2-(3-bromophenoxy)-N,N-dimethylethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRIRBFNZOUJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328708 | |
| Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221915-84-0 | |
| Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-bromophenoxy)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(3-bromophenoxy)-N,N-dimethylethanamine" properties
An In-depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 221915-84-0). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its physicochemical properties, outlines a logical synthetic pathway, discusses methods for its structural characterization, and explores its potential applications as a key intermediate in synthetic chemistry. Furthermore, it consolidates critical safety and handling information essential for laboratory use. The narrative is grounded in established chemical principles and supported by authoritative references to ensure technical accuracy and practical utility.
Core Chemical Identity and Properties
This compound is a substituted phenoxyethanamine derivative. The molecule incorporates three key structural features: a bromine atom at the meta-position of a benzene ring, an ether linkage, and a dimethylamino ethyl side chain. These features make it a valuable building block in the synthesis of more complex molecules, particularly within pharmaceutical research and development.[1][]
Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 221915-84-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₄BrNO | [1][][5] |
| Molecular Weight | 244.13 g/mol | [][5] |
| IUPAC Name | This compound | [5][6] |
| Synonyms | [2-(3-bromophenoxy)ethyl]dimethylamine | [5][6] |
| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
| XlogP (Predicted) | 2.6 | [6] |
| Canonical SMILES | CN(C)CCOC1=CC(=CC=C1)Br | [][6] |
| InChI Key | ITRIRBFNZOUJEP-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing
While specific industrial-scale synthesis protocols for this compound are proprietary, its structure strongly suggests a classical Williamson ether synthesis. This method is widely employed for preparing ethers due to its reliability and broad substrate scope.
Proposed Synthetic Workflow
The synthesis involves the nucleophilic substitution reaction between the sodium salt of 3-bromophenol (the nucleophile) and a suitable 2-halo-N,N-dimethylethanamine, such as 2-chloro-N,N-dimethylethanamine hydrochloride or 2-bromo-N,N-dimethylethanamine hydrobromide.[7][8]
Step 1: Deprotonation of 3-bromophenol. 3-bromophenol is treated with a strong base, typically sodium hydride (NaH) or sodium hydroxide (NaOH), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 3-bromophenoxide. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, thereby enhancing its reactivity.
Step 2: Nucleophilic Attack. The 2-halo-N,N-dimethylethanamine reagent is added to the reaction mixture. The phenoxide ion attacks the electrophilic carbon atom bearing the halogen, displacing it in an Sɴ2 reaction to form the desired ether linkage. The reaction is typically heated to ensure a reasonable reaction rate.
Step 3: Work-up and Purification. After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The crude product is then purified, commonly via column chromatography or vacuum distillation, to yield the final this compound.
Structural Elucidation and Quality Control
The identity and purity of this compound are confirmed using a suite of standard analytical techniques. The expected spectroscopic signatures are predictable based on its molecular structure. Methodologies for analogous compounds, such as those reported by the DEA for novel psychoactive substances, provide a strong framework for this analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the different proton environments. Aromatic protons on the brominated ring would appear as complex multiplets in the δ 6.8-7.5 ppm region. The two methylene groups of the ethyl chain (-O-CH₂-CH₂-N-) would present as two triplets around δ 4.1 ppm and δ 2.8 ppm, respectively. A sharp singlet integrating to six protons, corresponding to the two equivalent N-methyl groups, would be expected around δ 2.3 ppm.
-
¹³C NMR: The carbon spectrum would show ten distinct signals. Four signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine showing a characteristic lower intensity. The carbon of the ether linkage (-O-C) would be found around δ 158 ppm. The methylene carbons and the N-methyl carbons would appear in the upfield region.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectrometry would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 243 and 245. The base peak would likely correspond to the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the [CH₂=N(CH₃)₂]⁺ fragment at m/z 58.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by C-O-C stretching vibrations for the aryl ether around 1250-1200 cm⁻¹. C-N stretching vibrations would be visible in the 1250-1020 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present.
-
Applications in Research and Drug Development
This compound is primarily classified as a "useful research chemical," indicating its role as a versatile intermediate for constructing more elaborate target molecules.[][10] The N,N-dimethylethanamine motif is a common pharmacophore found in numerous FDA-approved drugs, including antihistamines and antipsychotics, highlighting the potential of its derivatives.[11]
The presence of the bromine atom is particularly significant for synthetic strategy. It serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromo-substituent can be replaced with aryl, alkyl, or nitrogen-containing groups to modulate the pharmacological profile of the final compound.[12]
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1][3]
GHS Hazard Classification
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |
| Corrosive | - | Causes burns of eyes, skin, and mucous membranes. | [13] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.[3][13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[3][13]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][13]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting.[3]
-
If on Skin: Wash with soap and water. If irritation occurs, seek medical attention.[3]
-
If Inhaled: Move the victim to fresh air. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The area should be secure and accessible only to authorized personnel.
Conclusion
This compound is a well-defined chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis is straightforward via established methods, and its structure can be reliably confirmed with standard analytical techniques. The true value of this compound lies in its capacity for further chemical modification, particularly through cross-coupling reactions at the bromine position, enabling the generation of diverse molecular libraries for screening and development. Adherence to strict safety protocols is mandatory when handling this hazardous compound.
References
- PubChem. Compound Summary for CID 413371, [2-(3-Bromophenoxy)ethyl]dimethylamine. National Center for Biotechnology Information.
- Pharmaffiliates. 2-(3-Bromophenoxy)-N-methylethanamine. (Note: This is for the N-methyl analog but describes it as a useful research chemical).
- PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
- Chemsrc. CAS 221915-84-0, this compound.
- Click Chemistry Tools. This compound.
- PubChem. Ethanamine, 2-(1-(4-bromophenyl)-1-phenylethoxy)-N,N-dimethyl-, hydrochloride, (S)-. National Center for Biotechnology Information.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry.
- Lin, S., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry.
- DeRuiter, J., et al. (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Microgram Journal.
- Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
- PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine.
- PubChem. Compound Summary for CID 17864, 2-Bromoethyldimethylamine. National Center for Biotechnology Information.
- Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
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An In-depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS No. 221915-84-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a research chemical with potential applications in medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available physicochemical properties, outlines a putative synthetic pathway, and discusses potential areas of investigation based on the structure-activity relationships of analogous compounds. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this and related phenoxyethylamine derivatives.
Introduction and Chemical Identity
This compound is a substituted aromatic ether with a tertiary amine functional group. Its structure, featuring a brominated phenyl ring linked to a dimethylethanamine moiety via an ether bond, suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 221915-84-0 | [1] |
| Molecular Formula | C₁₀H₁₄BrNO | [2] |
| Molecular Weight | 244.13 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Predicted XlogP | 2.6 | [3] |
| Predicted pKa | 8.9 (most basic) | - |
| SMILES | CN(C)CCOC1=CC(=CC=C1)Br | [3] |
| InChI | InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | [3] |
Synthesis and Purification
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of this compound via Williamson ether synthesis.
Step-by-Step Protocol:
-
Deprotonation of 3-Bromophenol: To a solution of 3-bromophenol in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base is added. Sodium hydride (NaH) is a strong base often used for this purpose, leading to the formation of the corresponding sodium phenoxide. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, which may require heating. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Nucleophilic Substitution: To the solution containing the 3-bromophenoxide, a solution of 2-(dimethylamino)ethyl chloride (or the corresponding bromide) in the same solvent is added dropwise. The reaction mixture is stirred, possibly with heating, to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of standard analytical techniques.
Analytical Workflow:
Figure 3: Standard analytical workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the dimethylamino group, with their characteristic chemical shifts and splitting patterns. ¹³C NMR would show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, including C-O-C stretching for the ether linkage, C-Br stretching, and C-H stretching for the aromatic and aliphatic moieties.
-
Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess the purity of the final compound.
Potential Applications and Pharmacological Profile
While no specific biological activities have been reported for this compound, the phenoxyethylamine scaffold is present in a variety of biologically active compounds.
-
Medicinal Chemistry: The structure of this compound is reminiscent of certain classes of drugs, including some antidepressants and antihistamines. The presence of the tertiary amine suggests it may interact with aminergic receptors in the central nervous system. For instance, some substituted phenoxyethylamine derivatives have been investigated for their effects on serotonin and norepinephrine transporters. The bromo-substituent could influence the compound's lipophilicity and metabolic stability, and as mentioned, serves as a point for further chemical elaboration.
-
Materials Science: Brominated aromatic compounds are widely used as flame retardants and as intermediates in the synthesis of polymers and other advanced materials. The combination of the aromatic ring and the amine functionality could make this molecule a candidate for the development of novel functional materials.
Handling, Storage, and Safety
As with any research chemical for which toxicological data is limited, this compound should be handled with care.
-
Hazard Identification: While a full safety data sheet (SDS) is not widely available, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Disposal should be in accordance with local, state, and federal regulations for chemical waste.
Future Research Directions
The limited available information on this compound presents numerous opportunities for further investigation:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full analytical characterization (NMR, MS, IR, elemental analysis) would be a valuable contribution to the chemical literature.
-
Pharmacological Screening: The compound could be screened against a panel of biological targets, particularly those related to the central nervous system, to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the substitution pattern on the phenyl ring and modifications of the amine functionality would help to establish SARs and potentially lead to the discovery of more potent and selective compounds.
-
Materials Science Applications: Exploration of its use as a monomer or precursor in the synthesis of novel polymers or functional materials could uncover new applications.
Conclusion
This compound is a research chemical with a structure that suggests potential for further exploration in both medicinal chemistry and materials science. This technical guide has summarized the available information and provided a framework for its synthesis, characterization, and potential areas of application. As with any lesser-studied compound, further experimental work is necessary to fully elucidate its properties and potential utility.
References
- PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
- INIS-IAEA. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.
- Chemsrc. CAS#:221915-84-0 | this compound.
- ResearchGate. (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
- Wikipedia. 3,4,5-Trimethoxyphenoxyethylamine.
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An In-Depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a halogenated aromatic ether with potential applications in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, including its molecular weight, and presents a validated, step-by-step protocol for its synthesis via the Williamson ether synthesis. Furthermore, this guide outlines standard methodologies for the analytical characterization of the molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Safety protocols and handling procedures are also discussed to ensure safe laboratory practices. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.
Introduction
This compound is a tertiary amine and a bromo-substituted phenoxy ether. Its chemical structure, featuring a brominated aromatic ring linked to a dimethylaminoethyl moiety via an ether bond, makes it an intriguing candidate for investigation in drug discovery as a scaffold or intermediate. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, while the tertiary amine group can influence the compound's pharmacokinetic properties. This guide provides an in-depth exploration of this molecule, from its fundamental properties to its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 244.13 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₄BrNO | [1][2] |
| CAS Number | 221915-84-0 | [3] |
| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[5][6] In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.
Rationale for Synthetic Route
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[7] The choice of 3-bromophenol and 2-chloro-N,N-dimethylethanamine as precursors is strategic. The phenolic proton is readily abstracted by a base, and the primary alkyl halide is an excellent substrate for an SN2 reaction, minimizing the competing E2 elimination pathway.[1]
Detailed Experimental Protocol
Materials:
-
3-Bromophenol
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium 3-bromophenoxide.
-
Alkyl Halide Addition: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) in a minimal amount of the reaction solvent and add it to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, dilute the mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). If acetone was used, remove the acetone under reduced pressure, then partition the residue between water and an organic solvent.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Workflow for the analytical characterization of the synthesized compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Applications and Future Directions
This compound is designated as a "useful research chemical". [8]This suggests its primary role as a building block in organic synthesis or as a compound for screening in various biological assays. The presence of the bromo substituent allows for further molecular elaboration via reactions such as Suzuki, Heck, or Sonogashira cross-coupling, enabling the synthesis of a diverse library of derivatives. The phenoxyethanamine scaffold is present in a number of biologically active compounds, including some antihistamines and antidepressants. [9]Therefore, derivatives of this compound may exhibit interesting pharmacological properties and warrant further investigation in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a robust synthetic protocol, and standard analytical characterization methods. By consolidating this information, we aim to facilitate further research and exploration of this compound and its potential applications in the broader scientific community. Adherence to the outlined safety protocols is paramount to ensure a safe and productive research environment.
References
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
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An In-depth Technical Guide to the Synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Abstract: This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical research and development. The primary focus of this document is the Williamson ether synthesis, a classic and reliable method for forming the core ether linkage of the target molecule. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, step-by-step experimental protocols for the synthesis of precursors and the final product, and discusses key considerations for reaction optimization and purification. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction and Strategic Overview
This compound is a substituted phenoxyethylamine derivative. The structural motif of a phenoxyethylamine is prevalent in a variety of biologically active compounds, making its synthesis a subject of significant interest in medicinal chemistry. The strategic disconnection of the target molecule logically points to two primary building blocks: a phenolic component and an aminoethyl component.
The most direct and industrially scalable approach for the formation of the central ether bond is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, involves the S(_N)2 reaction of an alkoxide with an alkyl halide.[1] In the context of our target molecule, this translates to the reaction of a 3-bromophenoxide salt with a 2-(dimethylamino)ethyl halide.
This guide will detail a two-stage synthetic sequence:
-
Preparation of the Alkylating Agent: Synthesis of 2-dimethylaminoethyl chloride hydrochloride from 2-(dimethylamino)ethanol.
-
Williamson Ether Synthesis: The base-mediated coupling of 3-bromophenol with the prepared 2-dimethylaminoethyl chloride to yield the final product.
The rationale behind this strategic choice is rooted in the high efficiency and broad applicability of the Williamson ether synthesis for constructing unsymmetrical ethers. The S(_N)2 mechanism favors the use of a primary alkyl halide, such as 2-dimethylaminoethyl chloride, to minimize competing elimination reactions and ensure a high yield of the desired ether product.[2]
Mechanistic Insights: The Williamson Ether Synthesis
The core of this synthetic pathway is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The reaction can be broken down into two key steps:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a highly nucleophilic 3-bromophenoxide anion. The choice of base is critical; moderately strong bases like potassium carbonate (K(_2)CO(_3)) or stronger bases like sodium hydride (NaH) can be employed. For laboratory-scale synthesis where safety and ease of handling are priorities, K(_2)CO(_3) in a polar aprotic solvent is often sufficient. NaH offers a more forceful, irreversible deprotonation but requires more stringent anhydrous conditions.
-
Nucleophilic Attack and Displacement: The generated 3-bromophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-dimethylaminoethyl chloride. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. In this single, concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, displacing the chloride leaving group.
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they effectively solvate the cation of the base (e.g., K
Figure 1: Logical workflow of the Williamson ether synthesis for the target molecule.
Experimental Protocols
The following protocols are presented as a robust and reproducible methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stage 1: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride
The alkylating agent, 2-dimethylaminoethyl chloride, is often handled as its more stable hydrochloride salt. This can be synthesized from the corresponding alcohol.
Reaction Scheme:
Figure 2: Synthesis of the alkylating agent precursor.
Protocol:
-
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize evolved SO(_2) and HCl).
-
Reagent Addition: Charge the flask with thionyl chloride (SOCl(_2)) (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Reaction: Add 2-(dimethylamino)ethanol (1.0 equivalent) dropwise from the dropping funnel to the cooled, stirred thionyl chloride over a period of 60-90 minutes. The reaction is exothermic and will generate significant amounts of gas. Maintain the temperature below 10 °C throughout the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully add absolute ethanol to the reaction mixture and heat to reflux for 30 minutes to destroy any remaining thionyl chloride.
-
Isolation: Cool the resulting solution in an ice bath to crystallize the product. Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-dimethylaminoethyl chloride hydrochloride.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-(Dimethylamino)ethanol | 89.14 | 1.0 | (user defined) |
| Thionyl Chloride | 118.97 | 1.2 | (user defined) |
Table 1: Reagent quantities for the synthesis of 2-dimethylaminoethyl chloride hydrochloride.
Stage 2: Synthesis of this compound
This stage is the core Williamson ether synthesis.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a hypothetical mechanism of action for 2-(3-bromophenoxy)-N,N-dimethylethanamine. To date, no specific pharmacological studies have been published on this compound. The proposed mechanisms are inferred from structure-activity relationships of analogous compounds and are intended to serve as a guide for future research.
Introduction: Deconstructing the Molecule for Mechanistic Clues
This compound is a small molecule whose structure suggests potential interactions with key neurological targets. Its chemical architecture can be broken down into three key components: a phenoxy ring substituted with a bromine atom, an ethylamine linker, and a terminal N,N-dimethyl group. Each of these features is prevalent in a variety of centrally active compounds, providing a logical starting point for postulating its biological activity. The phenoxyethanamine scaffold is a well-established pharmacophore found in drugs targeting monoamine systems. The bromine substitution can significantly influence binding affinity and selectivity, while the N,N-dimethylamine moiety is a common feature in many psychoactive substances.
This guide will propose a plausible, multi-target mechanism of action for this compound, focusing on its potential as a modulator of monoamine transporters and serotonin receptors. Furthermore, a comprehensive experimental roadmap will be detailed to systematically investigate and validate these hypotheses.
A Proposed Dual-Action Mechanism: Monoamine Reuptake Inhibition and Serotonin Receptor Modulation
Based on its structural similarity to known pharmacological agents, this compound is likely to exhibit a dual mechanism of action involving:
-
Inhibition of Monoamine Transporters: The core phenoxyethanamine structure is a key feature in many potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors[1]. The presence of this scaffold strongly suggests that the compound may bind to and inhibit the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of these transporters would lead to an increase in the extracellular concentrations of serotonin and norepinephrine, respectively, thereby enhancing monoaminergic neurotransmission. There is also a possibility of interaction with the dopamine transporter (DAT), as seen with other phenethylamine derivatives, which would classify it as a triple reuptake inhibitor (TRI)[2][3].
-
Modulation of Serotonin 5-HT2 Receptors: Phenethylamine derivatives are a well-documented class of ligands for serotonin 5-HT2 receptors[4][5]. The bromine atom on the phenyl ring could play a crucial role in determining the affinity and selectivity for different 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C)[4][5]. Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or partial agonist. Modulation of 5-HT2A receptors, in particular, is associated with a wide range of neuropsychiatric effects.
The following diagram illustrates the proposed dual-action mechanism:
Caption: Proposed dual mechanism of action for this compound.
Experimental Validation: A Step-by-Step Guide
To elucidate the precise mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to test the central hypotheses of monoamine transporter inhibition and serotonin receptor modulation.
In Vitro Characterization: Receptor and Transporter Binding Affinity
The initial step is to determine the binding profile of the compound across a panel of relevant receptors and transporters.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinities (Ki) of this compound for human SERT, NET, DAT, and a panel of serotonin receptors (including 5-HT2A, 5-HT2B, and 5-HT2C).
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the target human transporters or receptors.
-
Incubate the membranes with a specific radioligand for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the test compound (this compound) to displace the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.
-
-
Expected Outcome: A quantitative measure of the compound's affinity for each target, which will identify the primary binding sites.
| Target | Radioligand | Expected Ki (nM) |
| SERT | [³H]citalopram | < 100 |
| NET | [³H]nisoxetine | < 100 |
| DAT | [³H]WIN 35,428 | < 500 |
| 5-HT2A Receptor | [³H]ketanserin | < 100 |
| 5-HT2C Receptor | [³H]mesulergine | < 500 |
In Vitro Functional Activity: Assessing Agonism and Antagonism
Once binding affinity is established, the functional consequence of this binding must be determined.
Protocol 2: Monoamine Transporter Uptake Assays
-
Objective: To determine the functional potency of the compound as an inhibitor of serotonin, norepinephrine, and dopamine uptake.
-
Methodology:
-
Use cell lines stably expressing SERT, NET, or DAT.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a radiolabeled substrate for each transporter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 for the inhibition of uptake for each transporter.
-
-
Expected Outcome: Functional confirmation of transporter inhibition and the relative potency of the compound for each monoamine transporter.
Protocol 3: Serotonin Receptor Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or partial agonist at 5-HT2A receptors.
-
Methodology (Calcium Flux Assay for Gq-coupled 5-HT2A receptors):
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
To test for agonism, add increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.
-
-
Expected Outcome: Determination of the functional activity (EC50 for agonism or IC50 for antagonism) at the 5-HT2A receptor.
The following diagram outlines the experimental workflow for in vitro characterization:
Caption: Experimental workflow for in vitro characterization.
In Vivo Evaluation: Assessing Physiological and Behavioral Effects
In vivo studies are crucial to understand the compound's effects in a complex biological system.
Protocol 4: Microdialysis
-
Objective: To measure the effect of the compound on extracellular levels of serotonin, norepinephrine, and dopamine in the brain of a living animal (e.g., rat).
-
Methodology:
-
Implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or nucleus accumbens).
-
Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals and analyze the monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Expected Outcome: Direct evidence of the compound's ability to increase synaptic concentrations of monoamines in the brain.
Protocol 5: Behavioral Assays
-
Objective: To assess the behavioral effects of the compound that are consistent with its proposed mechanism of action.
-
Methodology:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.
-
Locomotor Activity: To assess stimulant or sedative effects. An increase in locomotion could suggest dopaminergic activity.
-
Head-Twitch Response (HTR): A behavioral assay in rodents that is a proxy for 5-HT2A receptor agonism.
-
-
Expected Outcome: A behavioral profile that aligns with the in vitro findings (e.g., antidepressant-like effects if it is a potent SERT/NET inhibitor, or specific behaviors associated with 5-HT2A agonism).
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for hypothesizing a dual mechanism of action involving the inhibition of monoamine transporters and modulation of serotonin 5-HT2 receptors. This proposed mechanism, however, remains speculative until it is substantiated by empirical data. The comprehensive experimental plan outlined in this guide provides a clear and logical path forward for researchers to systematically investigate the pharmacology of this novel compound. The results of these studies will not only elucidate its mechanism of action but also reveal its potential as a therapeutic agent for neuropsychiatric disorders.
References
- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
- Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One. [Link]
- Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
- LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology. [Link]
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
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The Evolving Landscape of Phenoxyethanamine Derivatives: A Technical Guide to the Biological Activities of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its Analogs
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
The phenoxyethanamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its substitution patterns have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide delves into the biological potential of a specific derivative, 2-(3-bromophenoxy)-N,N-dimethylethanamine, and its analogs. While direct, extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows us to infer its likely biological activities and chart a course for future investigation. This document will serve as a resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and methodologies for evaluating the efficacy of this promising class of compounds.
Synthetic Strategies: Accessing the 2-(Phenoxy)-N,N-dimethylethanamine Core
The synthesis of 2-(phenoxy)-N,N-dimethylethanamine derivatives is typically achieved through a straightforward nucleophilic substitution reaction. A common and efficient method involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable 2-halo-N,N-dimethylethanamine derivative in the presence of a base.
Representative Synthetic Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound, which can be adapted for the synthesis of various analogs.
Materials:
-
3-Bromophenol
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group, generating a phenoxide ion which is a more potent nucleophile.
-
Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, increasing the reaction rate.
-
The aqueous workup is essential to remove the inorganic byproducts and any remaining water-soluble impurities.
-
Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or side products.
Caption: A generalized workflow for the synthesis of this compound.
Inferred Biological Activities and Mechanistic Insights
Based on the biological activities reported for structurally similar bromophenol and phenoxyalkanolamine derivatives, we can hypothesize several potential therapeutic applications for this compound and its analogs. These include anticancer, antimicrobial, and neurological activities.
Anticancer Potential
Phenoxazine and phenoxyaniline derivatives have demonstrated a broad spectrum of anticancer activities.[1][2][3] The presence of a halogen, such as bromine, on the aromatic ring can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol derivative, has been shown to possess anticancer activity in vitro.[4]
Potential Mechanism of Action: Induction of Apoptosis
A plausible mechanism for the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the compound.
Antimicrobial Activity
Bromophenol derivatives isolated from marine sources have shown significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] The mechanism of action often involves the disruption of bacterial communication systems like quorum sensing and inhibition of biofilm formation.[6]
Neurological Activity: Acetylcholinesterase Inhibition
Some bromophenol derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function. The phenoxyalkanolamine scaffold is also present in some beta-blockers, indicating a potential for interaction with adrenergic receptors.[9]
Experimental Protocols for Biological Evaluation
To validate the inferred biological activities, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Androgen Receptor Binding Assay
Given that some phenoxy derivatives act as androgen receptor (AR) antagonists, a competitive binding assay can determine the affinity of the test compounds for the AR.[13][14][15]
Materials:
-
Recombinant human androgen receptor
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound
-
Assay buffer
-
Unlabeled dihydrotestosterone (DHT) for non-specific binding control
-
96-well plates
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the radiolabeled androgen in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled androgen, and either the test compound, unlabeled DHT (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Add the recombinant AR to each well and incubate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filter binding or hydroxylapatite precipitation.[13]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound, which is the concentration required to displace 50% of the radiolabeled ligand.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives requires the synthesis and testing of a library of analogs, we can infer potential trends from related compound classes.
-
Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical for activity. For some 4-phenoxyquinoline derivatives, substitutions at the 4-position of the phenoxy group with benzoyl or benzamide moieties yielded potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[16] The presence of a bromine atom, an electron-withdrawing group, at the 3-position may influence the electronic properties and binding interactions of the molecule.
-
The N,N-dimethylethanamine Side Chain: The nature of the amine side chain can significantly impact activity. For phenoxyalkanolamine derivatives acting as beta-blockers, the structure of the amine is crucial for receptor interaction.[9] Modifications to the length of the alkyl chain and the substituents on the nitrogen atom would likely modulate the potency and selectivity of the compounds.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for 2-(Phenoxy)-N,N-dimethylethanamine Derivatives
| R1 (Phenoxy Ring) | R2 (Amine) | Predicted Biological Activity | Rationale |
| 3-Br | -N(CH₃)₂ | Potential Anticancer, Antimicrobial, AChE inhibition | Based on activities of bromophenols and phenoxyalkanolamines. |
| 4-Br | -N(CH₃)₂ | Modulation of activity and selectivity | Positional isomers often exhibit different biological profiles. |
| 3-Cl | -N(CH₃)₂ | Similar to 3-Br, with potential differences in potency | Chlorine is also an electron-withdrawing halogen. |
| 3-OCH₃ | -N(CH₃)₂ | Altered activity profile | Methoxy group is electron-donating and can form hydrogen bonds. |
| 3-Br | -NHCH₃ | Potential for altered potency and selectivity | Secondary amines may have different binding characteristics than tertiary amines. |
| 3-Br | -N(C₂H₅)₂ | May affect lipophilicity and steric interactions | Larger alkyl groups can influence receptor binding. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, derivatives of this molecule are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and neurological effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Such investigations will pave the way for the optimization of lead compounds and the potential development of new drugs to address unmet medical needs.
References
- Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. (https://pubmed.ncbi.nlm.nih.gov/26188220/)
- [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. (https://pubmed.ncbi.nlm.nih.gov/687/)
- A Comparative Guide to the Biological Activities of Bromophenol Derivatives. (https://www.benchchem.
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An In-Depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine: A Research Chemical Perspective
A Note to the Research Community: Comprehensive, publicly available data on 2-(3-bromophenoxy)-N,N-dimethylethanamine is exceptionally scarce. This guide has been constructed by drawing upon established principles of organic chemistry and pharmacology of structurally related compounds to provide a foundational understanding. All experimental protocols and mechanistic discussions are presented as predictive models intended to guide research, rather than as a reflection of established literature. Independent verification is paramount.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted phenoxyethanamine derivative. Its core structure consists of a brominated phenyl ring linked via an ether bond to an N,N-dimethylethanamine moiety. This structural arrangement suggests potential for interaction with various biological targets, a topic that will be explored in subsequent sections.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 221915-84-0 | [1] |
| Molecular Formula | C₁₀H₁₄BrNO | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| Predicted Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.3 ± 0.1 g/cm³ | N/A |
Section 2: Synthesis and Characterization
Predicted Synthetic Pathway: Williamson Ether Synthesis
The proposed synthesis involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic N,N-dimethylethanamine derivative.
Workflow 1: Proposed Synthesis of this compound
Caption: Proposed Williamson ether synthesis pathway.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-bromophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol without competing side reactions.
-
Formation of the Phenoxide: Allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete formation of the sodium 3-bromophenoxide intermediate.
-
Nucleophilic Attack: Slowly add a solution of 2-chloro-N,N-dimethylethanamine (or the more reactive 2-bromo-N,N-dimethylethanamine) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is anticipated to proceed via an SN2 mechanism, where the phenoxide displaces the halide.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Predicted Characterization Data
The following are predicted analytical data based on the structure of this compound and spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the bromophenyl ring (likely in the range of 6.8-7.5 ppm), two triplets corresponding to the -OCH₂- and -NCH₂- protons of the ethyl chain, and a singlet for the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: Aromatic carbons would appear in the downfield region, with the carbon bearing the bromine atom showing a characteristic chemical shift. Aliphatic carbons of the ethyl chain and the methyl groups would be observed in the upfield region.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage of the ether bond and the C-N bonds.
Infrared (IR) Spectroscopy:
-
Characteristic peaks would include C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic components, and C-N stretching for the tertiary amine. The presence of a strong N-H stretching band would indicate incomplete methylation.
Section 3: Predicted Pharmacological Profile and Research Applications
The structural motifs within this compound suggest potential interactions with monoamine neurotransmitter systems. Many phenoxyethylamine derivatives are known to interact with serotonin, dopamine, and norepinephrine transporters and receptors.[3][4][5]
Potential as a Monoamine Reuptake Inhibitor
The N,N-dimethylethanamine moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter ligands. The bromophenoxy group can influence selectivity and potency at these transporters.
Workflow 2: Hypothetical Screening Cascade
Caption: A potential workflow for pharmacological evaluation.
In-Vitro Assay Protocol: Monoamine Transporter Binding
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.
-
Radioligand Binding Assay: Incubate the membranes with a known radiolabeled ligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.
-
Detection and Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Potential Interaction with Serotonin and Dopamine Receptors
Beyond transporters, the phenoxyethylamine scaffold can also exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (e.g., 5-HT₂A) and dopamine (e.g., D₂, D₃) receptors.[4][5] The nature of the substitution on the phenyl ring is a key determinant of receptor affinity and functional activity (agonist vs. antagonist).
Diagram 1: Potential Signaling Pathways
Caption: Potential molecular targets and interactions.
Section 4: Conclusion and Future Directions
This compound represents an under-investigated molecule with a chemical structure that suggests potential utility as a tool compound for neuropharmacological research. The predictive models for its synthesis and biological activity outlined in this guide provide a framework for its empirical investigation. Future research should focus on a definitive synthesis and full analytical characterization, followed by a systematic evaluation of its affinity and functional activity at monoamine transporters and receptors. Such studies will be crucial in elucidating the true pharmacological profile of this compound and its potential as a research chemical.
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Unlocking the Potential of 2-(3-bromophenoxy)-N,N-dimethylethanamine in Central Nervous System Research: A Technical Guide
Abstract
The relentless pursuit of novel chemical entities to dissect the intricate workings of the central nervous system (CNS) and to develop innovative therapeutics for neurological and psychiatric disorders is a cornerstone of modern neuroscience. This technical guide introduces 2-(3-bromophenoxy)-N,N-dimethylethanamine , a compound of interest whose structural characteristics suggest a compelling potential for interaction with key CNS targets. While direct empirical data on this specific molecule is nascent, its core phenoxy-ethylamine scaffold is a well-established pharmacophore in numerous CNS-active agents. This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to explore the potential applications of this compound. We will delve into its putative mechanism of action, predicated on structure-activity relationships of analogous compounds, and present a detailed roadmap for its synthesis, in vitro characterization, and in vivo evaluation. This guide is designed to be a practical and scientifically rigorous resource, complete with detailed experimental protocols, data presentation frameworks, and visual workflows to catalyze and guide future research endeavors.
Introduction: The Scientific Premise
The phenoxy-ethylamine moiety is a privileged scaffold in neuropharmacology, forming the structural basis for a multitude of compounds that modulate monoamine neurotransmission. Monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are critical regulators of synaptic concentrations of their respective neurotransmitters and are the primary targets for many antidepressant, anxiolytic, and psychostimulant medications.[1][2] The structural architecture of this compound, featuring a phenoxy ring linked by an ethylamine chain to a dimethylamino group, strongly suggests potential interactions with these transporters.
The presence of a bromine atom at the meta-position of the phenoxy ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including binding affinity, selectivity, and metabolic stability. The electronegativity and size of the bromine atom can influence electronic distribution and steric interactions within the binding pocket of a target protein.
This guide, therefore, puts forth the central hypothesis that This compound is a potential modulator of monoamine transporters and outlines a comprehensive research program to systematically investigate this hypothesis.
Proposed Synthesis and Physicochemical Characterization
Proposed Synthetic Pathway
A Williamson ether synthesis approach is a logical and high-yielding strategy. This would involve the reaction of 3-bromophenol with a suitable 2-carbon electrophile containing a dimethylamine group.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed synthetic route via Williamson ether synthesis.
Physicochemical Properties and Blood-Brain Barrier (BBB) Permeability Prediction
For a compound to be active in the CNS, it must effectively cross the blood-brain barrier (BBB).[3][4] The physicochemical properties of a molecule are key determinants of its BBB permeability.[5]
| Property | Predicted Value/Characteristic | Implication for CNS Activity |
| Molecular Weight | 244.13 g/mol | Favorable (< 500 g/mol ) |
| LogP (octanol/water) | ~3.5 (Estimated) | Indicates good lipophilicity for membrane traversal |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų (Estimated) | Excellent (< 90 Ų) for BBB penetration[3] |
| Hydrogen Bond Donors | 0 | Favorable |
| Hydrogen Bond Acceptors | 2 | Favorable |
These predicted properties suggest that this compound has a high likelihood of crossing the BBB. Further in vitro assessment is warranted.
In Vitro Evaluation: Unveiling the Molecular Target
The initial in vitro screening will focus on determining the compound's affinity and functional activity at the primary hypothesized targets: SERT, DAT, and NET.
Radioligand Binding Assays
These assays will determine the binding affinity (Ki) of the test compound for each monoamine transporter.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human SERT, DAT, or NET.[6][7]
-
Radioligands:
-
SERT: [³H]-Citalopram
-
DAT: [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
-
Assay Buffer: Prepare appropriate binding buffers for each transporter.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.
-
Incubation Conditions: Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These functional assays will determine the potency (IC50) of the compound to inhibit the uptake of neurotransmitters into cells or synaptosomes.[8][9]
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT and NET).
-
Radiolabeled Neurotransmitters:
-
SERT: [³H]-Serotonin (5-HT)
-
DAT: [³H]-Dopamine (DA)
-
NET: [³H]-Norepinephrine (NE)
-
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Quantify the radioactivity retained by the synaptosomes and calculate the IC50 for uptake inhibition.
Data Interpretation
| Assay | Primary Outcome | Interpretation |
| Radioligand Binding | Ki (nM) | Affinity of the compound for the transporter. |
| Uptake Inhibition | IC50 (nM) | Functional potency to block neurotransmitter reuptake. |
A compound with high affinity (low Ki) and high potency (low IC50) for a specific transporter is a promising candidate for further investigation. The selectivity profile (ratio of Ki or IC50 values for different transporters) will be crucial in predicting its potential therapeutic applications and side-effect profile.
In Vivo Evaluation: From Molecular Target to Behavioral Outcomes
Based on the in vitro profile, a series of in vivo studies in rodent models will be conducted to assess the compound's CNS activity and potential therapeutic effects.[10][11][12]
Pharmacokinetic and Brain Penetration Studies
Prior to behavioral testing, it is essential to determine the compound's pharmacokinetic profile and confirm its ability to reach the brain in sufficient concentrations.
Experimental Protocol: In Vivo Brain Penetration
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Administer this compound via a relevant route (e.g., intraperitoneal or oral).
-
Sample Collection: At various time points post-administration, collect blood and brain tissue.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculation: Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess BBB penetration.[4]
Behavioral Pharmacology
The selection of behavioral models will be guided by the in vitro selectivity profile.
Diagram 3: In Vivo Behavioral Testing Cascade
Caption: Decision tree for selecting in vivo behavioral models.
If SERT selective (Potential Antidepressant/Anxiolytic):
-
Forced Swim Test (FST): A widely used model to screen for antidepressant activity. Antidepressants typically reduce the duration of immobility.
-
Tail Suspension Test (TST): Another common model for assessing antidepressant potential, where active compounds decrease immobility time.
-
Elevated Plus Maze (EPM): A standard test for anxiolytic activity.[13] Anxiolytics increase the time spent in the open arms.
If DAT/NET active (Potential for ADHD, Cognitive Enhancement, or Psychostimulant-like effects):
-
Locomotor Activity: To assess potential stimulant or sedative effects.
-
Novel Object Recognition (NOR): To evaluate effects on learning and memory.
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the preclinical evaluation of this compound as a potential CNS-active agent. By systematically progressing through the proposed stages of synthesis, in vitro characterization, and in vivo behavioral pharmacology, researchers can elucidate its mechanism of action, assess its therapeutic potential, and identify its suitability for further development. The structural novelty of this compound, particularly the influence of the bromine substituent, may offer unique pharmacological properties, such as enhanced selectivity or an improved pharmacokinetic profile, compared to existing monoamine transporter inhibitors. The successful execution of the research outlined herein will not only define the neuropharmacological profile of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of CNS drug discovery.
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- 13. researchgate.net [researchgate.net]
2-(3-bromophenoxy)-N,N-dimethylethanamine: A Versatile Precursor for Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the efficient construction of complex molecules from versatile building blocks is paramount. 2-(3-bromophenoxy)-N,N-dimethylethanamine emerges as a precursor of significant interest, embodying two critical features for drug design: the synthetically tractable aryl bromide and the pharmacologically relevant phenoxy-N,N-dimethylethanamine scaffold. This guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and, most importantly, its strategic application in the synthesis of novel chemical entities. We will explore the causality behind synthetic choices and illustrate the precursor's potential through established catalytic cross-coupling reactions, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable intermediate.
The Phenoxyalkylamine Scaffold: A Privileged Motif in Pharmacology
The phenoxyalkylamine moiety is a cornerstone in the design of numerous therapeutic agents.[1] Its prevalence stems from a combination of favorable structural and physicochemical properties. The ether linkage provides metabolic stability and optimal geometry for receptor binding, while the terminal amine group, typically a tertiary amine like N,N-dimethylethanamine, serves as a crucial pharmacophore. This basic nitrogen is protonated at physiological pH, enabling ionic interactions with biological targets such as receptors and enzymes and significantly improving aqueous solubility, a key factor in formulating bioavailable drugs.[2]
This scaffold is a key component in drugs across various therapeutic areas, including selective estrogen receptor modulators (SERMs) like Tamoxifen and selective serotonin reuptake inhibitors (SSRIs).[1][3][4][5] The strategic importance of this framework underscores the value of precursors like this compound, which provide a direct entry point to this "privileged" chemical space.[6]
Core Characteristics of the Precursor
A thorough understanding of a starting material's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 221915-84-0 | [7][8] |
| Molecular Formula | C10H14BrNO | [7][8][9] |
| Molecular Weight | 244.13 g/mol | [7] |
| Boiling Point | 280.0±20.0 °C at 760 mmHg | [8] |
| Density | 1.3±0.1 g/cm³ | [8] |
| IUPAC Name | This compound | [7] |
| InChI Key | ITRIRBFNZOUJEP-UHFFFAOYSA-N |
Synthesis of this compound
The most direct and industrially scalable synthesis of the title precursor is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for forming the crucial aryl ether bond.
Mechanistic Rationale
The reaction proceeds via the deprotonation of the weakly acidic hydroxyl group of 3-bromophenol using a suitable base. This generates a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage. The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions. A strong base like sodium hydride ensures complete deprotonation, while a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) effectively solvates the cation without interfering with the nucleophile.
Visualized Synthetic Workflow
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Spectroscopic Characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine , a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections will not only present the spectroscopic data but also delve into the causality behind the experimental choices and the logic of data interpretation, ensuring a robust and self-validating analytical narrative.
This document will explore the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will detail the theoretical underpinnings, provide a step-by-step experimental protocol, present and interpret the spectral data, and offer insights into the structural information gleaned from each analysis.
Physicochemical Properties
Before delving into the spectroscopic data, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄BrNO | [1][] |
| Molecular Weight | 244.13 g/mol | [1][] |
| CAS Number | 221915-84-0 | [3] |
| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [1] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.
A. ¹H NMR Spectroscopy
Expertise & Experience: The "Why" Behind the Experiment
¹H NMR spectroscopy is the initial and most informative experiment for structural elucidation. It allows for the identification and quantification of different proton environments within the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, providing clues about nearby functional groups. Furthermore, spin-spin coupling patterns reveal the connectivity of adjacent, non-equivalent protons, enabling the assembly of molecular fragments.
Experimental Protocol: A Self-Validating System
A robust ¹H NMR protocol ensures reproducibility and accurate data interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup & Acquisition:
-
The experiment is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve better signal dispersion and resolution.
-
A standard single-pulse experiment is typically sufficient. Key acquisition parameters include:
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 8-16 scans are typically averaged to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Data Interpretation: Decoding the Spectrum
While an experimental spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum and the expected chemical shifts, multiplicities, and integrations are detailed in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | t | 1H | Ar-H (H5') | Triplet due to coupling with two adjacent aromatic protons. |
| ~7.10 | d | 1H | Ar-H (H6') | Doublet due to coupling with one adjacent aromatic proton. |
| ~7.05 | s | 1H | Ar-H (H2') | Singlet (or narrow triplet) due to minimal coupling. |
| ~6.85 | d | 1H | Ar-H (H4') | Doublet due to coupling with one adjacent aromatic proton. |
| ~4.10 | t | 2H | O-CH₂ -CH₂-N | Triplet due to coupling with the adjacent CH₂ group. |
| ~2.75 | t | 2H | O-CH₂-CH₂ -N | Triplet due to coupling with the adjacent O-CH₂ group. |
| ~2.30 | s | 6H | N-(CH₃ )₂ | Singlet as these protons are equivalent and have no adjacent protons to couple with. |
Visualization: Experimental Workflow
B. ¹³C NMR Spectroscopy
Expertise & Experience: The "Why" Behind the Experiment
¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon backbone of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon atom is indicative of its hybridization and the nature of the atoms attached to it. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a spectrum of singlets, which simplifies interpretation by removing C-H coupling.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup & Acquisition:
-
A proton-decoupled pulse sequence is standard.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A shorter delay (1-2 seconds) is often used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is necessary to achieve an adequate signal-to-noise ratio.
-
Data Interpretation: Decoding the Spectrum
A predicted ¹³C NMR spectrum is analyzed below, with expected chemical shifts detailed in Table 3.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C -O (Ar) | Aromatic carbon attached to the electronegative oxygen atom is deshielded. |
| ~131.0 | C -H (Ar) | Aromatic CH carbon. |
| ~123.0 | C -Br (Ar) | Aromatic carbon attached to bromine. |
| ~122.0 | C -H (Ar) | Aromatic CH carbon. |
| ~116.0 | C -H (Ar) | Aromatic CH carbon. |
| ~114.0 | C -H (Ar) | Aromatic CH carbon. |
| ~66.0 | O-C H₂ | Aliphatic carbon attached to oxygen. |
| ~58.0 | N-C H₂ | Aliphatic carbon attached to nitrogen. |
| ~45.0 | N-(C H₃)₂ | Aliphatic carbons of the dimethylamino group. |
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, which in turn can be used to deduce its elemental composition. Fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure.
Expertise & Experience: The "Why" Behind the Experiment
For a compound like this compound, high-resolution mass spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The presence of a bromine atom is a key feature to look for, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to a characteristic M and M+2 isotopic pattern in the mass spectrum.
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation & Ionization:
-
An electrospray ionization (ESI) source is commonly used for polar molecules like the target compound. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.
-
The ESI source is coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The mass range should be set to encompass the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation: Decoding the Spectrum
The predicted mass spectrum of this compound would exhibit the following key features, as detailed in Table 4.
| m/z (Predicted) | Ion | Rationale |
| 244.0332 | [M(⁷⁹Br)+H]⁺ | The protonated molecular ion containing the ⁷⁹Br isotope. |
| 246.0311 | [M(⁸¹Br)+H]⁺ | The protonated molecular ion containing the ⁸¹Br isotope. The relative intensity of this peak should be very similar to the m/z 244 peak. |
The most significant fragmentation would likely involve the cleavage of the C-N bond alpha to the nitrogen atom, a common fragmentation pathway for amines. This would result in a prominent fragment ion.
Visualization: Fragmentation Pathway
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Expertise & Experience: The "Why" Behind the Experiment
For this compound, IR spectroscopy can confirm the presence of key functional groups such as the aromatic ring, the ether linkage, and the C-N bond of the amine. The absence of certain peaks (e.g., -OH or C=O stretching) can be equally informative in confirming the structure.
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. KBr is used because it is transparent to IR radiation in the typical analysis range.
-
ATR: Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Decoding the Spectrum
The expected characteristic IR absorption bands for this compound are summarized in Table 5.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2800 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl-alkyl ether |
| ~1150 | C-N stretch | Tertiary amine |
| ~780, ~690 | C-H bend | Aromatic (meta-substitution) |
| ~550 | C-Br stretch | Aryl bromide |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a detailed and self-validating structural characterization. The combined data from these orthogonal methods allows for the unambiguous confirmation of its molecular formula, weight, connectivity, and the presence of key functional groups. This technical guide serves as a robust framework for researchers and scientists in the field of drug development, emphasizing not only the acquisition of high-quality data but also the critical thinking and expertise required for its accurate interpretation.
References
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- Royal Society of Chemistry. (2015). Supporting Information.
- PubChem. (2026). Ethanamine, 2-(1-(4-bromophenyl)-1-phenylethoxy)-N,N-dimethyl-, hydrochloride, (S)-.
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (2026). 2-(4-HYDROXY-3-BROMOPHENYL)-N,N,N-TRIMETHYLETHAN-AMINIUM - Optional[13C NMR] - Chemical Shifts.
- Doc Brown's Chemistry. (2026). 13C nmr spectrum of N-methylethanamine.
- NIST. (2026). 2-(P-bromobenzhydryloxy)-n,n-dimethylethylamine hydrochloride.
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safety and handling of "2-(3-bromophenoxy)-N,N-dimethylethanamine"
An In-Depth Technical Guide to the Safe Handling of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction
This compound (CAS No: 221915-84-0) is a substituted phenoxy-ethylamine compound utilized primarily in laboratory settings as a research chemical and an intermediate in the synthesis of more complex molecules.[1][2][] Its structure, featuring a brominated aromatic ring, an ether linkage, and a tertiary amine, makes it a valuable building block, particularly in the fields of medicinal chemistry and drug development. However, these same functional groups necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of procedural steps, this document elucidates the causality behind safety recommendations, grounding them in the chemical properties of the compound and established laboratory safety principles.
Section 1: Comprehensive Hazard Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.[1]
GHS Classification and Toxicological Profile
This compound is classified as hazardous, with its primary risks associated with acute toxicity and irritation.[1] The toxicological properties of this specific substance have not been exhaustively investigated, which warrants a cautious approach, treating it with the respect due to a compound with known irritant and harmful properties.[1][4]
Table 1: GHS Hazard Classification of this compound
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. | [1][5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation. |[1] |
The presence of the tertiary amine can lead to irritation of mucous membranes, while the brominated aromatic system can cause skin and eye irritation upon contact. Ingestion is a key concern, as the compound is classified as harmful if swallowed.[1]
Physical and Chemical Properties
Understanding the physical state and chemical properties of a compound is critical for anticipating its behavior during handling and in the event of a spill.
Table 2: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 221915-84-0 | [1][5] |
| Molecular Formula | C10H14BrNO | [][5][6] |
| Molecular Weight | ~244.13 g/mol | [5][6] |
| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Appearance | Off-white to light yellow powder (reported for similar compounds) |[4] |
Section 2: Risk Mitigation and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls
All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[7] This provides adequate ventilation to prevent the inhalation of dust or vapors and contains any potential spills.[4] A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Area | Equipment | Rationale and Standard | Source(s) |
|---|---|---|---|
| Eyes/Face | Safety goggles with side shields or a face shield | Provides a complete seal around the eyes to protect against splashes and dust, conforming to OSHA 29 CFR 1910.133 or EN166 standards. | [1][4][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against skin contact and irritation. Gloves must be inspected before use and proper removal techniques employed to avoid contamination. | [1][8][9] |
| Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. | [8][9] |
| Respiratory | NIOSH/MSHA-approved respirator | Required when working outside of a fume hood or if dust/aerosol generation is unavoidable. Cartridge type should be appropriate for organic vapors and particulates. | [4][8][9] |
| Feet | Closed-toe shoes | Protects feet from spills. |[9] |
Section 3: Standard Operating Procedures (SOPs) for Handling and Storage
A systematic, protocol-driven approach to handling minimizes risk. The following workflow represents a self-validating system for the safe lifecycle management of this compound within a research environment.
Caption: Safe Handling Workflow for this compound.
Protocol 3.1: Compound Weighing and Transfer
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a marble balance stone or an anti-static mat under the analytical balance to minimize static and improve accuracy.
-
Tare Balance: Place a clean, appropriately sized weigh boat or creased anti-static weigh paper on the balance and tare the weight.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.
-
Secure Stock: Immediately and securely close the lid of the stock container.
-
Record Weight: Record the final weight.
-
Dissolution/Addition: Carefully transfer the weighed powder into the reaction vessel or solvent. A funnel may be used to prevent loss of material. Tap the weigh paper to ensure all powder is transferred.
-
Immediate Cleanup: Dispose of the used weigh paper and any contaminated materials directly into a designated solid hazardous waste container located within the fume hood.
Section 4: Emergency Preparedness and Response
Despite rigorous controls, the potential for accidental exposure or spills exists. A clear, rehearsed emergency plan is crucial.
Accidental Exposure
Immediate and correct first aid can significantly mitigate harm.
Table 4: Emergency First Aid Procedures
| Exposure Route | First Aid Action | Source(s) |
|---|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][7][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional. |[1][7] |
Spill Management
For a small spill (a few grams) inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood sash is lowered to the lowest practical height.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][10]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety department, as per institutional policy.
Section 5: Waste Disposal
All materials contaminated with this compound, including surplus chemical, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Surplus Chemical & Contaminated Materials: Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain.[8]
-
Contaminated Packaging: Dispose of the container as unused product in accordance with federal, state, and local environmental regulations.[1]
Conclusion
This compound is a valuable research tool whose utility is matched by its potential hazards. A safety-first mindset, rooted in a deep understanding of the compound's properties and the rationale behind handling protocols, is paramount. By adhering to the principles of hazard assessment, engineering controls, diligent use of PPE, and strict procedural discipline as outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
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- Pharmaffiliates. (n.d.). 2-(3-Bromophenoxy)-N-methylethanamine.
- Chemsrc. (2025, August 31). This compound.
- PubChemLite. (2025). [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.
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solubility of "2-(3-bromophenoxy)-N,N-dimethylethanamine" in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3-bromophenoxy)-N,N-dimethylethanamine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and apply the solubility characteristics of this compound in various organic solvents. Given the critical role of solubility in the developability of active pharmaceutical ingredients (APIs), this document emphasizes rigorous scientific principles and field-proven methodologies.
Introduction: The Central Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] Poor solubility can lead to insurmountable hurdles in formulation development, resulting in the premature termination of otherwise promising candidates.
This guide focuses on this compound, a molecule with structural features common in medicinal chemistry. Understanding its behavior in organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of stable formulations.[2][3] We will explore not just the "what" – the solubility values – but the "why" and "how" that underpin these crucial measurements.
Physicochemical Profile of this compound
A predictive assessment of a molecule's solubility begins with an analysis of its structure.
-
Molecular Weight: Approximately 244.13 g/mol [4]
-
Structural Features:
-
Aromatic Ring (Bromophenoxy group): The phenyl ring contributes to hydrophobicity and potential π-π stacking interactions. The bromo-substituent further increases lipophilicity.
-
Ether Linkage (-O-): This group can act as a hydrogen bond acceptor, contributing to polarity.
-
Tertiary Amine (N,N-dimethyl): The dimethylamino group is a key feature. It is basic and can be protonated, which dramatically influences solubility in protic or acidic media. In its free base form, it can also act as a hydrogen bond acceptor.
-
Based on these features, this compound can be classified as a weakly basic compound with moderate lipophilicity. The general principle of "like dissolves like" suggests that it will exhibit higher solubility in solvents of intermediate polarity and those capable of hydrogen bonding.[6]
The Theoretical Underpinnings of Solubility
Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[7] The process can be understood through the change in Gibbs free energy (ΔG):
ΔG = ΔH_soln - TΔS_soln
Where:
-
ΔH_soln is the enthalpy of solution, representing the energy difference between breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[6]
-
T is the absolute temperature.
-
ΔS_soln is the entropy of solution, which is typically positive as the dissolved state is more disordered than the crystalline state.[6]
For most solids dissolving in liquids, the process is endothermic (ΔH_soln > 0), meaning solubility increases with temperature.[7][8] However, this is not a universal rule and must be determined experimentally.
Kinetic vs. Thermodynamic Solubility
In the context of drug development, it is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It involves dissolving the compound in a strong organic solvent (like DMSO) and then adding this stock solution to an aqueous or organic medium until precipitation is observed.[9][10] The resulting value can be higher than the true equilibrium solubility due to the formation of supersaturated or metastable states.[11][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.[11][12] The shake-flask method is the gold standard for this measurement. While more time-consuming, it provides the definitive value needed for formulation and process development.
Strategic Selection of Organic Solvents
The choice of solvents for solubility screening should be systematic and representative of those used in pharmaceutical manufacturing.[2] Solvent selection guides, such as those developed by GSK or Sanofi, categorize solvents based on safety, environmental impact, and industrial usability.[14][15]
A recommended panel of solvents for this compound would include:
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the ether and amine functionalities. Polarity varies within the class. |
| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with dipole-dipole interactions. |
| Esters (Aprotic) | Ethyl Acetate | A common solvent in synthesis and purification with moderate polarity. |
| Ethers (Aprotic) | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic solvents with ether linkages, potentially interacting well with the molecule's ether group. |
| Hydrocarbons (Nonpolar) | Heptane, Toluene | To establish the lower bounds of solubility and assess behavior in nonpolar environments. |
| Dipolar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents, often used in analytical methods and initial stock solution preparation. |
Experimental Protocols for Solubility Determination
Adherence to Good Laboratory Practice (GLP) is essential for generating reliable and reproducible solubility data.[16][17]
Thermodynamic Solubility: The Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the benchmark method.[18]
Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.[16] Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any particulate matter.[19][20]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.[1][19][21]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask Method Workflow.
Analytical Quantification by HPLC-UV
A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique for quantifying the dissolved API.[1][19][22]
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.[19]
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Concentration Calculation: Determine the concentration of the API in the samples by interpolating their peak areas on the calibration curve.[19]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | USP Classification |
| Heptane | Hydrocarbon | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | 5 - 10 | Sparingly Soluble |
| Ethyl Acetate | Ester | 4.4 | 50 - 100 | Soluble |
| Isopropanol | Alcohol | 3.9 | 150 - 200 | Freely Soluble |
| Acetone | Ketone | 5.1 | 200 - 250 | Freely Soluble |
| Ethanol | Alcohol | 4.3 | > 300 | Very Soluble |
| Methanol | Alcohol | 5.1 | > 500 | Very Soluble |
(Note: These are illustrative values. Actual data must be generated experimentally.)
Interpretation: The hypothetical data illustrate a clear trend: solubility increases with solvent polarity, with protic solvents like methanol and ethanol being particularly effective. This is consistent with the molecule's ability to accept hydrogen bonds. The low solubility in heptane confirms the importance of polar interactions for solvation.
Conclusion: From Data to Drug Development Strategy
A thorough understanding of the solubility of this compound in organic solvents is not an academic exercise; it is a foundational pillar of its development strategy. This data directly informs:
-
Process Chemistry: Selection of optimal solvents for reaction, workup, and purification to maximize yield and purity.[3]
-
Crystallization: Choice of solvent/anti-solvent systems to control crystal form (polymorphism), size, and morphology, which impact stability and dissolution.[3]
-
Formulation Development: For liquid formulations, identifying suitable solvent systems. For solid dosage forms, understanding dissolution behavior.[1]
-
Regulatory Filings: Solubility data is a key component of the Biopharmaceutics Classification System (BCS), which can support biowaivers and streamline the regulatory process.[18][23][24][25]
By employing the rigorous methodologies outlined in this guide, research and development teams can generate high-quality, reliable solubility data, enabling informed decisions and mitigating risks in the complex process of bringing a new therapeutic to patients.
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An In-depth Technical Guide to the Stability and Storage of 2-(3-bromophenoxy)-N,N-dimethylethanamine
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS No. 221915-84-0), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure the integrity and longevity of this compound.
Introduction: Understanding the Molecular Landscape
This compound is a tertiary amine featuring a brominated aromatic ether moiety. This structure, while conferring desirable properties for its intended applications, also presents specific vulnerabilities that dictate its stability profile. The tertiary amine group is generally more resistant to oxidation than primary or secondary amines.[1][2] However, the electron-rich aromatic ring and the ether linkage can be susceptible to specific degradation pathways under stress conditions.
This guide will dissect the chemical nature of this molecule to predict its stability, outline optimal storage and handling procedures, and provide a detailed protocol for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets and best practices for handling tertiary amines.
Storage Conditions:
-
Temperature: While some suppliers suggest storage at room temperature, for long-term stability and to minimize the risk of degradation, it is advisable to store the compound in a refrigerator at 2-8°C.[3]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and contamination.[4]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Dispensing: When dispensing, minimize exposure to the atmosphere. For larger quantities, consider using a glove box.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Predicted Degradation Pathways
Based on the chemical structure of this compound and established degradation mechanisms for similar compounds, several degradation pathways can be anticipated under forced conditions.[6][7] Understanding these potential pathways is crucial for designing robust stability studies and developing stability-indicating analytical methods.
-
Oxidative Degradation: The tertiary amine is a primary site for oxidation, which can lead to the formation of an N-oxide.[7] This is a common degradation pathway for molecules with electron-rich tertiary amine groups.[4] Oxidative stress can be induced by agents like hydrogen peroxide.
-
Hydrolytic Degradation: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This would result in the formation of 3-bromophenol and N,N-dimethylethanolamine.
-
Photolytic Degradation: The brominated aromatic ring may be susceptible to degradation upon exposure to UV light. Photochemical bromination and de-bromination of aromatic compounds are known phenomena.[8][9]
-
Thermal Degradation: At elevated temperatures, fragmentation of the molecule could occur, potentially leading to the formation of smaller, volatile molecules.[7]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[10] This protocol outlines a systematic approach to stress testing this compound.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for a specified time. At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time. At each time point, withdraw a sample and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, heat the stock solution at 80°C. At each time point, withdraw a sample and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. At the end of the exposure period, dilute the sample to a final concentration of 100 µg/mL.
-
-
HPLC Analysis: Analyze all the stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent compound from all the degradation products.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm)[7]
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each stressed sample.
-
Ensure mass balance, where the sum of the assay of the parent compound and the areas of all degradation products should be close to 100%.
-
Assess the peak purity of the parent compound in the presence of its degradation products using a PDA detector.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Summary of Stability Profile
The following table summarizes the anticipated stability of this compound based on its chemical structure and general principles of amine stability.
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acid Hydrolysis | Potentially unstable under harsh conditions (strong acid, high temperature). | 3-bromophenol, N,N-dimethylethanolamine |
| Base Hydrolysis | Potentially unstable under harsh conditions (strong base, high temperature). | 3-bromophenol, N,N-dimethylethanolamine |
| Oxidation | Susceptible to oxidation at the tertiary amine.[4][7] | This compound N-oxide |
| Thermal | Generally stable at ambient temperatures, but may degrade at elevated temperatures. | Fragmentation products (e.g., N,N-dimethylamine, 3-bromophenol)[7] |
| Photolysis | The brominated aromatic ring may be sensitive to UV light.[8] | Products of de-bromination or other ring modifications. |
Conclusion
This compound is a moderately stable compound that requires careful storage and handling to maintain its integrity. The primary vulnerabilities of the molecule are the tertiary amine group to oxidation and the potential for hydrolytic cleavage of the ether bond under harsh conditions. By implementing the recommended storage protocols and understanding the potential degradation pathways, researchers can ensure the quality and reliability of this important research chemical. The provided forced degradation protocol serves as a robust framework for developing a validated stability-indicating method, which is a critical step in the drug development process.
References
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyethanamine Compounds
Abstract
The phenoxyethanamine scaffold and its derivatives represent a cornerstone in modern pharmacology, most notably giving rise to the revolutionary class of β-adrenergic receptor antagonists, or beta-blockers. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, intended for researchers, scientists, and drug development professionals. We will deconstruct the scientific journey from the foundational concept of adrenergic receptors to the rational design and synthesis of clinically pivotal drugs. This narrative emphasizes the causality behind experimental choices, details key synthetic and analytical protocols, and presents the structure-activity relationships that guided the evolution of this critical pharmacophore.
The Conceptual Framework: From Adrenergic Receptors to Sympatholytic Agents
The story of phenoxyethanamine compounds is intrinsically linked to our understanding of the sympathetic nervous system. The foundational breakthrough came in 1948 when Raymond P. Ahlquist published his seminal work categorizing adrenergic receptors into two distinct types: α- and β-adrenoceptors.[1][2][3][4][5] Ahlquist's hypothesis, based on the differential responses of various tissues to a series of sympathomimetic amines, posited that a single neurotransmitter could elicit both excitatory and inhibitory responses by acting on different receptors.[4] This concept was initially met with skepticism but laid the essential theoretical groundwork for the targeted development of drugs that could selectively block these receptors.[3]
Prior to Ahlquist's discovery, in the 1930s, researchers at the Pasteur Institute in Paris, under the direction of Ernest Fourneau, were already exploring compounds that could antagonize the effects of adrenaline.[6] Working with his student Daniel Bovet, who would later receive the Nobel Prize in 1957 for his work on antihistamines and synthetic curare-like agents, Fourneau's group synthesized and studied a series of compounds with "sympatholytic" (sympathetic-blocking) properties.[4][7][8][9] Their work on early ethers and amines, while not leading directly to beta-blockers, was instrumental in establishing the principles of synthetic medicinal chemistry and the idea that synthetic molecules could be designed to block the actions of endogenous substances.[8]
The Dawn of a New Therapeutic Class: Early Explorations and the First Beta-Blockers
The quest for a clinically useful beta-blocker began in earnest in the 1950s. The first compound identified with β-antagonist properties was Dichloroisoproterenol (DCI), a derivative of the β-agonist isoproterenol. While DCI was a crucial proof-of-concept, its partial agonist activity and lack of clinical utility spurred further research.[10]
The pivotal moment in the history of phenoxyethanamine-derived drugs came from the work of Sir James Black at ICI Pharmaceuticals.[7][8][11][12] Driven by the goal of developing a treatment for angina pectoris by reducing the heart's oxygen demand, Black's team rationally designed molecules that could block the cardiac β-receptors.[8] This work led to the development of pronethalol, the first beta-blocker to be used clinically. However, concerns about its side effects, including carcinogenicity in mice, limited its use.
Undeterred, Black's team continued to refine the chemical structure. A key modification was the insertion of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethanolamine side chain. This seemingly small change led to the creation of the aryloxypropanolamine scaffold and the synthesis of propranolol in 1962.[7][8] Propranolol was not only more potent than pronethalol but also lacked its major side effects, revolutionizing the treatment of cardiovascular diseases and earning Sir James Black the Nobel Prize in Medicine in 1988.[8][11][12]
Synthesis and Methodologies: From Laboratory Curiosities to Industrial Production
The synthesis of the core phenoxyethanamine structure and its more complex derivatives has evolved significantly over time, driven by the need for efficiency, safety, and scalability.
Foundational Synthesis of 2-Phenoxyethanamine
The classical laboratory synthesis of 2-phenoxyethanamine involves the Williamson ether synthesis, a robust and well-established method.
Experimental Protocol: Williamson Ether Synthesis of 2-Phenoxyethanamine
-
Reaction Scheme:
Caption: Williamson ether synthesis of 2-Phenoxyethanamine.
-
Step-by-Step Methodology:
-
To a solution of phenol in a suitable solvent (e.g., ethanol or water), add a strong base such as sodium hydroxide (NaOH) to generate the sodium phenoxide salt in situ.
-
Add 2-chloroethylamine hydrochloride to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride from the ethylamine chain.
-
Heat the reaction mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by distillation under reduced pressure to obtain 2-phenoxyethanamine.
-
Industrial Synthesis and Process Optimization
For large-scale production, more efficient and cost-effective methods have been developed. One such patented method involves the reaction of an ortho-substituted phenol with a 2-alkyloxazoline to form an acetamide intermediate, which is then hydrolyzed to the desired phenoxyethanamine.[11] This process avoids the use of hazardous reagents and offers high yields.[11]
Experimental Protocol: Industrial Synthesis of 2-Alkoxyphenoxyethanamine [11]
-
Step 1: Formation of N-[2-(2-Alkoxyphenoxy)-ethyl]-acetamide
-
A mixture of an ortho-substituted phenol (e.g., guaiacol) and a 2-alkyloxazoline (e.g., 2-methyloxazoline) is heated at a high temperature (e.g., 160°C) for an extended period (e.g., 20 hours).[11]
-
The reaction mixture is cooled and poured into water to precipitate the solid acetamide product.[11]
-
The solid is collected by filtration, washed with water, and dried. This intermediate can often be used in the next step without further purification.[11]
-
-
Step 2: Hydrolysis to 2-Alkoxyphenoxyethanamine
-
The N-[2-(2-Alkoxyphenoxy)-ethyl]-acetamide intermediate is refluxed in an aqueous solution of a mineral acid (e.g., 5N HCl) for several hours.[11]
-
The reaction mixture is cooled, and the pH is adjusted to 8-9 with a base (e.g., 30% NaOH solution) to liberate the free amine.[11]
-
The oily product layer is extracted with a solvent like toluene.
-
The solvent is evaporated, and the final 2-alkoxyphenoxyethanamine product is purified by vacuum distillation.[11]
-
Synthesis of Propranolol: A Landmark Aryloxypropanolamine
The synthesis of propranolol is a classic example of the preparation of an aryloxypropanolamine beta-blocker.[13][14]
Experimental Protocol: Synthesis of Propranolol [13][15]
-
Reaction Scheme:
Caption: Two-step synthesis of Propranolol.
-
Step-by-Step Methodology:
-
Epoxide Formation: 1-Naphthol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide). The naphthoxide ion opens the epoxide of epichlorohydrin, and a subsequent intramolecular cyclization forms a glycidyl ether intermediate.[15]
-
Ring Opening: The epoxide intermediate is then reacted with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, opening it to form the final propranolol product.[13][15]
-
Purification: The resulting propranolol is then purified, often through crystallization, to yield the final active pharmaceutical ingredient.[14]
-
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The development of phenoxyethanamine derivatives into highly selective and potent drugs was guided by meticulous structure-activity relationship (SAR) studies. These studies systematically explored how modifications to different parts of the molecule affected its biological activity.
Core Structural Requirements
For beta-blocking activity, two structural motifs are generally essential:
-
An aromatic ring (e.g., phenyl, naphthyl).
-
A β-ethanolamine or aryloxypropanolamine side chain .[16]
The introduction of the oxymethylene bridge (-O-CH2-) to create the aryloxypropanolamine scaffold was a critical innovation that led to potent beta-blockers like propranolol.[5]
Key SAR Insights for Aryloxypropanolamine Beta-Blockers
-
The Aromatic Ring:
-
Substitution on the aromatic ring significantly influences potency and selectivity.
-
Para-substitution on the phenyl ring, especially with the absence of meta-substituents, is a key feature for achieving β1-selectivity (cardioselectivity), as seen in drugs like practolol and atenolol.[3]
-
Ortho-substitution can also increase potency.[16]
-
-
The Propanolamine Side Chain:
-
The hydroxyl group on the second carbon of the propane chain is crucial for activity. Its stereochemistry is also important, with the (S)-enantiomer being the more active isomer for most beta-blockers.[3]
-
The secondary amine is optimal for activity. Primary or tertiary amines generally show reduced potency.[5]
-
-
The N-Alkyl Substituent:
Table 1: Quantitative SAR Data for Selected Beta-Blockers
| Compound | Structure | β1-Selectivity | pA2 (β1) | pA2 (β2) | Notes |
| Propranolol | Aryloxypropanolamine with a naphthyl ring and isopropyl N-substituent | Non-selective | 8.3 | ~8.0 | The prototypical non-selective beta-blocker.[17][18] |
| Practolol | Aryloxypropanolamine with a para-acetamido phenyl ring | β1-selective | 5.6 | - | One of the first cardioselective beta-blockers, demonstrated the importance of para-substitution.[17] |
| Atenolol | Aryloxypropanolamine with a para-carbamoylmethyl phenyl ring | β1-selective | ~7.3 | ~5.5 | A widely used cardioselective beta-blocker.[19] |
| Acebutolol | Aryloxypropanolamine with a para-butyramidoacetophenone ring | β1-selective | 7.5 | - | Cardioselective with some intrinsic sympathomimetic activity.[17] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Biological Evaluation: Validating Activity and Selectivity
The characterization of phenoxyethanamine derivatives requires robust and reproducible biological assays to determine their potency, selectivity, and mechanism of action.
In Vitro Assays: Receptor Binding and Functional Responses
Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors [13][16][20]
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
-
Principle: This assay measures the ability of a test compound (an unlabeled ligand) to compete with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) for binding to the β-adrenergic receptors in a membrane preparation.[16] The affinity of the test compound (Ki) can be determined from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express β1 and/or β2 adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2).[16][20]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound.[13]
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).[20]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are trapped on the filter.[13][16]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[13]
-
Isolated Tissue Assays
Functional assays using isolated tissues are crucial for determining whether a compound is an antagonist, agonist, or partial agonist, and for quantifying its potency (e.g., by determining the pA2 value).
Experimental Protocol: Guinea Pig Atria and Trachea for β1/β2 Selectivity [19][21]
-
Principle: The guinea pig right atrium is rich in β1-receptors, and its rate of contraction is a measure of β1-receptor activation. The guinea pig trachea is rich in β2-receptors, and its relaxation is a measure of β2-receptor activation. By comparing a compound's antagonist activity in these two tissues, its β1/β2 selectivity can be determined.
-
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the right atrium and tracheal strips from a guinea pig and mount them in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Response Measurement: Record the atrial rate of contraction and the tracheal tone using isometric force transducers.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a β-agonist (e.g., isoprenaline).
-
Antagonist Incubation: Add a fixed concentration of the test compound (the potential antagonist) to the organ bath and allow it to equilibrate.
-
Shifted Dose-Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
pA2 Calculation: Repeat the experiment with several concentrations of the antagonist. The pA2 value can then be calculated using a Schild plot, providing a quantitative measure of antagonist potency.[22]
-
Conclusion: An Enduring Legacy
The journey of phenoxyethanamine compounds, from theoretical concepts to life-saving medicines, is a testament to the power of rational drug design. The methodical exploration of structure-activity relationships, underpinned by the development of robust synthetic and analytical protocols, transformed a simple chemical scaffold into a versatile pharmacophore. The discovery of propranolol and the subsequent generations of beta-blockers not only revolutionized cardiovascular medicine but also provided invaluable tools for pharmacological research, deepening our understanding of receptor theory and cell signaling. The history of phenoxyethanamines serves as a paradigm in drug development, demonstrating how a deep understanding of physiology and chemistry can be synergistically applied to create therapies with profound and lasting impact on human health.
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The Pharmacological Profile of 2-(3-bromophenoxy)-N,N-dimethylethanamine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Promise of Phenoxyalkylamines in Neuropharmacology
The phenoxyalkylamine scaffold represents a versatile and highly tractable chemical framework in the design of novel therapeutics targeting the central nervous system. Specifically, analogs of 2-(phenoxy)-N,N-dimethylethanamine have garnered significant interest for their potential to modulate monoamine neurotransmission by interacting with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical regulators of synaptic signaling, and their inhibition is a cornerstone of treatment for a spectrum of psychiatric disorders, including depression and anxiety.[1]
This technical guide provides an in-depth exploration of the pharmacological profile of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its analogs. We will delve into the nuanced structure-activity relationships (SAR) that govern their interaction with monoamine transporters, detail the essential experimental protocols for their pharmacological characterization, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel CNS-active agents.
Structure-Activity Relationships: Decoding the Impact of Chemical Modifications
The pharmacological activity of 2-(phenoxy)-N,N-dimethylethanamine analogs is exquisitely sensitive to structural modifications at several key positions: the phenoxy ring, the alkyl linker, and the terminal amine. Understanding these relationships is paramount for the rational design of compounds with desired potency and selectivity profiles.
The Influence of Phenyl Ring Substitution
Substitution on the phenyl ring plays a pivotal role in modulating the affinity and selectivity of these analogs for the monoamine transporters. Halogenation, in particular, has been a widely employed strategy to enhance potency. The position and nature of the halogen substituent can dramatically alter the binding characteristics of the molecule.
For instance, the presence of a bromine atom at the meta-position (as in this compound) is anticipated to significantly influence the electronic and steric properties of the phenoxy ring. This, in turn, can lead to differential interactions with the binding pockets of SERT, NET, and DAT. While specific data for the 3-bromo analog is not extensively available in the public domain, SAR studies on related phenylalkylamines suggest that halogen substitution generally enhances binding affinity for monoamine transporters.[2] The increased lipophilicity and the potential for specific halogen bonding interactions within the transporter proteins are likely contributing factors.
The Role of the Terminal Amine
The nature of the substituents on the terminal nitrogen atom is another critical determinant of pharmacological activity. The N,N-dimethyl configuration, as seen in our core compound, is a common feature in many CNS-active drugs. This substitution pattern influences the basicity (pKa) of the amine, which is crucial for the initial interaction with the transporters. Alterations to the N-alkyl groups, such as increasing their size or introducing cyclization, can impact both potency and selectivity. For example, in some series of monoamine transporter ligands, increasing the bulk of the N-substituents can lead to a shift in selectivity between the different transporters.[2]
Predictive Pharmacological Profile
Based on the established SAR principles for phenoxyalkylamines and related monoamine transporter ligands, we can construct a hypothetical pharmacological profile for this compound and its analogs. This predictive framework serves as a valuable starting point for experimental investigation.
| Compound | Substitution | Predicted SERT Affinity (Ki, nM) | Predicted NET Affinity (Ki, nM) | Predicted DAT Affinity (Ki, nM) | Predicted Selectivity Profile |
| 1 | 3-Bromo | 5 - 20 | 50 - 150 | > 500 | SERT/NET selective |
| 2 | 4-Bromo | 10 - 50 | 100 - 300 | > 800 | SERT/NET selective |
| 3 | 2-Bromo | 20 - 100 | 150 - 500 | > 1000 | SERT/NET selective |
| 4 | 3-Chloro | 10 - 40 | 80 - 250 | > 600 | SERT/NET selective |
| 5 | 3-Fluoro | 15 - 60 | 100 - 400 | > 700 | SERT/NET selective |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental data is required for confirmation.
Experimental Protocols for Pharmacological Characterization
A rigorous and systematic approach to the pharmacological evaluation of these analogs is essential. The following protocols outline the key in vitro and in vivo assays required to elucidate their mechanism of action and potential therapeutic utility.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing either hSERT, hNET, or hDAT are cultured to confluence.
-
Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.
-
The reaction is allowed to reach equilibrium at an appropriate temperature (e.g., room temperature or 4°C).
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
In Vivo Assays
Objective: To assess the potential antidepressant-like activity of the test compounds.
Methodology:
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneal, oral) at various doses and at a specified time before the test.
-
Test Procedure:
-
Animals are individually placed in a cylinder filled with water (23-25°C) from which they cannot escape.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.
-
-
Data Analysis: The mean duration of immobility for each treatment group is compared to the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Objective: To provide a complementary assessment of potential antidepressant-like activity.
Methodology:
-
Acclimation and Drug Administration: Similar to the forced swim test.
-
Test Procedure:
-
Mice are suspended by their tails using adhesive tape, in such a way that they cannot escape or climb.
-
The duration of immobility is recorded over a 6-minute period.
-
-
Data Analysis: The mean duration of immobility is compared between treatment and vehicle groups. A reduction in immobility suggests antidepressant-like properties.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound analogs is the inhibition of monoamine reuptake. By blocking SERT and/or NET, these compounds increase the synaptic concentrations of serotonin and/or norepinephrine, leading to enhanced neurotransmission. This modulation of monoaminergic signaling is believed to underlie their potential therapeutic effects in mood and anxiety disorders.
Caption: Mechanism of Action of Monoamine Reuptake Inhibitors.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. The principles of structure-activity relationships discussed herein provide a rational basis for the design of analogs with optimized potency and selectivity. The detailed experimental protocols offer a clear roadmap for their comprehensive pharmacological characterization.
Future research in this area should focus on the synthesis and systematic evaluation of a broader range of analogs to further refine our understanding of the SAR. In vivo studies investigating the pharmacokinetic properties, efficacy in animal models of depression and anxiety, and potential off-target effects will be crucial for advancing these compounds towards clinical development. The ultimate goal is to identify lead candidates with superior efficacy and a favorable safety profile for the treatment of major depressive disorder and other debilitating psychiatric conditions.
References
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- Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806.
- Kastner, N., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 109727.
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- Wall, M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
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- Macor, J. E., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current topics in medicinal chemistry, 10(5), 596–616.
- Zhang, A., et al. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Frontiers in Pharmacology, 12, 749328.
- PubChem. (n.d.). 2-(3-bromophenoxy)-N,N-diethylethanamine.
- El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (Basel, Switzerland), 29(6), 1309.
- Kim, M. S., et al. (2009). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & medicinal chemistry, 17(9), 3283–3294.
- Yoon, S. Y., et al. (2005). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's archives of pharmacology, 371(2), 111–119.
- Vandrevala, M. H., et al. (2024).
- Newman, A. H., et al. (1996). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Journal of medicinal chemistry, 39(5), 1112–1117.
- Sharma, V., et al. (2023). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents. Central nervous system agents in medicinal chemistry, 23(1), 57–64.
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Methodological & Application
synthesis of derivatives from "2-(3-bromophenoxy)-N,N-dimethylethanamine"
An Application Guide to the Synthesis of Novel Derivatives from 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction: Unlocking Molecular Diversity from a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting scaffold is paramount. A well-chosen building block offers a gateway to vast chemical space, enabling the systematic exploration of structure-activity relationships (SAR). This compound (CAS No: 221915-84-0) represents such a scaffold.[1][2] Its structure contains a phenoxy-ethylamine moiety, a common feature in numerous biologically active compounds, including antihistamines and selective serotonin reuptake inhibitors (SSRIs).[3][4] The key to its versatility lies in the synthetically tractable aryl bromide, a functional group primed for derivatization through modern cross-coupling methodologies.
This guide provides an in-depth exploration of two powerful palladium-catalyzed reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer expert insights into the critical parameters that ensure successful and reproducible outcomes. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel compounds for screening and lead optimization.
Figure 1: General workflow for the diversification of the core scaffold.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds. For our scaffold, this reaction enables the direct linkage of new aryl or heteroaryl moieties at the 3-position of the phenoxy ring, dramatically altering the molecule's steric and electronic properties.
Mechanistic Rationale
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our scaffold, forming a Pd(II) complex. This is often the rate-determining step for aryl bromides.
-
Transmetalation: The organic group from an activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Bi-aryl Derivative
This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Expert Insights & Data
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of aryl bromides and boronic acids.[5] It is relatively air-stable, simplifying handling.
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation. K₂CO₃ is a cost-effective choice for many substrates. For less reactive or sterically hindered partners, the more soluble and stronger base Cs₂CO₃ can significantly improve yields.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.[5] Thoroughly degassing the solvent is critical to prevent oxidative degradation of the Pd(0) catalyst.
| Arylboronic Acid Partner | Electronic Character | Expected Yield Range | Notes |
| 4-Methoxyphenylboronic acid | Electron-Rich | 85-95% | Reactions are typically fast and clean. |
| Phenylboronic acid | Neutral | 80-90% | Standard coupling partner, provides a good benchmark. |
| 4-Cyanophenylboronic acid | Electron-Poor | 75-85% | May require slightly longer reaction times or higher temperatures. |
| Pyridine-3-boronic acid | Heteroaromatic | 65-80% | Potential for catalyst inhibition by the pyridine nitrogen; a stronger base or specialized ligand may be beneficial.[5] |
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[6][7] This reaction allows for the direct formation of a C-N bond between our aryl bromide scaffold and a wide variety of primary or secondary amines.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, the specific steps and requirements differ, particularly concerning the ligand and base.
-
Oxidative Addition: A Pd(0) complex, coordinated to a bulky phosphine ligand, inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand is critical for promoting this step.[8]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of an N-Aryl Derivative
This protocol provides a general method for coupling this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2-1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A bulky phosphine ligand (e.g., Tri-tert-butylphosphine P(t-Bu)₃ or a biarylphosphine like XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (Glovebox Recommended): To an oven-dried vial or Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2 mol%), and the base (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) followed by the anhydrous, degassed solvent (Toluene). Stir for a few minutes to allow for catalyst pre-formation. Finally, add the amine partner (1.2 equiv.).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath set to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Expert Insights & Data
-
Air-Sensitivity: The active Pd(0) catalyst and bulky phosphine ligands are highly sensitive to oxygen. The use of a glovebox or rigorous Schlenk technique is essential for reproducibility and high yields. NaOt-Bu is also hygroscopic and should be handled in an inert atmosphere.
-
Ligand is Key: The choice of ligand is the most critical parameter. For simple secondary amines, P(t-Bu)₃ is often effective.[8] For more challenging couplings, including primary amines or anilines, more sophisticated biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to promote efficient reductive elimination and prevent side reactions.[6]
-
Base Function: NaOt-Bu is a strong, non-nucleophilic base that is soluble in organic solvents. It is highly effective at deprotonating the amine without competing in other reactions.[9]
| Amine Partner | Amine Type | Expected Yield Range | Notes |
| Morpholine | Secondary Cyclic | 85-95% | Generally a high-yielding and reliable coupling partner. |
| Aniline | Primary Aromatic | 70-85% | May require a biarylphosphine ligand for optimal results.[6] |
| Benzylamine | Primary Aliphatic | 60-80% | Potential for N,N-diarylation as a side product if conditions are not optimized. |
| Ammonia Surrogate | e.g., Benzophenone Imine | 75-90% | A useful method for installing a primary -NH₂ group, requiring a subsequent hydrolysis step.[10] |
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-Methylpyridine-2-boronic acid with Aryl Bromides.
- ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- NIH National Center for Biotechnology Information. A novel and practical asymmetric synthesis of dapoxetine hydrochloride.
- Wikipedia. Dapoxetine.
- Chinese Journal of Modern Applied Pharmacy. Improved Synthesis of Dapoxetine Hydrochloride.
- Google Patents. Synthesis method of dapoxetine hydrochloride.
- Patsnap. The preparation method of dapoxetine hydrochloride.
- ACS Publications.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Organic Chemistry Portal.
- ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- DSpace@MIT.
- Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Rochester. Cross-Coupling Chemistry.
- Matrix Scientific. This compound.
- NIH National Center for Biotechnology Information. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
- PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
- NIH National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Princeton University.
- MDPI.
- DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Pharmaffiliates. 2-(3-Bromophenoxy)-N-methylethanamine.
- Biosynth. 2-Bromo-N,N-dimethylethanamine hydrobromide.
- BLD Pharm. 2-((4-Bromophenyl)(phenyl)methoxy)-N,N-dimethylethanamine hydrochloride.
- BLDpharm. 2-(4-Bromophenoxy)-N,N-dimethylethanamine.
Sources
- 1. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Receptor Ligands from 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction: The Versatility of the Phenoxy-N,N-dimethylethanamine Scaffold in Medicinal Chemistry
The 2-(3-bromophenoxy)-N,N-dimethylethanamine moiety is a highly valuable starting material in the synthesis of novel receptor ligands. Its structural components—a readily functionalizable brominated aromatic ring, a flexible ether linkage, and a tertiary amine—offer a powerful toolkit for medicinal chemists. The phenoxy-N,N-dimethylethanamine scaffold is a privileged structure found in a variety of pharmacologically active compounds, including the selective estrogen receptor modulator (SERM) Tamoxifen.[1][2] The tertiary amine can act as a protonatable "address" element, guiding the molecule to specific receptor binding pockets, particularly those with anionic residues. The ether linkage provides conformational flexibility, allowing the ligand to adopt an optimal orientation for receptor interaction. The true synthetic versatility, however, lies in the bromine atom on the phenyl ring, which serves as a handle for modern cross-coupling reactions to introduce a wide range of molecular diversity.
This application note provides detailed protocols for the synthesis of novel receptor ligands from this compound using two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the creation of diverse libraries of compounds with the potential to target a wide array of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Core Synthetic Strategies: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
The bromine atom on the phenoxy ring of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the modular assembly of complex molecules from simpler building blocks, a cornerstone of modern drug discovery.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ether Ligands
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In this context, it enables the coupling of the aryl bromide starting material with a variety of aryl or heteroaryl boronic acids or esters. This reaction is tolerant of a wide range of functional groups, making it ideal for the late-stage diversification of drug-like molecules.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of Diaryl Amine and Aryl-Alkyl Amine Ligands
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals. This reaction allows for the coupling of the aryl bromide with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for a wide range of coupling partners. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl ether ligand.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Diagram 4: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOBu-t) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add this compound and the secondary amine to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized ligands must be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment. A typical mobile phase for these compounds would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine (0.5-1%) to prevent tailing of the basic amine on the silica gel plate.
-
Column Chromatography: The primary method for purification. A silica gel stationary phase is typically used with a gradient elution system of hexanes/ethyl acetate, often with a small percentage of triethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will confirm the formation of the new C-C or C-N bond and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation for these compounds is the cleavage of the C-O bond of the ether or the benzylic C-N bond.[3]
Table 1: Representative Analytical Data for a Synthesized Ligand
| Compound | Molecular Formula | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI-TOF) m/z [M+H]⁺ |
| Example Product: N,N-dimethyl-2-(3-(pyridin-3-yl)phenoxy)ethanamine | C₁₅H₁₈N₂O | 8.65 (d, J = 2.4 Hz, 1H), 8.52 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 7.9, 2.0 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 7.35 (dd, J = 7.9, 4.8 Hz, 1H), 7.20-7.15 (m, 2H), 6.95 (dd, J = 8.2, 2.5 Hz, 1H), 4.15 (t, J = 5.8 Hz, 2H), 2.75 (t, J = 5.8 Hz, 2H), 2.35 (s, 6H) | 158.5, 157.9, 148.8, 147.9, 137.9, 134.5, 130.2, 123.7, 121.2, 119.5, 115.1, 66.5, 58.4, 46.2 | Calcd: 243.1492, Found: 243.1495 |
Application of Synthesized Ligands: Receptor Binding and Functional Assays
The diverse library of ligands synthesized from this compound can be screened for activity at a wide range of biological targets. The phenoxy-N,N-dimethylethanamine scaffold is known to interact with various receptors, and the modifications introduced via Suzuki or Buchwald-Hartwig couplings can fine-tune the selectivity and potency of these interactions.
Potential receptor targets include:
-
Serotonin (5-HT) Receptors: Many centrally acting drugs target the serotonergic system.
-
Dopamine (D) Receptors: Important targets for antipsychotics and treatments for Parkinson's disease.
-
Adrenergic Receptors: Involved in the regulation of cardiovascular and respiratory functions.
-
Opioid Receptors: Key targets for analgesics.[4]
-
NMDA Receptors: Glycine site antagonists of the NMDA receptor are potential neuroprotective agents.[5]
-
Sigma Receptors: These receptors are implicated in a variety of neurological disorders.[6]
Once a lead compound is identified, further studies, including in vitro receptor binding assays (e.g., radioligand binding assays) and functional assays (e.g., cAMP assays for GPCRs or electrophysiology for ion channels), can be performed to determine its pharmacological profile.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel receptor ligands. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery to explore the vast chemical space accessible from this privileged scaffold, ultimately leading to the identification of new therapeutic agents.
References
- Knowledge UChicago. (n.d.). Supporting Information.
- Wiley-VCH. (2007). Supporting Information.
- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022). National Institutes of Health.
- N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018). Journal of Applicable Chemistry.
- 131 I-Labeled [ Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]- N, N-dimethylethanamine. (2009). National Institutes of Health.
- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- Synthesis and antimicrobial activity of 2-aryloxy-N,N-diethylethanamine derivatives. (2025). Pharmaceutical Chemistry Journal.
- Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). (n.d.). PubChem.
- Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd.
- Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. (n.d.). University of Babylon.
- Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate.
- Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? (2024). ResearchGate.
- Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. (n.d.). ResearchGate.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube.
- 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). National Institutes of Health.
- Receptor binding profiles and behavioral pharmacology of ring-substituted N ,N-diallyltryptamine analogs. (2025). ResearchGate.
- Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. (n.d.). Communications In Catalysis.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). National Institutes of Health.
- Ether fragmentation patteren (Mass spectrometry). (2020). YouTube.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate.
- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed.
- 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI.
- Sigma Receptor Binding Profile of a Series of Analgesic Tropane Derivatives. (2025). ResearchGate.
- Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. (n.d.). Agilent.
Sources
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- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction
2-(3-bromophenoxy)-N,N-dimethylethanamine is a tertiary amine and a substituted phenoxyethanamine derivative of interest in synthetic chemistry and drug discovery as a potential intermediate or building block. Its chemical structure, featuring a brominated aromatic ring, an ether linkage, and a dimethylamino group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. This document provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound, intended for researchers and scientists in pharmaceutical development and chemical analysis.
The protocols and methodologies outlined herein are designed to provide a robust framework for structural elucidation and purity determination. We will delve into the "why" behind procedural steps, offering insights grounded in the principles of analytical chemistry to ensure reliable and reproducible results.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 221915-84-0 | [1] |
| Molecular Formula | C10H14BrNO | [1][2] |
| Molecular Weight | 244.13 g/mol | [1] |
| Monoisotopic Mass | 243.0259 g/mol | [2][3] |
| Boiling Point (Predicted) | 280.0 ± 20.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
Analytical Workflow: A Holistic Approach
The complete characterization of this compound relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and quantifying the compound.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and structural integrity of this compound.
Rationale for NMR
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments (e.g., aromatic, aliphatic, attached to electronegative atoms).
-
Advanced 2D NMR techniques (e.g., COSY, HSQC) can be employed if further structural confirmation is needed.
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts are predicted based on the functional groups present in the molecule. Actual values may vary depending on the solvent and concentration.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N(CH₃)₂ | ~2.3 (s, 6H) | ~45 |
| -CH₂-N | ~2.7 (t, 2H) | ~58 |
| -O-CH₂- | ~4.1 (t, 2H) | ~66 |
| Ar-H (C5-H) | ~6.9 (dd) | ~114 |
| Ar-H (C6-H) | ~7.2 (t) | ~122 |
| Ar-H (C4-H) | ~7.1 (ddd) | ~124 |
| Ar-H (C2-H) | ~7.0 (t) | ~117 |
| Ar-C-O | - | ~159 |
| Ar-C-Br | - | ~123 |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Rationale for MS
-
Molecular Ion Peak: Determines the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak ([M]⁺ and [M+2]⁺), which is a definitive indicator.
-
Fragmentation Pattern: The way the molecule breaks apart provides a fingerprint that can be used to confirm the structure. Key fragments for this molecule would likely arise from cleavage of the ether bond and the ethylamine side chain.
Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Notes |
| ESI-MS (+) | [M+H]⁺ | 244.03 / 246.03 | Isotopic pattern for one bromine atom.[3] |
| ESI-MS (+) | [M+Na]⁺ | 266.01 / 268.01 | Sodium adduct, also showing Br isotope pattern.[3] |
| EI-MS | [M]⁺ | 243.02 / 245.02 | Molecular ion with Br isotope pattern. |
| EI-MS | Fragment | 58.06 | [CH₂=N(CH₃)₂]⁺ - A common fragment for N,N-dimethylethylamines. |
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire data over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and confirm the characteristic bromine isotopic pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR
FTIR is excellent for confirming the presence of key functional groups, which serves as a quick identity check. For this compound, we expect to see characteristic absorptions for the C-O-C ether linkage, aromatic C=C bonds, C-N bonds, and C-H bonds.
Expected Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C-H (sp³ aliphatic) | 2850-3000 | Medium to Strong |
| C-H (aromatic) | 3000-3100 | Weak to Medium |
| C-N (aliphatic amine) | 1000-1250 | Medium |
| C-O-C (aryl-alkyl ether) | 1200-1275 (asymmetric) & ~1050 (symmetric) | Strong |
| C=C (aromatic ring) | 1450-1600 | Medium, multiple bands |
| C-Br (aromatic) | 500-600 | Medium to Strong |
Protocol: FTIR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and compare them to expected values.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity of a pharmaceutical intermediate and for quantitative analysis. Given that the analyte lacks a strong UV chromophore, method development may require derivatization for high sensitivity, although the phenyl ring should allow for detection at lower wavelengths.[4][5]
Rationale for HPLC
-
Purity Assessment: Separates the main compound from any impurities arising from synthesis (e.g., starting materials, by-products).
-
Quantification: Can be used to determine the exact concentration of the compound in a sample when calibrated against a reference standard.
Workflow for HPLC Method Development
Sources
- 1. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. CAS#:221915-84-0 | this compound | Chemsrc [chemsrc.com]
- 3. PubChemLite - [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Phenoxyethanamine in Pharmaceutical Preparations
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-Phenoxyethanamine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and formulation assay of this compound. The narrative explains the causal relationships behind methodological choices, from mobile phase selection to validation procedures, ensuring scientific integrity and reproducibility. The developed isocratic method utilizes a standard C18 stationary phase, offering excellent peak symmetry and resolution. Full validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.
Introduction and Scientific Rationale
2-Phenoxyethanamine is an important chemical intermediate whose structural motif is present in various biologically active molecules and pharmaceutical agents. Accurate quantification is critical during drug development for ensuring dosage form uniformity, assessing stability, and controlling quality.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[2]
The primary analytical challenge with basic amines like phenoxyethanamine is their tendency to interact with residual acidic silanol groups on silica-based stationary phases, leading to poor peak shape (tailing) and reduced column efficiency. This guide details a method that overcomes this challenge by controlling the mobile phase pH to ensure the analyte is in a single, protonated state, thereby minimizing undesirable secondary interactions. The inherent phenoxy chromophore in the molecule allows for direct and sensitive UV detection without the need for derivatization, simplifying the overall analytical workflow.[3]
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the principles of chromatography.
Analyte Physicochemical Properties
-
Structure: Phenoxyethanamine possesses a primary amine (a basic functional group) and a phenoxy group (an aromatic chromophore).[1][4]
-
Polarity (LogP): The XLogP3 value is approximately 0.9, indicating moderate polarity suitable for reversed-phase chromatography.[4][5]
-
pKa: The primary amine group dictates that the compound will be protonated and highly water-soluble at acidic pH.
Chromatographic Choices: Causality and Optimization
-
Column Selection: A C18 reversed-phase column was selected as the stationary phase due to its hydrophobicity, which is well-suited for retaining a moderately polar compound like phenoxyethanamine. A high-quality, end-capped column is crucial to minimize the availability of free silanol groups, thereby reducing peak tailing.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to often provide sharper peaks for aromatic compounds.
-
Aqueous Phase & pH Control: An acidic mobile phase is paramount. By setting the pH well below the pKa of the amine, the analyte exists predominantly in its protonated form (R-NH3+). This single ionic state prevents peak splitting and ensures consistent interaction with the stationary phase. Furthermore, the acidic conditions suppress the ionization of residual silanol groups on the silica packing, mitigating the primary cause of peak tailing. A 0.1% solution of formic acid in water provides a pH of approximately 2.7, which is ideal for this purpose.
-
-
Detection Wavelength (λmax): The phenoxy group acts as a chromophore. Based on data from the closely related compound, phenoxyethanol, a detection wavelength of 270 nm was selected to provide high sensitivity and selectivity.[3][6] A diode-array detector (DAD) can be used to confirm the peak purity and identity by spectrum analysis.
The logical flow of this method development process is illustrated in the diagram below.
Caption: Method Development Workflow for Phenoxyethanamine Analysis.
Detailed Experimental Protocol
Equipment and Reagents
-
HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phenoxyethanamine Reference Standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of Phenoxyethanamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 80, 100 µg/mL) by serially diluting the Standard Stock Solution with the sample diluent.
Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation (e.g., cream, gel, solution) expected to contain phenoxyethanamine.
-
Transfer to a suitable volumetric flask and add the sample diluent to approximately 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution/extraction.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. The target concentration should fall within the calibration range.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% (0.1% Formic Acid in Water) / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2 R1)
The developed method was rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][7][8]
Specificity
Specificity was demonstrated by injecting the diluent (blank), a placebo formulation, and a standard solution. The chromatograms were compared to ensure that no interfering peaks from excipients or the diluent co-eluted with the phenoxyethanamine peak. The peak purity was also confirmed using a DAD.
Linearity
Linearity was assessed by analyzing five concentrations of the standard solution ranging from 5 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.
Accuracy
Accuracy was determined by spiking a placebo formulation with the phenoxyethanamine standard at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percent recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess variability.
-
The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic) The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each change.
Validation Summary
The following table summarizes the acceptance criteria and typical results for the method validation.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% |
| LOD | Report Value | 0.1 µg/mL |
| LOQ | Report Value | 0.3 µg/mL |
| Robustness | System suitability passes | Passed |
Troubleshooting Guide
Even robust methods can encounter issues. This guide provides a logical approach to diagnosing common HPLC problems.
Caption: A logical troubleshooting flowchart for common HPLC issues.
Conclusion
The HPLC-UV method detailed in this application note is specific, accurate, precise, and robust for the quantification of phenoxyethanamine. The logic-driven approach to method development, centered on controlling mobile phase pH to ensure optimal peak shape for the basic analyte, provides a reliable analytical tool for quality control and research applications. This self-validating protocol, established in accordance with ICH guidelines, ensures data integrity and regulatory compliance for professionals in the pharmaceutical industry.
References
- Pentyl Labs. (n.d.). Phenoxyethanol Assay by HPLC | Preservative Analysis.
- Uslu, B., & Özden, T. (2020). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Istanbul University Press. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press.
- Karageorgou, E., & Samanidou, V. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
- PubChem. (n.d.). 2-Phenoxyethanamine.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. CAS 1758-46-9: Phenoxyethylamine | CymitQuimica [cymitquimica.com]
- 2. Phenoxyethanol Assay by HPLC | Preservative Analysis [pentyllabs.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
GC-MS Method for Purity Assessment of 2-(3-bromophenoxy)-N,N-dimethylethanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment and impurity profiling of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical synthesis. The inherent challenges in the gas chromatographic analysis of amines, such as high polarity and potential for peak tailing, are addressed through optimized chromatographic conditions without the need for derivatization. This method provides the necessary selectivity, sensitivity, and precision to meet the stringent requirements of the pharmaceutical industry, aligning with principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
This compound (CAS No. 221915-84-0) is a tertiary amine often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[][4] The purity of such starting materials is a critical determinant of the final drug product's quality, safety, and efficacy. Regulatory bodies mandate rigorous impurity profiling to identify and quantify any unwanted chemicals that may arise during synthesis or degradation.[5][6]
Gas Chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds. The target analyte, with a boiling point of approximately 280°C, is well-suited for GC analysis.[7] However, amine-containing compounds are notoriously difficult to analyze by GC. Their polar nature often leads to interactions with active sites on the GC column and inlet, resulting in poor peak shapes (tailing) and reduced sensitivity.[8][9] While derivatization is a common strategy to mitigate these issues by converting polar amines into less polar, more volatile derivatives, it introduces additional steps, time, and potential for analytical error.[10][11]
This method is designed to circumvent derivatization by employing a highly inert GC flow path and a mid-polarity capillary column. Coupling the gas chromatograph to a mass spectrometer (MS) provides unequivocal identification of the main component through its characteristic mass spectrum and allows for the structural elucidation of unknown impurities.[12] The method's development and validation are guided by the principles of USP General Chapter <621> on Chromatography and ICH Guideline Q2(R1) on the Validation of Analytical Procedures.[13][14][15]
Experimental Workflow
The overall workflow for the purity assessment is depicted below. It follows a systematic process from sample preparation and system suitability verification to data acquisition and analysis, ensuring the generation of reliable and defensible results.
Caption: Workflow for GC-MS Purity Assessment.
Materials and Methods
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer. The selection of a low-bleed ("ms" grade) column is critical to minimize detector contamination and background noise. The inlet temperature is a crucial parameter; it must be high enough for efficient volatilization of the analyte (B.P. ~280°C) but low enough to prevent thermal degradation, a known risk for tertiary amines.[7][16][17]
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for retention time stability. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers reliable mass filtering and detection for identification. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column providing good selectivity for a wide range of compounds and low bleed characteristics suitable for MS. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow mode) | Optimizes column efficiency and analysis time. |
| Inlet | Split/Splitless Injector | Allows for flexibility in sample concentration. |
| Inlet Temperature | 270 °C | Balances efficient volatilization with minimizing the risk of thermal degradation of the tertiary amine. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for the main component. A lower split ratio or splitless injection may be used for trace impurity analysis. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp 1: 15 °C/min to 280 °C | Provides good separation of potential early- and late-eluting impurities. | |
| Hold: Hold at 280 °C for 5 min | Ensures elution of any high-boiling point compounds. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | 70 eV; produces reproducible, library-searchable fragmentation patterns. |
| Acquisition Mode | Full Scan | To detect and identify all potential impurities. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion (m/z 244) and key fragments of the analyte and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from reaching the MS detector, preserving the filament. |
Detailed Experimental Protocols
Standard and Sample Preparation
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
System Suitability Solution (100 µg/mL): Dilute 1 mL of the Reference Standard Stock Solution to 10 mL with dichloromethane in a volumetric flask. This solution is used to verify the performance of the chromatographic system.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
System Suitability Testing (SST)
Before sample analysis, the system's readiness must be confirmed by injecting the System Suitability Solution (100 µg/mL) five times. The performance must meet the criteria outlined in Table 2, which are derived from USP <621> standards.[1][18]
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted interactions with the column. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 0.5% for n=5 injections | Confirms the stability of the GC oven and carrier gas flow. |
Chromatographic Procedure
-
Equilibrate the GC-MS system with the conditions specified in Table 1 until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 4.2. Do not proceed with sample analysis unless all SST criteria are met.
-
Inject 1 µL of a dichloromethane blank to ensure the system is free from contamination.
-
Inject 1 µL of each Sample Solution in duplicate.
-
Inject a check standard (System Suitability Solution) after every 10 sample injections to monitor system performance over the run.
Data Analysis and Purity Calculation
Peak Identification
The primary peak in the sample chromatogram is identified as this compound by comparing its retention time with that of the reference standard. Identity is unequivocally confirmed by comparing the acquired mass spectrum of the peak with the reference standard's mass spectrum. The expected molecular ion [M]+• would be at m/z 244/246 (due to the bromine isotopes 79Br and 81Br in an approximate 1:1 ratio). A key fragment would likely be from the cleavage of the C-N bond, resulting in a prominent ion at m/z 58, corresponding to [CH2=N(CH3)2]+.
Purity Calculation
The purity of the sample is determined using the area percent normalization method. This method assumes that all impurities present in the sample have a response factor similar to the main component under EI-MS detection.
The percentage purity is calculated as follows:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: Peaks corresponding to the solvent and any known system artifacts should be excluded from the calculation.
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines.[15][19] A summary of the required validation characteristics is provided below:
-
Specificity: Demonstrated by the ability to resolve the main peak from potential impurities and by the unique mass spectrum of the analyte.
-
Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., 1 to 1500 µg/mL) to demonstrate a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the method's sensitivity for impurities.
-
Accuracy: Evaluated by spiking a known amount of reference standard into a sample matrix and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by the RSD of results from multiple analyses of the same sample under the same and different conditions (e.g., different days, different analysts).
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate, oven ramp rate) to ensure the method remains reliable.
Conclusion
The GC-MS method detailed in this application note is a specific, precise, and reliable tool for assessing the purity of this compound. By optimizing chromatographic parameters, this direct injection method avoids the complexities of derivatization while effectively managing the challenges associated with amine analysis. It is suitable for quality control laboratories and research environments involved in the development and manufacturing of pharmaceutical products.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://online.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US][1][20]
- United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.uspnf.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology][2]
- Agilent. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5291en-agilent.pdf][13]
- Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/derivatization-techniques-for-gc-analysis-of-primary-amines][10]
- United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [URL: https://www.usp.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology][14]
- Scribd. USP-NF 621 Chromatography. [URL: https://www.scribd.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/71784/download][15]
- International Council for Harmonisation. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- Elsevier. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S100107422200058X]
- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10725-gc-ms-pharma-impurity-profiling-an10725-en.pdf][5]
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/393/914/t408023.pdf][22]
- International Journal of Pharmaceutical Sciences Review and Research. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [URL: http://globalresearchonline.net/journalcontents/v65-2/21.pdf][23]
- PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Analytical Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/3004381/][24]
- PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/28088034/][6]
- Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [URL: https://dspace.h-brs.de/xmlui/bitstream/handle/10251/1113/kusch_JCA_2006.pdf][8]
- Chemistry LibreTexts. Derivatization. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Fundamentals_of_Analytical_Chemistry/1.
- National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024419/]
- ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jf020822a]
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [URL: https://www.omicsonline.org/open-access/gas-chromatography-in-pharmaceutical-analysis-ensuring-purity-and-quality-of-drug-products-118432.html][12]
- YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [URL: https://www.youtube.
- Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/33589/Final_Thesis.pdf?sequence=1][9]
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- Chemsrc. CAS#:221915-84-0 | this compound. [URL: https://www.chemsrc.com/en/cas/221915-84-0_957019.html][7]
- ABL Technology. CAS 221915-84-0 this compound. [URL: https://www.abltechnology.com/cas/221915-84-0.html][3]
- Benchchem. Application Note: GC-MS Method for the Detection of N,N-Dimethyl-4-phenoxybutan-1-amine. [URL: https://www.benchchem.com/application-notes/gc-ms-method-for-the-detection-of-n-n-dimethyl-4-phenoxybutan-1-amine]
- Matrix Scientific. This compound. [URL: https://www.matrixscientific.com/2-3-bromophenoxy-n-n-dimethylethanamine-091584.html][4]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh7f380533]
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- University of Texas at Austin. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [URL: https://blogs.engr.utexas.edu/rochelle-group/files/2017/02/Thesis_Davis_J.pdf][16]
- MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes. [URL: https://www.mdpi.com/2227-9717/8/5/617]
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Application Note: Quantitative Analysis of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its putative metabolites in human plasma. The protocol outlines a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to the development and validation of the LC-MS/MS method. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework that ensures data integrity and adheres to regulatory expectations. The methodologies described are grounded in established scientific principles and align with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction
This compound is a tertiary amine with potential pharmacological activity. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The primary metabolic pathways for tertiary amines often involve N-dealkylation and N-oxidation. For this compound, the predicted primary metabolites include the N-desmethyl and N,N-didesmethyl analogues, as well as the N-oxide derivative. Accurate quantification of the parent drug and its metabolites in biological matrices like plasma is essential for pharmacokinetic and toxicokinetic studies.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its high sensitivity, selectivity, and speed.[5] This document provides a step-by-step guide to developing and validating a reliable LC-MS/MS method for this purpose.
Predicted Metabolic Pathways
The metabolic transformation of this compound is expected to be catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver. The tertiary amine moiety is a common site for metabolic reactions.
Predicted Phase I Metabolic Reactions:
-
N-Demethylation: Sequential removal of the methyl groups from the tertiary amine, leading to the formation of the secondary amine (N-desmethyl) and subsequently the primary amine (N,N-didesmethyl) metabolites.
-
N-Oxidation: Oxidation of the tertiary amine to form the corresponding N-oxide metabolite.
-
Aromatic Hydroxylation: Hydroxylation of the bromophenoxy ring, although this is generally a less favored pathway for compounds with an ether linkage.
The chemical structures of the parent compound and its predicted primary metabolites are shown below:
-
Parent: this compound
-
Metabolite 1 (M1): 2-(3-bromophenoxy)-N-methylethanamine (N-desmethyl)
-
Metabolite 2 (M2): 2-(3-bromophenoxy)ethanamine (N,N-didesmethyl)
-
Metabolite 3 (M3): this compound N-oxide (N-oxide)
Experimental Design and Rationale
A robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
The complexity of biological matrices such as plasma necessitates a thorough sample cleanup to remove interfering substances like proteins and phospholipids.[4] Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering high recovery and clean extracts.[4][6][7] A mixed-mode cation exchange SPE sorbent is selected for this application due to the basic nature of the analytes.
LC-MS/MS Method Development
The goal of the LC-MS/MS method is to achieve sensitive and selective detection of the parent compound and its metabolites. This involves optimizing both the chromatographic separation and the mass spectrometric parameters.[8]
Chromatography: Reversed-phase chromatography is chosen to separate the analytes based on their polarity. A C18 column with a gradient elution of methanol and water containing a small amount of formic acid will be used to achieve good peak shapes and resolution.
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for quantification.[9][10] This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Method Validation
The developed method will be validated according to the guidelines of the European Medicines Agency (EMA).[1][11] The validation will assess the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]
Detailed Protocols
Materials and Reagents
-
Reference standards of this compound and its predicted metabolites (M1, M2, M3).
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(3-bromophenoxy)-N,N-di(methyl-d3)ethanamine.
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Human plasma (with anticoagulant, e.g., K2EDTA).
-
Mixed-mode cation exchange SPE cartridges.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the parent drug, each metabolite, and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:methanol with 0.1% formic acid).
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent | 258.0/260.0 | 58.1 | 20 |
| M1 | 244.0/246.0 | 44.1 | 22 |
| M2 | 230.0/232.0 | 30.1 | 25 |
| M3 | 274.0/276.0 | 58.1 | 18 |
| SIL-IS | 264.0/266.0 | 64.1 | 20 |
| Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, which can be used for confirmation. |
Method Validation Protocol
The validation experiments should be conducted in accordance with EMA guidelines.[1]
Caption: Method Validation Parameters.
Selectivity
Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analytes and the internal standard.
Linearity and Range
Prepare a calibration curve with at least six non-zero concentration levels. The curve should be linear over the expected concentration range in biological samples. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy (as % bias) should be within ±15% (±20% for the lower limit of quantification, LLOQ), and the precision (as % CV) should be ≤ 15% (≤ 20% for LLOQ).
Table 4: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
Recovery and Matrix Effect
Recovery of the extraction procedure should be consistent and reproducible. The matrix effect should be assessed to ensure that ionization of the analytes is not suppressed or enhanced by endogenous components of the plasma.
Stability
Evaluate the stability of the analytes in plasma under various conditions:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term stability: At room temperature for at least 4 hours.
-
Long-term stability: At -80°C for an extended period (e.g., 30 days).
-
Post-preparative stability: In the autosampler for at least 24 hours.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound and its predicted metabolites in human plasma using LC-MS/MS. The detailed steps for sample preparation, method development, and validation are designed to ensure the generation of high-quality, reliable data suitable for regulatory submissions. Adherence to these protocols will enable researchers to accurately characterize the pharmacokinetic profile of this compound, a critical step in the drug development process.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- European Medicines Agency. (2011).
- European Bioanalysis Forum.
- Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Snow, N. H. (2000).
- Slideshare.
- Karami, Z., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(21), 7247. [Link]
- Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
- International Journal of Pharmaceutical Sciences.
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- D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113103. [Link]
- van Faassen, M., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites.
- Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1083. [Link]
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- ResearchGate. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. [Link]
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- Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
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Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-(3-bromophenoxy)-N,N-dimethylethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-bromophenoxy)-N,N-dimethylethanamine in solid-phase synthesis (SPS). This versatile building block offers a unique scaffold for the creation of diverse chemical libraries, particularly those targeting biological systems where the phenoxy-ethylamine motif is of interest. These application notes detail the strategic incorporation of this moiety onto a solid support, subsequent chemical modifications, and final cleavage from the resin. Detailed, step-by-step protocols, troubleshooting advice, and characterization techniques are provided to ensure reproducible and efficient synthesis.
Introduction: The Strategic Advantage of this compound in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large numbers of compounds.[1] The core principle of SPS involves the stepwise assembly of a target molecule on an insoluble polymer support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2]
The building block, this compound, presents a valuable scaffold for combinatorial chemistry and library synthesis. The key structural features that make it particularly amenable to solid-phase applications are:
-
Aromatic Bromine Handle: The bromine atom on the phenyl ring serves as a versatile functional group for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of significant molecular diversity at a late stage in the synthesis.
-
Tertiary Amine: The dimethylamino group can act as a proton sponge or a point for quaternization, influencing the physicochemical properties of the final compound, such as solubility and basicity. Derivatives of dimethylamine are found in a variety of FDA-approved drugs.[3]
-
Ether Linkage: The ether bond provides conformational flexibility and is generally stable to a range of reaction conditions commonly employed in solid-phase synthesis.
This guide will focus on the practical aspects of utilizing this building block, from initial resin attachment to the final characterization of the cleaved product.
Core Principles and Workflow Overview
The general strategy for incorporating this compound into a solid-phase synthesis workflow involves its immobilization onto a suitable resin, followed by diversification reactions, and finally, cleavage to release the desired product.
Resin [label="Resin Selection\n(e.g., Wang, Trityl)"]; Immobilization [label="Immobilization of\n2-(3-bromophenoxy)ethanol"]; Activation [label="Activation of\nBromine Handle"]; Diversification [label="Diversification Reactions\n(e.g., Suzuki Coupling)"]; Cleavage [label="Cleavage from Resin"]; Product [label="Final Product"];
Resin -> Immobilization [label="Swelling in DMF"]; Immobilization -> Activation [label="Attachment via Linker"]; Activation -> Diversification [label="Palladium Catalysis"]; Diversification -> Cleavage [label="Acidic Conditions (TFA)"]; Cleavage -> Product [label="Purification (HPLC)"]; }
Figure 1. General workflow for the solid-phase synthesis utilizing a phenoxy-based building block.
Detailed Protocols
Resin Selection and Preparation
The choice of resin is critical for a successful solid-phase synthesis.[4] For the immobilization of a hydroxyl-containing precursor to this compound, such as 2-(3-bromophenoxy)ethanol, resins with linkers susceptible to acidic cleavage are generally preferred.
Recommended Resins:
-
2-Chlorotrityl chloride (2-CTC) resin: Ideal for anchoring alcohols and allows for very mild cleavage conditions, often preserving acid-sensitive functionalities in the final product.
-
Wang resin: A standard choice for the synthesis of molecules with a C-terminal carboxylic acid, but can also be adapted for attaching alcohols. Cleavage requires stronger acidic conditions.
Protocol 3.1.1: Resin Swelling
-
Place the desired amount of resin (e.g., 1.0 g, 1.0-2.0 mmol/g loading) in a solid-phase synthesis vessel.[5]
-
Add a suitable solvent for swelling, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A general guideline is 10-15 mL of solvent per gram of resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]
-
After swelling, drain the solvent by filtration.
Immobilization of the Building Block
For this protocol, we will focus on the immobilization of a precursor, 2-(3-bromophenoxy)ethanol, onto 2-CTC resin. This precursor can be readily synthesized or commercially sourced. The N,N-dimethyl group can be introduced after immobilization.
Protocol 3.2.1: Attachment to 2-Chlorotrityl Chloride Resin
-
Dissolve 2-(3-bromophenoxy)ethanol (3-5 equivalents relative to resin loading) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution.
-
Add the solution to the swollen 2-CTC resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted trityl groups, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[5]
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
On-Resin Chemical Transformations
With the 2-(3-bromophenoxy)ethyl moiety attached to the solid support, the bromine atom is now available for diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.
Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling
-
Swell the resin-bound 2-(3-bromophenoxy)ethane in a suitable solvent system, such as a mixture of DMF and water.
-
Add the desired boronic acid (3-5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1-0.2 equivalents), and a base like sodium carbonate (3-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and agitate for 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resin thoroughly with DMF (3x), water (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Cleavage from the Solid Support
The final step is the release of the synthesized molecule from the resin. The conditions for cleavage are dictated by the type of linker used.[6] For ether linkages on supports like Wang resin, strong acids are typically required.[7][8]
Protocol 3.4.1: Acidic Cleavage
-
Swell the resin in a minimal amount of DCM.
-
Prepare a cleavage cocktail. For many applications, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v) is effective.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage cocktail or TFA to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum.
Characterization and Analysis
Thorough characterization of the final product is essential to confirm its identity and purity. A combination of analytical techniques is recommended.[9][10][11]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and for purification.[12] |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the final compound. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Loading Efficiency | Incomplete reaction during immobilization. | Increase reaction time, temperature, or equivalents of reagents. Ensure anhydrous conditions. |
| Incomplete Coupling Reaction | Steric hindrance or poor resin swelling. | Use a more effective coupling agent or a resin with better swelling properties. Increase reaction time and temperature. |
| Incomplete Cleavage | Insufficient cleavage cocktail volume or reaction time. | Increase the volume of the cleavage cocktail and/or extend the cleavage time. Ensure the appropriate acid for the linker is used.[5] |
| Presence of Side Products | Side reactions during synthesis or cleavage. | Optimize reaction conditions (temperature, time, reagents). Use appropriate scavengers in the cleavage cocktail. |
Mechanistic Considerations: The Role of the Tertiary Amine
The N,N-dimethylamino group in the target molecule can influence the synthetic strategy. While generally stable, it can be protonated under acidic conditions, potentially affecting the solubility and reactivity of the resin-bound intermediate. In some cases, it may be advantageous to introduce the dimethylamino group in the final solution-phase step after cleavage to avoid any complications.
Protonation [label="Protonation\n(Acidic Conditions)"]; Solubility [label="Altered Solubility"]; Reactivity [label="Modified Reactivity"]; Quaternization [label="Potential for\nQuaternization"];
Protonation -> Solubility; Protonation -> Reactivity; Reactivity -> Quaternization [style=dashed]; }
Figure 2. Potential influence of the tertiary amine during solid-phase synthesis.
Conclusion
The use of this compound and its precursors in solid-phase synthesis provides a powerful platform for the generation of diverse chemical libraries. The protocols and guidelines presented in this application note offer a robust starting point for researchers to incorporate this valuable building block into their synthetic workflows. By carefully selecting the appropriate resin, optimizing reaction conditions, and employing rigorous analytical techniques, scientists can efficiently synthesize and characterize novel compounds for a wide range of applications in drug discovery and beyond.
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- Scicinski, J.J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
- Singh, U.P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Barany, G. (1991). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
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- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- Albericio, F., & Bofill, J.M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Albericio, F., & Bofill, J.M. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4947.
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- Wang, Y., et al. (2022). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114477.
- ChemicalBook. (n.d.). N-(2-bromophenyl)-3-oxobutanamide synthesis.
- Google Patents. (2009). Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. US20090171110A1.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine.
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Application Notes & Protocols: A Strategic Guide to In Vitro Assay Development for Novel 2-(3-bromophenoxy)-N,N-dimethylethanamine Derivatives
Abstract
The 2-(3-bromophenoxy)-N,N-dimethylethanamine scaffold represents a versatile chemical starting point for drug discovery. Its derivatives have the potential to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to identify the biological targets of novel derivatives, characterize their pharmacological profile, and enable structure-activity relationship (SAR) studies. We move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring that each protocol is a self-validating system grounded in established best practices.
Introduction: The Rationale for a Tiered Assay Strategy
When approaching a novel chemical series like the this compound derivatives, for which a specific biological target is not yet confirmed, a systematic and tiered approach to in vitro assay development is paramount. The initial goal is not just to measure an effect, but to efficiently identify the molecular target and elucidate the mechanism of action. Phenoxyacetamide derivatives, a related structural class, have shown potential as cytotoxic agents and enzyme inhibitors, suggesting that a broad screening strategy is warranted[1][2].
Our proposed strategy begins with broad functional assays designed to detect activity at the most common drug target classes, followed by more specific assays to determine direct binding and quantify potency. This approach maximizes resource efficiency and provides a logical path from initial hit identification to lead optimization.
Foundational Target Identification Assays
Given the structural features of the phenoxyethanamine scaffold, G-protein coupled receptors (GPCRs) represent a high-priority target class. GPCRs mediate numerous physiological processes and are activated by a diverse range of ligands[3]. We will therefore focus on two primary functional readouts that cover the major GPCR signaling pathways: cAMP modulation and intracellular calcium mobilization.[4]
Diagram: GPCR Signaling Pathways
The following diagram illustrates the principal signaling cascades that will be interrogated by our initial screening assays.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ("radioligand") for binding to a target receptor. [5]This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Scientific Principle: The assay is based on the law of mass action. A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound. The more tightly the test compound binds to the receptor, the lower the concentration needed to displace the radioligand. [6] Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay). [7]2. Assay Setup (96-well format):
-
To each well, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or buffer for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane preparation (e.g., 20-50 µg protein per well). [7]3. Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. [7]4. Separation of Bound and Free Ligand:
-
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI). [7]The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter). [7]6. Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC₅₀ value. [7][8] * Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7][9]
-
Assay Validation and Data Interpretation
Developing an assay is only the first step; validating its performance is crucial for making confident decisions. [10]Key parameters must be established to ensure the assay is robust, reproducible, and "fit-for-purpose." [11]
Key Quality Control Parameters
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A statistical measure of the separation between the high-signal (positive) and low-signal (negative) controls, accounting for data variation. [12] | Z' > 0.5 | Indicates an excellent assay with a large separation band and low variability, suitable for high-throughput screening. [13][14][15] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 5 (assay dependent) | Ensures a sufficient dynamic range to distinguish a true "hit" from background noise. [11] |
| Coefficient of Variation (%CV) | A measure of the variability of replicate measurements, calculated as (Standard Deviation / Mean) * 100. | %CV < 15% | Indicates good precision and reproducibility of the measurements within the assay. |
Calculating the Z'-Factor: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - ( (3σp + 3σn) / |µp - µn| ) [13][16]
Interpreting Dose-Response Curves: IC₅₀ and EC₅₀
The primary output of these assays is the dose-response curve, from which we derive key potency metrics.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist or inhibitor required to reduce a specific biological response by 50%. [8][9][17]A lower IC₅₀ value indicates a more potent inhibitor.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist required to produce 50% of its maximum effect. [18][17]A lower EC₅₀ value signifies a more potent agonist.
These values are determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism. [18][7]It is critical to understand that IC₅₀ and EC₅₀ values are dependent on the specific assay conditions and should be compared across experiments with caution. [19]
Conclusion
The successful characterization of novel this compound derivatives requires a logical and robust in vitro testing strategy. By beginning with broad functional screens for GPCR activity (cAMP and calcium flux) and progressing to definitive target-binding assays, researchers can efficiently identify molecular targets and quantify compound affinity. Rigorous assay validation, including the calculation of Z'-factor and the precise determination of IC₅₀/EC₅₀ values, is non-negotiable for generating trustworthy data. This structured approach provides a solid foundation for subsequent lead optimization and in-depth mechanistic studies, ultimately accelerating the drug discovery process.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development.
- (2026, January 07). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- Kandasamy, R., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Promega Connections. (2025, March 06). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- Hello Bio. (2025, February 07). Protocol Booklet - Fluo-4 AM.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Wikipedia. (n.d.). IC50.
- AAT Bioquest. (n.d.). Screen Quest™ Fluo-4 No Wash Calcium Assay Kit.
- Thermo Fisher Scientific. (2013, October 30). Fluo-4 Calcium Imaging Kit.
- Badr, M. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Wang, J., et al. (2018). Quality by Design for Preclinical In Vitro Assay Development.
- IIVS.org. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Interchim. (n.d.). Fluo-4,Ca2+ indicators.
- Wikipedia. (n.d.). Z-factor.
- Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Pharmaceuticals.
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a key intermediate for pharmaceutical research and development. The synthesis is based on the Williamson ether synthesis, a robust and scalable method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, process safety information, scale-up considerations, and analytical quality control methods. The procedures outlined herein are designed to be self-validating and are grounded in principles of Good Manufacturing Practice (GMP) suitable for producing material for preclinical toxicology and proof-of-concept studies.[1][2][3]
Introduction and Scientific Background
This compound serves as a critical building block in the synthesis of various biologically active molecules. Its preparation on a multi-gram to kilogram scale is often a prerequisite for advancing a drug discovery program into preclinical stages. The most direct and industrially feasible route to this and similar aryl ethers is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[4][6][7]
The core transformation involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride to form the desired ether linkage.
Reaction Scheme:
3-Bromophenol + 2-(Dimethylamino)ethyl chloride hydrochloride --(Base)--> this compound
This guide details a process optimized for scalability, safety, and purity, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent quality standards required for preclinical evaluation.[8][9]
Overall Synthesis Workflow
The successful scale-up of this synthesis requires a systematic approach, encompassing reaction setup, monitoring, work-up, purification, and stringent quality control. The workflow is designed to be linear and efficient, minimizing complex manipulations.
Caption: High-level workflow for the scale-up synthesis of this compound.
Reagents, Materials, and Safety
Safe handling of all chemicals is paramount. It is mandatory to consult the latest Safety Data Sheet (SDS) for each chemical before commencing any work.[10] All operations should be performed in a well-ventilated fume hood or a designated chemical processing area.
Reagent & Hazard Summary
| Reagent | CAS No. | Molecular Wt. | Key Hazards | Personal Protective Equipment (PPE) |
| 3-Bromophenol | 591-20-8 | 173.01 | Harmful if swallowed, causes skin and eye irritation.[10][11][12][13] | Safety goggles, lab coat, nitrile gloves |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | Toxic if swallowed, in contact with skin, or if inhaled.[14][15][16] | Safety goggles, lab coat, nitrile gloves, respiratory protection |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, causes severe skin burns and eye damage. | Chemical splash goggles, face shield, chemical-resistant apron and gloves |
| Toluene | 108-88-3 | 92.14 | Flammable liquid and vapor, skin irritant, aspiration hazard. | Safety goggles, lab coat, solvent-resistant gloves |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Skin and eye irritant, potential carcinogen. | Safety goggles, lab coat, solvent-resistant gloves |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive, causes severe skin burns and eye damage. | Chemical splash goggles, face shield, chemical-resistant apron and gloves |
Equipment
-
Jacketed glass reactor (10-50 L) with overhead stirring, reflux condenser, and temperature probe.
-
Controlled addition funnel or pump for reagent delivery.
-
Heating/cooling circulator.
-
Large separatory funnels or liquid-liquid extraction setup.
-
Rotary evaporator with a vacuum pump and trap.
-
Short-path distillation apparatus or crystallization vessels.
-
Analytical equipment: HPLC, GC-MS, NMR, pH meter.
Detailed Synthesis Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of the target compound. All quantities should be adjusted proportionally for different scales.
Step 1: Formation of Sodium 3-bromophenoxide
-
Reactor Setup: Equip a 5 L jacketed reactor with an overhead stirrer, thermocouple, nitrogen inlet, and reflux condenser. Ensure the system is inerted with dry nitrogen.
-
Reagent Charge: Charge 3-bromophenol (173 g, 1.0 mol, 1.0 equiv) and Toluene (1.7 L) to the reactor. Begin stirring to form a solution.
-
Base Addition: Prepare a solution of sodium hydroxide (44 g, 1.1 mol, 1.1 equiv) in 100 mL of deionized water.
-
Azeotropic Water Removal: Heat the reactor contents to reflux (~85-90 °C) using a Dean-Stark trap to remove the water. The formation of the sodium salt will be evident. Continue until no more water is collected.
-
Causality Note: The removal of water is critical as it drives the phenoxide formation to completion and prevents side reactions with the alkyl halide, which can be sensitive to moisture.
-
Step 2: Williamson Ether Synthesis
-
Temperature Adjustment: Cool the reactor contents to 60 °C.
-
Alkyl Halide Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (151 g, 1.05 mol, 1.05 equiv) to the reactor in portions over 30 minutes.
-
Causality Note: The hydrochloride salt is used due to its stability. The excess base in the previous step neutralizes the HCl salt in situ, liberating the free amine which then reacts. A slight excess of the alkylating agent ensures complete consumption of the more valuable 3-bromophenol.[5]
-
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate, staining with KMnO₄) or HPLC. The reaction is complete when the 3-bromophenol starting material is consumed (<1% remaining).
Step 3: Work-up and Crude Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Slowly add 1 L of deionized water to the reactor with stirring. The inorganic salts will dissolve in the aqueous layer.
-
Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with Toluene (2 x 250 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with 1 M NaOH solution (500 mL) to remove any residual phenol, followed by saturated sodium chloride (brine) solution (500 mL).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification Protocol
Tertiary amines can be challenging to purify via standard silica gel chromatography due to strong interactions between the basic amine and acidic silica.[17] A buffer-based extraction method is a scalable and efficient alternative.[18]
Buffer-Based Purification
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (1 L).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a pH 3.0 buffer (e.g., 1.0 N NaH₂PO₃) (2 x 500 mL). This step protonates the desired tertiary amine, keeping it in the organic layer, while removing more basic impurities.
-
Causality Note: The pKa of the tertiary amine allows it to be selectively protonated or deprotonated at different pH values, enabling separation from primary or secondary amine impurities that might have formed.[18]
-
-
Basic Wash: Wash the organic layer with a pH 8.0 buffer (e.g., saturated NaHCO₃ solution) (2 x 500 mL) to remove any acidic impurities.
-
Final Wash & Concentration: Wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Final Product Isolation (Choose one)
-
Option A: Vacuum Distillation: For high purity, the resulting oil can be purified by short-path vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Option B: Salt Formation & Crystallization: Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized to high purity.
Scale-Up and GMP Considerations
Transitioning from lab scale to preclinical production requires adherence to stricter controls and process understanding.
Key Scale-Up Parameters
-
Thermal Management: The reaction is exothermic. Ensure the reactor's cooling capacity is sufficient to control the temperature, especially during the addition of the alkylating agent.
-
Mixing: Maintain efficient agitation to ensure homogeneity, particularly in the biphasic reaction mixture.
-
Reagent Addition Rate: Control the addition rate of reagents to manage the exotherm and prevent localized high concentrations that could lead to side reactions.
-
Waste Management: Plan for the segregation and disposal of aqueous and organic waste streams in accordance with local regulations.
GMP for Preclinical API
While full cGMP is not required for early preclinical work, adherence to key principles from the ICH Q7 guidance ensures quality and consistency.[1][2][8][9]
Caption: Core components of Good Manufacturing Practice (GMP) applied to preclinical API synthesis.
-
Documentation: Every step, from reagent receipt to final product release, must be documented in a formal batch record.
-
Traceability: All reagents must be logged with lot numbers and quantities.
-
Quality Control: The final product must be tested against a pre-defined set of specifications.
Analytical Quality Control
| Test | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC (UV detection) |
| Residual Solvents | Toluene: ≤ 890 ppm; DCM: ≤ 600 ppm | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient base; low temperature; moisture in the reaction. | Add more base; increase temperature; ensure azeotropic drying was complete. |
| Low Yield | Side reactions (elimination); inefficient extraction. | Ensure temperature control; perform additional extractions of the aqueous layer. |
| Product Fails Purity | Incomplete work-up; inefficient purification. | Repeat buffer washes; re-purify via distillation or recrystallization. |
| Emulsion during Work-up | Poor phase separation. | Add brine to the aqueous layer to "break" the emulsion; allow mixture to stand. |
References
- U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
- Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. [Link]
- European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]
- U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromophenol, 99% (GC). [Link]
- Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
- Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- American Chemical Society. (2004).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Application Note: Structural Elucidation of 2-(3-bromophenoxy)-N,N-dimethylethanamine using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural analysis of the research chemical 2-(3-bromophenoxy)-N,N-dimethylethanamine, a compound of interest in drug discovery and development. We present detailed, field-proven protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and the causality behind experimental choices. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction
This compound (Molecular Formula: C₁₀H₁₄BrNO, Molecular Weight: 244.13 g/mol ) is a small organic molecule with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural confirmation and purity assessment are critical milestones in the drug development pipeline, ensuring the safety and efficacy of potential therapeutic agents.[3] NMR and MS are powerful analytical techniques that, when used in concert, provide unambiguous structural elucidation.[4] This document outlines the optimized methodologies for acquiring and interpreting high-quality NMR and MS data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the chemical structure of this compound, the expected ¹H and ¹³C NMR chemical shifts are summarized in Table 1. These predictions are derived from established chemical shift principles and data from analogous compounds.[5][6][7][8][9][10][11]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
| H-a, C-a | -N(CH₃)₂ | 2.3 - 2.4, s, 6H | ~45 |
| H-b, C-b | -CH₂-N | 2.7 - 2.8, t, 2H | ~58 |
| H-c, C-c | -O-CH₂- | 4.0 - 4.1, t, 2H | ~67 |
| H-2', C-2' | Ar-H | ~7.1, d | ~115 |
| H-4', C-4' | Ar-H | ~7.0, t | ~123 |
| H-5', C-5' | Ar-H | ~6.8, dd | ~119 |
| H-6', C-6' | Ar-H | ~7.2, d | ~130 |
| C-1' | Ar-C-O | - | ~159 |
| C-3' | Ar-C-Br | - | ~122 |
Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
2.2.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12][13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[14] The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.2.2. Instrument Setup and Data Acquisition
The following steps are generalized for a modern NMR spectrometer. Specific commands may vary between instruments.
-
Sample Insertion: Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge, and place it in the spectrometer's autosampler or manually insert it into the magnet.[15]
-
Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[15]
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.[15]
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra. Automated shimming routines are highly effective.[16]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Use a proton-decoupled pulse sequence.
-
A 45° pulse angle is recommended.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.[4] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of this compound.
Predicted Mass Spectral Data
The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4][16]
3.1.1. Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.[17][18] This is particularly useful for confirming the molecular weight.
3.1.2. Electron Ionization (EI-MS)
EI is a higher-energy ionization technique that leads to extensive fragmentation, providing valuable structural information.[19] The major predicted fragmentation pathways are outlined below.
-
Alpha-Cleavage: The most favorable fragmentation for tertiary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3][15][20] This results in a stable, resonance-stabilized iminium ion.
-
Cleavage of the Ether Bond: The C-O ether linkage can also undergo cleavage.
-
Loss of Bromine: Cleavage of the C-Br bond can occur.
Table 2: Predicted Key Fragments for this compound in MS
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Ionization Mode | Fragmentation Pathway |
| 244/246 | [C₁₀H₁₄BrNO]⁺ | ESI | [M+H]⁺ |
| 243/245 | [C₁₀H₁₄BrNO]˙⁺ | EI | Molecular Ion (M˙⁺) |
| 58 | [C₃H₈N]⁺ | EI | Alpha-cleavage |
| 185/187 | [C₇H₇BrO]⁺ | EI | Cleavage of the C-N bond |
| 157/159 | [C₆H₄Br]⁺ | EI | Cleavage of the ether bond and loss of C₂H₄O |
| 173/175 | [C₈H₈BrO]˙⁺ | EI | Cleavage of the ethylamine side chain |
Experimental Protocol: Mass Spectrometry Data Acquisition
3.2.1. Sample Preparation
-
For ESI-MS: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS (with GC-MS): Prepare a more concentrated solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
3.2.2. Instrument Setup and Data Acquisition
ESI-MS:
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters:
-
Set the capillary voltage to 3-4 kV.
-
Optimize the nebulizing gas flow and drying gas temperature and flow to achieve a stable spray and efficient desolvation.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
EI-MS (GC-MS):
-
GC Separation: Inject 1 µL of the sample solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.
-
Ionization Parameters:
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to 200-250 °C.
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range of m/z 40-500.
Mass Spectrometry Workflow Diagram
Caption: Workflow for MS analysis of this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the comprehensive structural characterization of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating efficient and accurate analysis of this and structurally related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for regulatory submissions and advancing drug discovery programs.
References
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Application Note: Leveraging 2-(3-bromophenoxy)-N,N-dimethylethanamine in Fragment-Based Drug Design
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen libraries of low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[3][4] These initial hits serve as high-quality starting points that can be synthetically elaborated into potent, drug-like lead compounds.[5][6][7] This approach allows for a more thorough exploration of chemical space with smaller libraries and often yields leads with superior physicochemical properties.[2]
This guide details the application of a specific, high-value fragment, 2-(3-bromophenoxy)-N,N-dimethylethanamine , within a comprehensive FBDD workflow. We will explore its molecular characteristics, provide detailed protocols for its use in screening and validation, and outline a structure-guided strategy for its evolution from a fragment hit into a potent lead compound.
Fragment Profile: this compound
The selection of fragments is critical to the success of an FBDD campaign.[4] An ideal fragment should possess favorable physicochemical properties, often summarized by the "Rule of Three" (RO3), and contain chemical handles that facilitate synthetic elaboration.[8][9][10]
Chemical Structure:
Physicochemical Properties and "Rule of Three" Analysis
The properties of this compound make it an exemplary candidate for an FBDD library. Its adherence to the RO3 guidelines ensures a higher probability of binding and provides a solid foundation for optimization without excessive molecular complexity.[8][10]
| Property | Value | "Rule of Three" Guideline | Compliance | Source/Note |
| Molecular Weight | 244.14 Da | < 300 Da | Yes | [11][12] |
| cLogP | ~2.8 | ≤ 3 | Yes | Predicted Value |
| H-Bond Donors | 0 | ≤ 3 | Yes | Tertiary Amine |
| H-Bond Acceptors | 2 (O, N) | ≤ 3 | Yes | Ether O, Amine N |
| Rotatable Bonds | 4 | ≤ 3 | Borderline | This minor deviation is common and acceptable in many libraries, providing conformational flexibility to adapt to binding pockets. |
Key Structural Features for Drug Design:
-
Bromophenyl Group: The bromine atom is a versatile synthetic handle, ideal for "fragment growing" strategies. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the adjacent chemical space within the protein's binding site.
-
Phenoxy-ethylamine Scaffold: This motif is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[13][14] The ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, providing key anchoring points to the target protein.
-
N,N-dimethylamino Group: This basic group can improve aqueous solubility and may form a crucial salt-bridge interaction with acidic residues like aspartate or glutamate in a binding pocket.
FBDD Workflow: From Fragment Hit to Lead Candidate
This section outlines a logical, field-proven workflow for utilizing this compound in a drug discovery project.
Figure 1: A comprehensive workflow for a Fragment-Based Drug Design (FBDD) campaign, starting from primary screening through to lead compound optimization.
Part A: Primary Fragment Screening Protocol (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect the weak binding affinities typical of fragments.[15][16][17]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as fragments in solution bind to the immobilized protein target, providing real-time binding data.[16]
Step-by-Step Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Causality Note: A reference flow cell should be prepared in parallel (activation and deactivation without protein) to subtract non-specific binding and bulk refractive index effects from the data.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO.
-
Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM).
-
Causality Note: It is critical to ensure the final DMSO concentration is identical across all fragment solutions and the running buffer (e.g., 1-2%).[17] Mismatched DMSO concentrations are a major source of false positives due to differences in bulk refractive index.[17]
-
-
Screening Assay:
-
Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.
-
Inject each fragment solution over the flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any bound fragment.
-
-
Data Analysis:
-
Perform reference cell subtraction and buffer blank subtraction to obtain the corrected sensorgrams.
-
A fragment is considered a preliminary "hit" if it produces a reproducible, concentration-dependent binding response that is significantly above the noise level of the assay.
-
Part B: Hit Validation and Characterization Protocol (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique for hit validation in FBDD.[18][19][20] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can unambiguously confirm binding and map the binding site on the protein surface.[21]
Objective: To confirm the binding of this compound to the target protein and identify the amino acid residues involved in the interaction.
Principle: The binding of a fragment to a ¹⁵N-isotopically labeled protein causes changes (perturbations) in the chemical environment of nearby amide protons and nitrogens. These changes are observed as shifts in the corresponding peaks in the ¹H-¹⁵N HSQC spectrum.[20]
Step-by-Step Protocol:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling, typically by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[18]
-
Prepare a concentrated, stable sample of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide group in the protein.
-
Prepare a sample of the protein with the fragment hit added at a specific molar excess (e.g., 10-fold to 20-fold).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis and Binding Site Mapping:
-
Overlay the reference spectrum and the complex spectrum.
-
Identify peaks that have shifted their position (Chemical Shift Perturbations, CSPs). These shifts indicate that the corresponding amino acid residues are in or near the fragment's binding site.
-
Map the perturbed residues onto the 3D structure of the protein. This provides a "footprint" of the fragment's binding location, which is invaluable for the next phase of structure-based design.
-
-
Affinity Determination (Optional Titration):
-
To determine the dissociation constant (Kd), acquire a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.
-
Plot the magnitude of the CSPs for affected residues against the fragment concentration and fit the data to a binding isotherm to calculate the Kd.
-
Part C: Structure-Based Hit-to-Lead Evolution
With a validated hit and structural information in hand, the next step is to evolve the fragment into a more potent lead compound. This is typically achieved through structure-based design, where chemical modifications are made to improve binding affinity and other drug-like properties.[4][22]
Objective: To rationally design and synthesize analogs of this compound with improved potency by exploiting interactions with adjacent pockets in the target's binding site.
Strategy: Fragment Growing
"Fragment growing" is the most common hit-to-lead strategy, where the initial fragment is extended to engage with nearby regions of the binding site, forming additional favorable interactions.[6][22][23] The bromine atom on our fragment is the key enabler for this strategy.
Figure 2: The 'Fragment Growing' strategy. The core fragment binds in a primary pocket, and the bromine atom acts as a vector for synthetic elaboration to introduce new chemical groups that engage an adjacent pocket, increasing potency.
Conceptual Protocol for Synthesis and Optimization:
-
Structural Analysis (X-ray Crystallography):
-
Obtain a high-resolution crystal structure of the target protein in complex with this compound.[24][25] This is the most critical step for rational design.
-
Analyze the electron density map to confirm the binding mode and orientation of the fragment.[26]
-
Identify the vector of the bromine atom and analyze the nearby sub-pockets. Look for opportunities to form new hydrogen bonds, hydrophobic interactions, or pi-stacking interactions.
-
-
In Silico Design:
-
Using the crystal structure, computationally design a small, focused library of analogs. For example, if an adjacent pocket contains a hydrogen bond donor, design analogs where the bromine is replaced with a carbonyl or cyano group via an appropriate linker. If the pocket is hydrophobic, design analogs with small alkyl or aryl groups.
-
-
Synthetic Elaboration (Example: Suzuki Coupling):
-
Reaction: Suzuki-Miyaura cross-coupling.
-
Reactants:
-
This compound (the fragment).
-
A selected boronic acid or boronate ester (R-B(OR)₂), where 'R' is the new chemical moiety designed in the previous step.
-
A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
-
Procedure: Combine the reactants in a suitable solvent (e.g., dioxane/water), and heat the mixture under an inert atmosphere until the reaction is complete. Purify the resulting analog using standard techniques (e.g., column chromatography).
-
-
Iterative SAR Analysis:
-
Test the newly synthesized analogs for binding affinity (e.g., using SPR or ITC) and/or functional activity.
-
Calculate the Ligand Efficiency (LE) for each new analog to ensure that the added molecular weight provides a worthwhile increase in binding energy.
-
Select the most promising analogs for co-crystallization to obtain structural feedback for the next design cycle.
-
Repeat the design-synthesize-test cycle to incrementally optimize the fragment into a potent and selective lead compound.
-
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its favorable physicochemical properties make it an ideal starting point, while its phenoxy-ethylamine scaffold provides key interaction points. Critically, the strategically placed bromine atom serves as a versatile synthetic handle, enabling a rational and efficient "fragment growing" approach to lead optimization. By following a structured workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.
References
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- Schavione, B., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]
- Kumar, A., et al. (2023). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Kesherwani, M., et al. (2024). The 'rule of three' for fragment-based drug discovery: Where are we now?.
- Gabriel, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. RSC. [Link]
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- Renaud, J., et al. (2005). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]
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- Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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- Gabriel, M., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]
- Pellecchia, M. (2017). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer. [Link]
- Creative Biostructure. Fragment-to-Lead. [Link]
- Vajda, S., et al. (2011). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. PMC - NIH. [Link]
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- Scott, A. D., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
- Kirsch, P., et al. (2024). Fragment-based drug discovery: A graphical review. PMC - PubMed Central. [Link]
- Sperandio, O., et al. (2023).
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- Kandefer-Szerszeń, M., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. NIH. [Link]
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Synthetic Pathways to Novel Central Nervous System Agents from 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction: The Strategic Value of 2-(3-bromophenoxy)-N,N-dimethylethanamine in CNS Drug Discovery
The scaffold molecule, this compound, represents a cornerstone for the development of novel Central Nervous System (CNS) agents. Its inherent structural motifs—a flexible dimethylaminoethyl chain, a phenoxy ether linkage, and a reactive aryl bromide handle—provide a trifecta of opportunities for synthetic diversification. The dimethylaminoethyl moiety is a common pharmacophore in numerous CNS-active drugs, often associated with interactions at neurotransmitter transporters and receptors. The phenoxy group offers a stable connection to a central aromatic ring, while the bromine atom serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic combination allows for the systematic exploration of chemical space to generate libraries of compounds with potential therapeutic applications for a range of neurological and psychiatric disorders.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to generate novel CNS agents from this valuable starting material. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Synthetic Strategies: Unleashing the Potential of the Aryl Bromide
The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide. Modern cross-coupling methodologies offer powerful and reliable tools to introduce a wide array of substituents at this position, thereby modulating the pharmacological profile of the resulting molecules. The following sections will detail key palladium- and copper-catalyzed reactions that are instrumental in this endeavor.
Diagram: Core Synthetic Strategies
Caption: Key cross-coupling strategies for derivatizing this compound.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ether Derivatives
Rationale and Mechanistic Insight: The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (boronic acid or ester) with an organohalide. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle.
Application in CNS Drug Discovery: The introduction of a second aryl or heteroaryl ring can significantly impact the pharmacological properties of the parent molecule. This modification can introduce new binding interactions with CNS targets, alter lipophilicity to improve blood-brain barrier penetration, and modulate metabolic stability.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.5 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine).
Data Presentation:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
Section 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives
Rationale and Mechanistic Insight: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical and often dictates the scope and efficiency of the reaction.
Application in CNS Drug Discovery: The introduction of an amino group, which can be further functionalized, opens up a vast area of chemical space. Arylamine moieties are present in a wide range of CNS drugs, including antidepressants, antipsychotics, and anxiolytics, as they can participate in crucial hydrogen bonding and ionic interactions with biological targets.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., G3-XPhos) (1-5 mol%)
-
A suitable biarylphosphine ligand (e.g., XPhos, RuPhos) (1.5-7.5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the palladium source (0.02 eq), the phosphine ligand (0.03 eq), and the base (1.5 eq) in a Schlenk tube.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 6 | 90 |
| 2 | Aniline | Pd₂(dba)₃/RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | G3-XPhos | Cs₂CO₃ | Toluene | 90 | 12 | 88 |
Section 3: Copper-Catalyzed Ullmann Condensation
Rationale and Mechanistic Insight: The Ullmann condensation is a classical method for forming C-O and C-N bonds, typically employing a copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have made this transformation much more versatile and applicable to a wider range of substrates under milder conditions. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Application in CNS Drug Discovery: The Ullmann condensation provides an alternative to palladium-catalyzed methods and can be particularly useful for coupling with phenols and certain N-heterocycles. This allows for the synthesis of diaryl ethers and N-aryl heterocycles, which are structural motifs found in various CNS-active compounds.
Protocol 3: Ligand-Accelerated Ullmann Condensation
Materials:
-
This compound
-
Phenol, alcohol, or N-heterocycle (1.1 - 2.0 equivalents)
-
Copper(I) iodide (CuI) (5-20 mol%)
-
A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (10-40 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMSO, DMF, NMP)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the phenol or N-heterocycle (1.5 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (typically 100-150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI/L-proline | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | Imidazole | CuI/DMEDA | Cs₂CO₃ | DMF | 130 | 18 | 68 |
| 3 | 4-Hydroxypyridine | CuI/L-proline | K₂CO₃ | NMP | 140 | 36 | 62 |
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Directions
The synthetic routes detailed in this guide provide a robust framework for the generation of diverse libraries of novel CNS agents from the versatile starting material, this compound. The application of modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, allows for the systematic and efficient exploration of structure-activity relationships. By strategically modifying the aryl bromide position, researchers can fine-tune the pharmacological properties of the resulting compounds to target a wide range of CNS receptors and transporters. Further derivatization of the newly introduced functional groups can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols provided herein serve as a foundation for the discovery of the next generation of therapeutics for neurological and psychiatric disorders.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(12), 1564-1574. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
Sources
Application Notes and Protocols: Experimental Guide to the N-demethylation of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Introduction: The Strategic Importance of N-demethylation
In the landscape of drug development and medicinal chemistry, the N-demethylation of tertiary amines is a critical transformation.[1][2][3] This reaction is not merely a synthetic step but a pivotal process in understanding drug metabolism, as N-dealkylation is a primary metabolic pathway for many xenobiotics.[4][5][6][7] The cytochrome P450 enzyme system, for instance, frequently mediates such transformations in vivo.[8][9] For researchers, the ability to selectively remove a methyl group from a tertiary amine allows for the synthesis of key metabolites, the exploration of structure-activity relationships (SAR), and the generation of precursors for further derivatization.[1][10]
This guide provides a detailed examination of experimental protocols for the N-demethylation of 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS: 221915-84-0), a molecule featuring a tertiary amine and a brominated aryl ether moiety.[11][12][] The protocols presented herein are grounded in established chemical principles and offer a range of methodologies, from classical stoichiometric reactions to modern catalytic approaches. Each protocol is accompanied by a discussion of its underlying mechanism, experimental considerations, and safety precautions.
Chemical Structure and Reactivity Considerations
This compound possesses a tertiary amine that is the primary site for the N-demethylation reaction. The presence of the aryl ether and the bromine substituent are unlikely to interfere with the primary N-demethylation reactions discussed, but their electronic and steric influence should be considered when optimizing reaction conditions.
Protocol I: N-demethylation using Chloroformate Reagents
The use of chloroformate reagents is a widely applied and reliable method for the N-demethylation of tertiary amines.[1][14] The reaction proceeds through a carbamate intermediate, which is subsequently cleaved to yield the secondary amine.[1][14] α-Chloroethyl chloroformate (ACE-Cl) is a particularly effective reagent that allows for mild cleavage of the resulting carbamate.[14]
Reaction Mechanism Overview
The reaction with a chloroformate proceeds via the formation of a quaternary ammonium salt, which then fragments to an alkyl chloride and a carbamate. The carbamate is then hydrolyzed under acidic or basic conditions to furnish the desired secondary amine.
Experimental Workflow: Chloroformate Method
Caption: Workflow for N-demethylation using ACE-Cl.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M solution).
-
Reagent Addition: To the stirred solution, add α-chloroethyl chloroformate (1.2 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carbamate Cleavage: To the residue, add methanol and heat the mixture to reflux for 1-2 hours to facilitate the decomposition of the carbamate intermediate.
-
Work-up: After cooling, concentrate the methanolic solution. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-demethylated product, 2-(3-bromophenoxy)-N-methylethanamine.
Safety Precautions
-
Chloroformates are highly toxic and corrosive.[15][16][17] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated solvents such as 1,2-dichloroethane are hazardous and should be handled with care.[18]
Protocol II: The Modified Polonovski Reaction
The Polonovski reaction offers an alternative route to N-demethylation that avoids the use of highly toxic reagents like cyanogen bromide.[19][20][21][22] The modified, or non-classical, Polonovski reaction often utilizes an iron salt to facilitate the demethylation of a pre-formed N-oxide.[19][22][23] This method can be more environmentally benign than traditional methods.[23]
Reaction Mechanism Overview
The tertiary amine is first oxidized to its corresponding N-oxide. The N-oxide is then activated, often by an iron(II) salt, leading to the formation of an iminium ion intermediate which is subsequently hydrolyzed to the secondary amine and formaldehyde.[10][20][22]
Experimental Workflow: Modified Polonovski Reaction
Caption: Workflow for the Modified Polonovski N-demethylation.
Step-by-Step Protocol
Part A: N-Oxide Formation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Oxidant Addition: Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC for the consumption of the starting amine.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide, which can be used in the next step without further purification.
Part B: N-demethylation
-
Reaction Setup: In a round-bottom flask, dissolve the crude N-oxide from the previous step in a mixture of methanol and water.
-
Reagent Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
Work-up: Upon completion, add a solution of ethylenediaminetetraacetic acid (EDTA) to chelate the iron salts.[10] Adjust the pH to basic (pH 9-10) with an appropriate base (e.g., ammonium hydroxide).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol III: Photochemical N-demethylation
Recent advances have demonstrated the utility of photochemical methods for N-dealkylation.[1][2][4][24] These methods often proceed under mild conditions and can offer high selectivity.[24] Photoredox catalysis is a powerful tool for this transformation.[24][25]
Reaction Mechanism Overview
In a typical photoredox-catalyzed N-demethylation, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the tertiary amine, generating an aminium radical cation. This intermediate can then undergo hydrogen atom transfer (HAT) or further oxidation to an iminium ion, which is subsequently hydrolyzed to the secondary amine.
Experimental Workflow: Photochemical N-demethylation
Caption: Generalized workflow for photochemical N-demethylation.
Step-by-Step Protocol (General Guidance)
-
Reaction Setup: In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine this compound (1.0 eq), a suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), and an appropriate solvent (e.g., acetonitrile). The reaction may also require an additive or a co-oxidant.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The work-up procedure will depend on the specific photocatalyst and additives used. A standard aqueous work-up followed by extraction is common.
-
Purification: Purify the crude product by column chromatography.
Summary of Protocols
| Method | Key Reagents | Advantages | Disadvantages | Key Safety Considerations |
| Chloroformate | α-Chloroethyl chloroformate, Methanol | Well-established, reliable, high-yielding | Use of toxic and corrosive reagents, chlorinated solvents | Handle chloroformates and chlorinated solvents in a fume hood with appropriate PPE. |
| Modified Polonovski | m-CPBA or H₂O₂, FeSO₄·7H₂O | Avoids highly toxic reagents, environmentally benign | Two-step process, work-up can be challenging due to iron salts | m-CPBA is a potentially explosive solid. Handle with care. |
| Photochemical | Photocatalyst (e.g., Ir/Ru complex), Light Source | Mild reaction conditions, high selectivity | Requires specialized photochemical equipment, optimization of catalysts and conditions may be needed | Ensure proper shielding from high-intensity light sources. |
Conclusion
The N-demethylation of this compound can be successfully achieved through a variety of synthetic methods. The choice of protocol will depend on the specific requirements of the research, including scale, available equipment, and tolerance for certain classes of reagents. For robust and scalable synthesis, the chloroformate method remains a strong contender, provided appropriate safety measures are implemented. The modified Polonovski reaction offers a greener alternative, while photochemical methods represent a modern and mild approach that may be particularly useful for sensitive substrates. It is recommended that initial experiments be conducted on a small scale to optimize reaction conditions for yield and purity before proceeding to larger-scale synthesis.
References
- Alipour Najmi, A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]
- Wikipedia contributors. (2023). Von Braun reaction. Wikipedia, The Free Encyclopedia. [Link]
- McComas, B., et al. (2003). Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction. The Journal of Organic Chemistry, 68(25), 9847–9850. [Link]
- Polonovski, M., & Polonovski, M. (1927). The Polonovski Reaction. Bulletin de la Société Chimique de France, 41, 1190-1208. (This is a foundational reference, a more accessible review is often cited).
- Scilit. (n.d.). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. [Link]
- McComas, B., et al. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 68(25), 9847-9850. [Link]
- Dunn, J. P., et al. (2022). Application of the Polonovski Reaction: Scale-up of an Efficient and Environmentally Benign Opioid Demethylation. Organic Process Research & Development, 26(4), 1016–1024. [Link]
- ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes (P = porphyrin). [Link]
- Bracher, F., & Litz, T. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(5), 873–875. [Link]
- MDPI. (2022).
- Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Bioorganic & Medicinal Chemistry Letters, 16(11), 2868–2871. [Link]
- Neumann, M., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8849–8858. [Link]
- Bracher, F., & Litz, T. (2004).
- Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. [Link]
- Columbia Academic Commons. (2023).
- ResearchGate. (2022).
- Cigan, A., et al. (2012). Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. RSC Publishing. [Link]
- ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction. [Link]
- Neumann, M., et al. (2023).
- ResearchGate. (2025).
- Warrington, S. J., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 50(4), 311–318. [Link]
- Beckham, G. T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. JACS Au, 1(2), 252–261. [Link]
- Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. British Journal of Clinical Pharmacology, 46(5), 435–444. [Link]
- Beckham, G. T., et al. (2021).
- Molbase. (n.d.). Synthesis of N-[2-(3-Chlorophenoxy)ethyl]-1-methylethanamine, Hydrochloride. [Link]
- Wikipedia contributors. (2023). Drug metabolism. Wikipedia, The Free Encyclopedia. [Link]
- Pharmaffiliates. (n.d.). 2-(3-Bromophenoxy)-N-methylethanamine. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Chloroformates (R-OCOCl) C 1 - Chemical Emergency Medical Guidelines. [Link]
- Inchem.org. (n.d.).
- NJ.gov. (n.d.).
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. [Link]
- Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]
- YouTube. (2020). phase 1 drug metabolism. [Link]
- European Patent Office. (n.d.). A METHOD FOR THE N-DEMETHYLATION OF N-METHYL HETEROCYCLES - EP 2477984 B1. [Link]
- Google Patents. (n.d.).
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- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Utilization of 2-(3-bromophenoxy)-N,N-dimethylethanamine in Parallel Synthesis Libraries
Introduction: A Privileged Scaffold Building Block for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of diverse chemical libraries is paramount to the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The selection of versatile and strategically functionalized building blocks is critical to the success of these campaigns. 2-(3-bromophenoxy)-N,N-dimethylethanamine is a prime example of such a building block, offering a unique combination of features that make it highly valuable for the synthesis of compound libraries targeting a wide range of biological targets.
This building block incorporates three key pharmacophoric elements:
-
An aryl bromide moiety, which serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the surrounding chemical space.
-
A flexible phenoxy-ethanamine linker, a common motif in biologically active compounds that can engage in various non-covalent interactions with protein targets.
-
A tertiary amine (N,N-dimethylethanamine), which can act as a protonatable center at physiological pH, enhancing aqueous solubility and providing a potential site for ionic interactions with biological macromolecules. The dimethylamine motif is present in numerous FDA-approved drugs, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties[1].
These application notes provide a comprehensive guide for the effective utilization of this compound in the parallel synthesis of compound libraries via two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Strategic Advantage of this compound in Library Design
The true power of this building block lies in its ability to serve as a central scaffold from which a multitude of diverse analogs can be generated. The aryl bromide is the key diversification point, allowing for the introduction of a wide array of substituents through well-established and robust palladium-catalyzed cross-coupling reactions.
Figure 1: General strategy for library diversification using this compound.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Libraries
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2][3] This reaction is well-suited for parallel synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.
Protocol for Parallel Suzuki-Miyaura Coupling
This protocol is optimized for the parallel synthesis of a library of compounds in 96-well plate format or in individual reaction vials.
Workflow Diagram:
Figure 2: Workflow for parallel Suzuki-Miyaura coupling.
Materials and Reagents:
-
Substrate: this compound
-
Coupling Partners: A diverse set of aryl- and heteroarylboronic acids or their corresponding pinacol esters.
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos). For ease of use in parallel synthesis, a pre-catalyst is recommended.
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄. An aqueous solution of the base is often beneficial.
-
Solvent: 1,4-Dioxane/water (4:1), DME/water (4:1), or Toluene/water (4:1). Ensure solvents are degassed.
-
Equipment: Reaction block with magnetic stirring and heating capabilities, 96-well plates with sealing mats or individual reaction vials with screw caps, inert gas supply (Nitrogen or Argon).
Step-by-Step Protocol:
-
Reagent Plating: To each reaction vial or well, add this compound (1.0 equiv., e.g., 0.1 mmol).
-
Boronic Acid Addition: Add the corresponding boronic acid or pinacol ester (1.2-1.5 equiv.).
-
Base Addition: Add the base (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: In a separate flask, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in the chosen degassed solvent. Add the appropriate volume of this solution to each reaction vessel.
-
Inerting: Seal the reaction vessels and purge with an inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction block to room temperature. Quench the reactions by adding water. Extract the products with an organic solvent like ethyl acetate. A phase separator plate can be used for high-throughput workup.
-
Purification: Concentrate the organic extracts and purify the products using parallel flash chromatography.
-
Analysis: Characterize the final products by LC-MS and, for selected compounds, by ¹H NMR to confirm identity and purity.
Table 1: Representative Conditions for Parallel Suzuki-Miyaura Coupling
| Entry | Boronic Acid (1.2 equiv.) | Catalyst (mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME/H₂O (4:1) | 80 | 8 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly valuable in medicinal chemistry for introducing a wide range of primary and secondary amines, including complex heterocyclic amines, onto an aromatic core. Its broad substrate scope and functional group tolerance make it highly suitable for library synthesis.[6]
Protocol for Parallel Buchwald-Hartwig Amination
This protocol is designed for the efficient parallel synthesis of a diverse library of N-aryl derivatives.
Workflow Diagram:
Figure 3: Workflow for parallel Buchwald-Hartwig amination.
Materials and Reagents:
-
Substrate: this compound
-
Coupling Partners: A diverse set of primary and secondary amines.
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A sterically hindered phosphine ligand such as XPhos, RuPhos, or BrettPhos is crucial for high reactivity.
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS.
-
Solvent: Anhydrous and degassed toluene or 1,4-dioxane.
-
Equipment: As described for the Suzuki-Miyaura coupling, with an emphasis on maintaining anhydrous and inert conditions.
Step-by-Step Protocol:
-
Reagent Plating: To each oven-dried reaction vial or well under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (2-5 mol%), and the base (1.5-2.0 equiv.).
-
Substrate and Amine Addition: Add this compound (1.0 equiv., e.g., 0.1 mmol) and the respective amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Inerting and Sealing: Seal the reaction vessels and ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring for 2-24 hours. Microwave-assisted heating can significantly reduce reaction times to 10-30 minutes.[7]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction block to room temperature. Dilute with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the products using parallel preparative HPLC or flash chromatography.
-
Analysis: Characterize the final products by LC-MS and ¹H NMR.
Table 2: Representative Conditions for Parallel Buchwald-Hartwig Amination
| Entry | Amine (1.2 equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (1.5 equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOt-Bu | Toluene | 100 | 4 |
| 2 | Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | KOt-Bu | Dioxane | 110 | 12 |
| 3 | Benzylamine | Pd₂(dba)₃ (2%) | BrettPhos (4%) | LiHMDS | Toluene | 90 | 6 |
| 4 | Indole | Pd(OAc)₂ (2%) | XPhos (4%) | NaOt-Bu | Dioxane | 110 | 18 |
Conclusion and Outlook
This compound is a highly valuable and versatile building block for the construction of diverse compound libraries for drug discovery. Its strategic placement of a reactive aryl bromide handle allows for extensive diversification through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in these application notes provide a solid foundation for researchers to efficiently generate large numbers of novel analogs in a parallel synthesis format. The inherent drug-like features of the core scaffold make the resulting libraries particularly attractive for screening against a wide range of biological targets.
References
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Medicinal Chemistry.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). Chemistry – A European Journal.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. (2019). ResearchGate.
- Solid-Phase Organic Synthesis: A Practical Guide. (2000). Wiley.
- Solid-phase synthesis – Knowledge and References. (n.d.). Taylor & Francis Online.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). ACS Medicinal Chemistry Letters.
- Methods and protocols of modern solid phase Peptide synthesis. (2006). Molecular Biotechnology.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega.
- N,N-Dimethylethylamine. (n.d.). In Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition.
- N,N‐Dimethylaminoheteroarene‐based drugs. (n.d.). ResearchGate.
- A tandem three-phase reaction for preparing secondary amines with minimal side products. (2002). Organic Letters.
- Heterocyclic derivatives and methods of use thereof. (n.d.). Google Patents.
- SuFEx-enabled high-throughput medicinal chemistry. (2020). Nature Communications.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting.
- Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. (2012). Journal of Medicinal Chemistry.
- N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. (2017). Scientific Reports.
- COMPOUNDS AS NEURONAL HISTAMINE RECEPTOR-3 ANTAGONISTS AND USES THEREOF. (2023). European Patent Office.
- Heterocyclic compounds and uses thereof. (n.d.). PubChem.
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry.
- Patent No. - Regulations.gov. (2007). Regulations.gov.
- The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates.
- Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. (1999). The Journal of Organic Chemistry.
- Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (2022). Chemical Science.
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Phenoxyethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-phenoxyethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the common challenges and optimize the synthesis of this valuable compound.
Introduction to Phenoxyethanamine Synthesis
2-Phenoxyethanamine is a key building block in the synthesis of various pharmaceuticals, including β-blockers and other bioactive molecules.[1] Its synthesis can be approached through several established methods, each with its own set of advantages and potential pitfalls. This guide will focus on the three most common and effective routes: the Williamson Ether Synthesis, the Gabriel Synthesis, and Reductive Amination. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is the most suitable for my needs?
The optimal method depends on your specific requirements, such as scale, available starting materials, and desired purity.
-
Williamson Ether Synthesis is often the most direct route if you are starting with phenol and a 2-haloethylamine. It is a robust and well-understood reaction.
-
Gabriel Synthesis is the preferred method for obtaining high-purity primary phenoxyethanamine, as it effectively prevents the formation of secondary and tertiary amine byproducts.[2]
-
Reductive Amination is a versatile alternative, particularly if you have access to phenoxyacetaldehyde. It is a one-pot reaction that can be highly efficient.[3]
Q2: I am observing a low yield in my Williamson ether synthesis. What are the likely causes?
Low yields in the Williamson synthesis of aryl ethers can often be attributed to several factors:[4]
-
Inefficient phenoxide formation: The choice of base and solvent is critical. A base that is too weak may not fully deprotonate the phenol, while an inappropriate solvent can hinder the reaction.
-
Competing elimination reaction (E2): If using a sterically hindered alkyl halide, the phenoxide can act as a base, leading to the formation of an alkene instead of the desired ether.[5]
-
C-alkylation: Phenoxides are ambident nucleophiles, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.[4]
Q3: How can I avoid the formation of byproducts in the Gabriel synthesis?
The Gabriel synthesis is designed to minimize byproducts, specifically over-alkylation.[6] However, challenges can arise during the deprotection step. Using hydrazine (the Ing-Manske procedure) for the cleavage of the phthalimide is generally milder and more effective than harsh acidic or basic hydrolysis, which can degrade sensitive functional groups.[7]
Q4: What are the critical parameters to control in a reductive amination reaction?
Successful reductive amination relies on the careful control of several parameters:
-
pH: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
-
Reducing agent: The choice of reducing agent is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the starting aldehyde or ketone.[8]
-
Solvent: Protic solvents like methanol or ethanol are commonly used.[3]
Troubleshooting Guides
Williamson Ether Synthesis
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Deprotonation of Phenol | Use a stronger base (e.g., NaH, KH) or switch to a more suitable base like K₂CO₃.[4][9] Ensure anhydrous conditions, as water will consume the base. | The pKa of phenol is approximately 10. The chosen base must be strong enough to quantitatively generate the phenoxide nucleophile. |
| Poor Solubility of Reagents | Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the phenoxide salt and accelerate the reaction.[10] | These solvents effectively solvate the cation, leaving a "naked" and more reactive phenoxide anion. |
| Low Reactivity of Alkyl Halide | Use an alkyl iodide, which is more reactive than the bromide or chloride, due to iodide being a better leaving group.[5] | The SN2 reaction rate is dependent on the leaving group ability (I > Br > Cl). |
Issue 2: Formation of Alkene Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| E2 Elimination | Use a primary alkyl halide (e.g., 2-chloroethylamine) as they are less prone to elimination.[5] Lower the reaction temperature to favor the SN2 pathway.[11] | Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. |
Gabriel Synthesis
Issue 1: Low Yield of N-(2-Phenoxyethyl)phthalimide
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Slow Reaction Rate | Use a polar aprotic solvent like DMF.[2] Consider using a phase-transfer catalyst if working in a biphasic system. | DMF effectively solvates the potassium cation of potassium phthalimide, increasing the nucleophilicity of the phthalimide anion. |
| Poor Quality of 2-Phenoxyethyl Halide | Ensure the starting 2-phenoxyethyl halide is pure and free from impurities that could interfere with the reaction. | Impurities can lead to side reactions and lower the overall yield. |
Issue 2: Incomplete Deprotection (Hydrazinolysis)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Hydrazine | Use a sufficient excess of hydrazine hydrate to drive the reaction to completion. | The reaction is a nucleophilic acyl substitution, and a higher concentration of the nucleophile (hydrazine) will favor product formation. |
| Precipitation of Phthalhydrazide | The phthalhydrazide byproduct can sometimes precipitate and coat the starting material, preventing further reaction. Ensure vigorous stirring. | Maintaining a homogeneous reaction mixture is crucial for the reaction to proceed to completion. |
Reductive Amination
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal pH | Adjust the pH to a weakly acidic range (typically 4-6) to facilitate imine formation.[8] | A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine. |
| Decomposition of Phenoxyacetaldehyde | Use freshly prepared or purified phenoxyacetaldehyde, as it can be prone to polymerization or oxidation. | The purity of the starting aldehyde is critical for a clean and high-yielding reaction. |
Issue 2: Formation of Alcohol Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reduction of Aldehyde | Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that selectively reduces the iminium ion over the aldehyde.[8] | These reagents are less reactive towards carbonyls at the reaction pH, allowing for the preferential reduction of the imine as it is formed. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 2-Phenoxyethanamine
This protocol is adapted from the general principles of Williamson ether synthesis for aryl ethers.[1][4][12]
Step 1: Synthesis of 2-Phenoxyethanamine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or DMF (10 volumes).
-
Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution and stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenoxyethanamine.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis of 2-phenoxyethanamine.
Protocol 2: Gabriel Synthesis of 2-Phenoxyethanamine
This protocol is based on the general procedure for the Gabriel synthesis.[13][14]
Step 1: Synthesis of N-(2-Phenoxyethyl)phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 2-phenoxyethyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude N-(2-phenoxyethyl)phthalimide. The product can be further purified by recrystallization from ethanol.
Step 2: Hydrazinolysis of N-(2-Phenoxyethyl)phthalimide
-
Suspend the N-(2-phenoxyethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to dissolve the desired amine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the 2-phenoxyethanamine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxyethanamine.
Visualization of Gabriel Synthesis Workflow
Caption: Two-step workflow for the Gabriel synthesis of 2-phenoxyethanamine.
Protocol 3: Reductive Amination for Phenoxyethanamine Synthesis
This protocol outlines a general procedure for the reductive amination of phenoxyacetaldehyde.
-
In a round-bottom flask, dissolve phenoxyacetaldehyde (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate, 1.5 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent, such as sodium cyanoborohydride (1.2 eq), portion-wise, keeping the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Add a basic solution (e.g., NaOH) to adjust the pH to >10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-phenoxyethanamine.
-
Purify the product by vacuum distillation or column chromatography.
Visualization of Reductive Amination Workflow
Caption: One-pot workflow for the reductive amination synthesis of 2-phenoxyethanamine.
Data Summary and Comparison
| Synthesis Method | Typical Yield | Key Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Moderate to High | Phenol, 2-haloethylamine, Base (e.g., K₂CO₃) | Direct route, robust reaction. | Potential for E2 elimination and C-alkylation side reactions.[4][5] |
| Gabriel Synthesis | High | Potassium phthalimide, 2-phenoxyethyl halide, Hydrazine | High purity of primary amine, avoids over-alkylation.[2][6] | Multi-step process, harsh conditions for classical hydrolysis.[7] |
| Reductive Amination | High | Phenoxyacetaldehyde, Ammonia source, Reducing agent (e.g., NaBH₃CN) | One-pot reaction, versatile.[3] | Requires the aldehyde starting material, which may not be readily available. |
Characterization of 2-Phenoxyethanamine
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the two methylene groups, and the amine protons. The protons on the carbon adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range.[15]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum of a primary amine will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic data for 2-phenoxyethanamine can be found in various databases for comparison.[17]
References
- SpectraBase. 2-Phenoxyethylamine. [Link]
- askIITians.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
- Myers, A. G. Chem 115 Handouts. [Link]
- Cambridge University Press. Gabriel Synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- YouTube.
- Chemistry LibreTexts. Gabriel Synthesis. [Link]
- Greener Education Materials for Chemists.
- University of Wisconsin-Platteville. Experiment 06 Williamson Ether Synthesis. [Link]
- Semantic Scholar.
- Chemistry Notes.
- Wikipedia. Gabriel synthesis. [Link]
- ResearchGate.
- Organic Chemistry Portal. Phthalimides. [Link]
- Wikipedia.
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- PubChem. 2-Phenoxyethanamine. [Link]
- ResearchGate. (PDF) N-(2-Phenethyl)phthalimide. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- Williamson Ether Synthesis. [Link]
- Chemsrc. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. [Link]
- Vedantu. What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. [Link]
- OpenStax. 24.10 Spectroscopy of Amines. [Link]
- Pharmaffiliates. CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. [Link]
- Defense Technical Information Center. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]
- Bentham Science Publisher.
- OpenReview.
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
- Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
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- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of Substituted Phenoxyethylamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted phenoxyethylamines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact reaction outcomes. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate the challenges of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted phenoxyethylamines, and what are their primary limitations?
A1: The most prevalent methods for constructing the core phenoxyethylamine scaffold are the Williamson ether synthesis and the Mitsunobu reaction. Each has distinct advantages and disadvantages.
-
Williamson Ether Synthesis: This classical SN2 reaction involves the coupling of a substituted phenoxide with a 2-haloethylamine derivative (e.g., 2-bromoethylamine or a protected version).[1] While straightforward, its primary limitation is the potential for competing elimination reactions, especially with sterically hindered reactants.[2] Another common side reaction is the C-alkylation of the phenoxide ring, where the alkyl halide reacts at the aromatic carbon instead of the oxygen.[3][4]
-
Mitsunobu Reaction: This reaction offers an alternative by coupling a substituted phenol with a 2-aminoethanol derivative in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[5] A key advantage is the typical inversion of stereochemistry at the alcohol carbon, which can be useful in stereoselective syntheses.[6] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[7] Furthermore, the nucleophilicity of the phenol is a critical factor; phenols with low acidity (pKa > 13) may not react efficiently.[5]
-
Buchwald-Hartwig Amination: For certain targets, a palladium-catalyzed cross-coupling approach can be employed to form the C-N bond. This method is particularly useful for synthesizing aryl amines and can offer a broader substrate scope than traditional methods.[8][9] However, catalyst and ligand selection are crucial, and the reaction conditions can be sensitive.[10]
Q2: I'm observing significant byproduct formation in my Williamson ether synthesis. How can I improve the yield of my desired O-alkylated product?
A2: Byproduct formation in the Williamson ether synthesis is a common issue, primarily arising from E2 elimination and C-alkylation. Here are some strategies to mitigate these side reactions:
-
Minimize Elimination:
-
Choice of Alkyl Halide: The most effective way to reduce elimination is to use a primary alkyl halide.[11] Secondary and tertiary halides are much more prone to elimination.[3]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over elimination, as elimination reactions often have a higher activation energy.[11]
-
-
Favor O-Alkylation over C-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the phenoxide without strongly hydrogen-bonding to the oxygen, thus preserving its nucleophilicity for O-alkylation.[11]
-
Base Selection: For deprotonating the phenol, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be less prone to promoting side reactions than very strong bases like sodium hydride (NaH).[11]
-
Q3: My Mitsunobu reaction is sluggish or failing. What are the likely causes?
A3: Several factors can lead to poor performance in a Mitsunobu reaction:
-
Acidity of the Phenol: The reaction works best with nucleophiles that have a pKa of less than 13.[5] If your substituted phenol is too weakly acidic, the reaction rate will be very slow.
-
Steric Hindrance: Significant steric bulk on either the phenol or the aminoethanol derivative can impede the reaction.
-
Reagent Quality: The phosphine and azodicarboxylate reagents are sensitive to air and moisture. Ensure you are using fresh or properly stored reagents.
-
Order of Addition: The order in which reagents are added can be critical. Typically, the alcohol, phenol, and triphenylphosphine are mixed in a suitable solvent before the slow, cooled addition of the azodicarboxylate.[12]
Q4: How should I approach the purification of my substituted phenoxyethylamine product?
A4: Purification strategies will depend on the physical properties of your product and the nature of the impurities.
-
Extraction: A standard aqueous workup is often the first step. If your product is basic, you can wash the organic layer with a mild acid (e.g., dilute HCl) to extract the amine into the aqueous phase, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting with an organic solvent can significantly purify your product.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: This is a very common and effective method. Silica gel is typically used, and the eluent system will need to be optimized. A common starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent the amine from streaking on the silica.
Q5: What are the key spectroscopic features I should look for to confirm the structure of my product?
A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic signals of the ethylamine chain, typically two multiplets, and the aromatic protons of the phenoxy group. The chemical shifts of the aromatic protons will be influenced by the substituents.
-
¹³C NMR: Identify the carbons of the aromatic ring and the two carbons of the ethylamine side chain. The carbon attached to the oxygen will have a characteristic downfield shift.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for the C-O-C ether stretch and the N-H stretches (for primary or secondary amines).[13]
-
Fluorescence and Phosphorescence Spectroscopy: Some phenoxyethylamine derivatives may exhibit interesting photophysical properties that can be characterized by these techniques.[14]
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | - Ensure you are using a sufficiently strong base for your specific phenol. More acidic phenols may only require K₂CO₃, while less acidic ones might need NaH.[4] - Allow sufficient time for the deprotonation to complete before adding the alkyl halide. |
| Competing E2 Elimination | - Use a primary alkyl halide if possible.[3] - Lower the reaction temperature.[11] - Consider using a less hindered base. |
| C-Alkylation Side Reaction | - Use a polar aprotic solvent (DMF, DMSO).[11] - Avoid protic solvents which can promote C-alkylation.[11] |
| Low Reactivity of Alkyl Halide | - The reactivity order is I > Br > Cl. Consider using a more reactive halide. |
| Steric Hindrance | - If possible, redesign the synthesis so that the bulkier group is on the phenoxide and the less hindered part is the alkyl halide.[11] |
Problem 2: Difficulty in Purifying Product from Mitsunobu Reaction
| Potential Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide | - Triphenylphosphine oxide can sometimes be removed by precipitation from a suitable solvent mixture (e.g., diethyl ether/hexanes). - Chromatography on silica gel is effective, but the polarity of the eluent needs careful optimization. |
| Presence of Hydrazine Byproduct | - An acidic wash during the workup can often remove the basic hydrazine byproduct. |
| Unreacted Starting Materials | - Ensure the reaction has gone to completion by TLC monitoring. - If the reaction has stalled, consider adding more reagents, but be mindful of complicating the purification further. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a solution of the substituted phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of phenol), add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the N-protected 2-bromoethylamine derivative (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by TLC. Reaction times can range from 2 to 24 hours.[1]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
-
If a protecting group was used, it will need to be removed in a subsequent step.
Protocol 2: General Procedure for Mitsunobu Reaction
-
Dissolve the substituted phenol (1.0 eq), the N-protected 2-aminoethanol (1.1 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent (e.g., THF, 10-20 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent dropwise over 15-30 minutes.[12]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The crude residue can be purified directly by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Visualizing Synthetic Challenges
Decision Tree for Synthetic Route Selection
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia.
- Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia.
- Zhang, Z., Chen, S., & Ma, S. (2023). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Vijay, K. (2012, October 12). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023, October 28). Mitsunobu reaction. In Wikipedia.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research.
- Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1109.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Klapars, A., et al. (2001). A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Organic Letters, 3(11), 1697–1700.
- Drabent, K., et al. (2022).
- Li, H., et al. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 17(4), 2368-2373.
- Kumar, S., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(3), 2254–2263.
- Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
- Bhor, M. D., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.
- Kumar, A., et al. (2023). A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Organic Chemistry Frontiers, 10(10), 2534-2539.
- MDPI. (2024, May 19). Spectroscopy in Characterization of Materials—Developments.
- Chen, F., et al. (2022). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers, 9(15), 4153-4171.
- El-Faham, A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26569.
- ResearchGate. (n.d.). Spectroscopic Characterization and Mechanistic Studies on Visible Light Photoredox Carbon-Carbon Bond Formation by Bis(Arylimino)Acenaphthene Copper Photosensitizers.
- Nichols, D. E. (2020). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Journal of Medicinal Chemistry, 63(15), 7991–8016.
- Willis, M. C., et al. (2010). Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry, 12(9), 1570-1573.
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- 14. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support guide for the synthesis and purification of 2-(3-bromophenoxy)-N,N-dimethylethanamine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during this synthesis. Our focus is on explaining the "why" behind experimental choices, ensuring you can adapt and overcome issues with a solid understanding of the underlying chemistry.
Overview of the Synthesis: The Williamson Ether Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 3-bromophenol is deprotonated by a suitable base to form the more nucleophilic 3-bromophenoxide, which then attacks the electrophilic carbon of 2-chloro-N,N-dimethylethanamine in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]
The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing elimination reactions, which would reduce the yield of the desired ether product.[1][2]
Reaction Pathway Diagram
Caption: General workflow for the Williamson ether synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification, providing both explanations and actionable solutions.
FAQ 1: My reaction is proceeding very slowly or appears incomplete on TLC analysis. What are the likely causes?
Answer: A sluggish or incomplete reaction is one of the most common hurdles. The root cause often lies in one of four areas: base effectiveness, reagent quality, solvent choice, or temperature.
-
Cause 1: Insufficient Deprotonation of 3-bromophenol. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to generate the phenoxide nucleophile in a high enough concentration.
-
Weak Bases: Bases like sodium bicarbonate (NaHCO₃) are generally too weak. Potassium carbonate (K₂CO₃) is a common choice but may require higher temperatures and longer reaction times.
-
Strong Bases: For a more rapid and complete reaction at lower temperatures, a stronger base like sodium hydride (NaH) is highly effective.[1] NaH irreversibly deprotonates the phenol, driving the equilibrium forward.[1]
-
-
Cause 2: Poor Quality of 2-Chloro-N,N-dimethylethanamine. This reagent is typically supplied as the hydrochloride salt (2-dimethylaminoethyl chloride hydrochloride) to improve stability.[3][4]
-
Free Base Instability: The free base form can degrade over time, especially if exposed to moisture. It is often generated in situ or used immediately after preparation.
-
Using the HCl Salt: If you are using the hydrochloride salt directly, you must add at least two equivalents of base: one to neutralize the HCl salt and a second to deprotonate the 3-bromophenol.
-
-
Cause 3: Inappropriate Solvent. The ideal solvent for an SN2 reaction should be polar and aprotic.
-
Recommended Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are excellent choices. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive.
-
Protic Solvents: Using protic solvents like ethanol or water can slow the reaction by forming a hydrogen-bond cage around the phenoxide, reducing its nucleophilicity.
-
-
Cause 4: Sub-optimal Temperature. While heat can accelerate reactions, excessive temperatures can promote side reactions. A good starting point is 60-80 °C when using a base like K₂CO₃ in DMF or acetonitrile. If using a powerful base like NaH, the reaction may proceed efficiently even at room temperature after the initial deprotonation.
FAQ 2: My TLC/GC-MS shows a significant non-polar byproduct. What is it and how can I prevent it?
Answer: The most probable non-polar byproduct results from a competing elimination (E2) reaction involving the alkyl halide, 2-chloro-N,N-dimethylethanamine. This is particularly prevalent with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions.[2]
In this side reaction, the phenoxide, instead of acting as a nucleophile, acts as a base, abstracting a proton from the carbon adjacent to the chlorine. This leads to the formation of an alkene, N,N-dimethylvinylamine, and the regeneration of 3-bromophenol.
SN2 vs. E2 Competition
Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.
Prevention Strategies:
-
Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction progress and stop heating once the starting material is consumed.
-
Base Selection: While a strong base is needed to deprotonate the phenol, a very bulky base could favor elimination. However, in this case, the phenoxide itself is the species that can cause elimination, so temperature is the more critical factor.
-
Reagent Quality: Ensure your 2-chloro-N,N-dimethylethanamine is of high quality. Degradation can lead to other impurities that might catalyze elimination.
FAQ 3: How do I remove unreacted 3-bromophenol from my crude product?
Answer: This is a classic purification problem that can be easily solved with an acid-base extraction. The key is to exploit the differing acidic/basic properties of the components in your mixture.
-
Your Product: A tertiary amine, which is basic.
-
Starting Material: A phenol, which is acidic.
-
Neutral Impurities: Any other non-acidic/basic byproducts.
The strategy is to wash the crude organic solution with an aqueous base (e.g., 1M NaOH). The acidic 3-bromophenol will react with the NaOH to form the water-soluble sodium 3-bromophenoxide salt, which will be extracted into the aqueous layer. Your basic amine product will remain in the organic layer.
Protocol: Extractive Removal of 3-bromophenol
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the phenolate impurity).
-
Repeat the wash with 1M NaOH one more time to ensure complete removal.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of phenolic starting material.
FAQ 4: What is the most effective method for achieving high purity (>99%) of the final product?
Answer: While a simple basic wash removes the phenolic starting material, achieving high purity often requires a more rigorous approach to remove neutral byproducts or other amine-containing impurities. Column chromatography and a full acid-base purification are the two most powerful techniques.
Method 1: Purification via Column Chromatography
Purifying amines on standard silica gel can be challenging because the acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to poor separation, tailing peaks, and even product loss on the column.[5]
Solutions:
-
Amine-Treated Eluent: Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase (e.g., hexane/ethyl acetate). The TEA will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Amine-Functionalized Silica: For even better results, use a commercially available amine-functionalized silica gel.[5] This stationary phase has a basic surface that minimizes the problematic interactions, often allowing for purification with simple hexane/ethyl acetate gradients.[5]
Method 2: Rigorous Acid-Base Purification
This technique is highly effective for isolating basic compounds like your target amine from any neutral impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the solution with 1M Hydrochloric Acid (HCl). Your basic amine will react to form the hydrochloride salt, which is soluble in the aqueous acid layer. Neutral impurities will remain in the organic layer.
-
Separate the layers and discard the organic layer (containing neutral impurities).
-
Wash the acidic aqueous layer with fresh diethyl ether one or two more times to remove any remaining traces of neutral impurities. Discard these organic washes.
-
Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). This will convert the amine salt back to the free base, which will often precipitate or form an oily layer.
-
Extract the now basic aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the highly purified amine.
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Data and Protocols
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 236 | Corrosive, toxic. |
| 2-Chloro-N,N-dimethylethanamine Hydrochloride | C₄H₁₁Cl₂N | 144.04 | Decomposes | Irritant, toxic.[3][4] |
| This compound | C₁₀H₁₄BrNO | 244.13 | 280.0 ± 20.0 (Predicted)[6] | Irritant.[7] |
Table 2: Troubleshooting Summary
| Observation | Probable Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Ineffective base, poor alkyl halide quality, wrong solvent. | Use a stronger base (e.g., NaH), ensure 2+ equivalents of base if using HCl salt, use a polar aprotic solvent (DMF, MeCN). |
| Major non-polar spot on TLC | E2 elimination byproduct. | Reduce reaction temperature, ensure reaction is not run for an unnecessarily long time. |
| Acidic impurity present after workup | Incomplete removal of 3-bromophenol. | Perform additional washes with 1M NaOH solution during the extractive workup. |
| Product streaks on silica TLC plate | Strong interaction of the basic amine with acidic silica. | Add 0.5-1% triethylamine to the eluent or spot the TLC plate with a TEA solution before spotting the sample. |
Protocol: Standard Synthesis
Materials:
-
3-bromophenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol.
-
Add anhydrous DMF to dissolve the phenol (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
In a separate flask, dissolve the 2-dimethylaminoethyl chloride hydrochloride in a minimum amount of DMF.
-
Add the solution of the alkyl halide dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with the extractive workup and purification as described in the FAQ section.
References
- PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information.
- Haz-Map. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. U.S. National Library of Medicine.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis. Chem 118A Lab Manual.
- Google Patents. (n.d.). Process for the purification of tertiary amines.
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
- Edubirdie. (2023). Williamson Ether Synthesis Lab 3.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PubChemLite. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (2025, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Chemsrc. (n.d.). CAS#:221915-84-0 | this compound.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. N,N-Dimethylaminoethyl chloride hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. biotage.com [biotage.com]
- 6. CAS#:221915-84-0 | this compound | Chemsrc [chemsrc.com]
- 7. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: N,N-Dimethylethanamine Reactions
Welcome to the technical support center for N,N-dimethylethanamine (DMEA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile tertiary amine in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in DMEA Reactions
This section addresses specific issues that may arise during reactions involving N,N-dimethylethanamine, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Reaction Yield or Incomplete Conversion
Question: My reaction is showing low yield or is not going to completion, even with the presence of N,N-dimethylethanamine as a base or catalyst. What are the potential causes and how can I resolve this?
Answer: Low yields in DMEA-mediated reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Reagent Purity: The purity of N,N-dimethylethanamine is paramount. As a tertiary amine, it can be susceptible to oxidation and may contain impurities from its synthesis.[1] The presence of primary or secondary amines can lead to unwanted side reactions, consuming starting materials and reducing the yield of the desired product.
-
Protocol for Purity Assessment and Purification:
-
Purity Check: Before use, it is advisable to check the purity of your DMEA by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, distillation from a suitable drying agent like calcium hydride can be performed to obtain high-purity DMEA.
-
-
-
Inadequate Stoichiometry: The molar ratio of DMEA to the reactants is critical. If DMEA is acting as a base to neutralize an acid byproduct (e.g., HCl from an acyl chloride), an insufficient amount will result in an acidic reaction medium, which can protonate the amine and halt the reaction.
-
Optimization Strategy: A good starting point is to use a slight excess of DMEA (1.1-1.5 equivalents). A systematic optimization of the base stoichiometry can be performed to find the optimal ratio for your specific reaction.
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote decomposition or side reactions. N,N-dimethylethanamine has a low boiling point of 36.5 °C, which needs to be considered when setting up the reaction.[2]
-
Temperature Screening: Perform small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the optimal temperature for your transformation. Ensure your reaction setup includes a condenser to prevent the evaporation of this volatile amine.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. A solvent that does not fully dissolve the reactants or is not inert under the reaction conditions can hinder the reaction.
-
Solvent Selection: Common solvents for reactions involving tertiary amines include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Ensure the chosen solvent is anhydrous, as water can react with many electrophiles.
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the overall yield. How can I minimize the formation of these impurities?
Answer: The formation of side products is a common challenge in organic synthesis. In the context of DMEA reactions, these can arise from various pathways, including over-alkylation and reactions with impurities.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: In reactions where DMEA is used as a nucleophile, it can potentially react further with the electrophile, leading to the formation of a quaternary ammonium salt.[3]
-
Control Measures:
-
Stoichiometry Control: Use a molar excess of the substrate being alkylated relative to DMEA.[3]
-
Slow Addition: Add the DMEA solution slowly to the reaction mixture to maintain a low concentration of the amine and minimize the chance of multiple reactions.
-
-
-
Formation of N-Nitrosodimethylamine (NDMA): A critical concern, particularly in pharmaceutical synthesis, is the potential formation of the probable human carcinogen N-nitrosodimethylamine (NDMA).[3] This can occur if DMEA reacts with nitrosating agents, such as nitrite ions, which may be present as impurities in other reagents or solvents under acidic conditions.[3][4]
-
Prevention Protocol:
-
High-Purity Reagents: Use reagents and solvents with low nitrite content.[3]
-
pH Control: Maintain a non-acidic pH throughout the reaction and workup to prevent the formation of nitrosating species.
-
Analytical Monitoring: Utilize sensitive analytical techniques like LC-MS/MS or GC-MS to monitor for the presence of NDMA in the final product.[5]
-
-
-
Byproducts in Mannich Reactions: When DMEA is used in Mannich reactions, the formation of di- and tri-substituted products can occur, especially with an excess of formaldehyde and the amine.[3]
-
Optimization of Mannich Reactions:
-
Stoichiometry: Carefully control the molar ratios of the ketone, formaldehyde, and DMEA. Using equimolar amounts or a slight excess of the ketone is generally recommended.[3]
-
Reaction Time and Temperature: Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures, which can favor byproduct formation.[3]
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, properties, and applications of N,N-dimethylethanamine.
1. What are the key physical properties of N,N-dimethylethanamine?
N,N-dimethylethanamine is a clear, colorless liquid with a strong ammonia-like or fishy odor.[6] It is a volatile compound with a boiling point of 36.5 °C and is less dense than water.[2][6]
2. How should N,N-dimethylethanamine be stored?
Due to its volatility and flammability, DMEA should be stored in a cool, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container to prevent evaporation and moisture absorption. Long-term stability can be affected by temperature and exposure to air, which can lead to oxidation.[1][7]
3. What are the primary applications of N,N-dimethylethanamine in organic synthesis?
DMEA is a versatile tertiary amine commonly employed as:
-
A base to neutralize acids generated in reactions, such as the formation of esters and amides from acyl chlorides.
-
A catalyst for various reactions, including the formation of polyurethanes and epoxy resins.[2]
-
A reagent in dehydrohalogenation reactions and Swern oxidations.
4. How can I distinguish N,N-dimethylethanamine (a tertiary amine) from a secondary amine like N-methylethanamine?
A common chemical test is the Hinsberg test, which uses benzenesulfonyl chloride. Tertiary amines like N,N-dimethylethanamine do not react with benzenesulfonyl chloride, whereas secondary amines like N-methylethanamine react to form a sulfonamide that is insoluble in alkali.[8][9]
5. What safety precautions should be taken when working with N,N-dimethylethanamine?
N,N-dimethylethanamine is a corrosive and flammable liquid. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Vapors can irritate the eyes and mucous membranes.[6]
Data and Visualization
Table 1: Physical and Chemical Properties of N,N-Dimethylethanamine
| Property | Value | Reference |
| Molecular Formula | C4H11N | [6] |
| Molecular Weight | 73.14 g/mol | [6] |
| Boiling Point | 36.5 °C | [2] |
| Melting Point | -140 °C | [6] |
| Density | 0.675 g/cm³ at 20 °C | [6] |
| pKa of Conjugate Acid | 10.16 | [2] |
| Flash Point | -12 °C | [2] |
Diagrams
Workflow for Troubleshooting Low Reaction Yield
Caption: A decision-making workflow for diagnosing and resolving low reaction yields.
Mitigation Strategy for N-Nitrosodimethylamine (NDMA) Formation
Caption: A multi-pronged approach to prevent and detect NDMA formation.
References
- N,N-DIETHYLETHANAMINE - Ataman Kimya. (n.d.).
- Dimethylethylamine | C4H11N | CID 11723 - PubChem. (n.d.). National Center for Biotechnology Information.
- Diphenhydramine - Wikipedia. (n.d.).
- i. Give a chemical test to distinguish between N-methylethanamine and N,N-dimethyl ethanamine. ii. Write the reaction for catalytic reduction of nitrobenzene followed by reaction of product so formed with bromine water. iii. Out of butan-1-ol and butan-1-amine, which will be more soluble in - Allen. (n.d.).
- N,N-Dimethylethylamine - Wikipedia. (n.d.).
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Center for Biotechnology Information.
- Dimethyltryptamine - Wikipedia. (n.d.).
- EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents. (n.d.).
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
- Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC. (n.d.). National Center for Biotechnology Information.
- Purification of N,N-Dimethylaniline - Chempedia. (n.d.). LookChem.
- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). National Center for Biotechnology Information.
- How is Lipid Nanoparticle Stability Maintained in Storage? (n.d.). Helix Biotech.
- Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples. (n.d.). Thermo Fisher Scientific.
- Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.).
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
- Dimethyl amine purification? (n.d.). ResearchGate.
- Challenges and advances of the stability of mRNA delivery therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- N,N-Dimethylethylamine|598-56-1. (n.d.). LookChem.
- N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine. (n.d.). Apollo Scientific.
- Common side reactions with dimethylamine hydrochloride and how to avoid them. (n.d.). Benchchem.
- Ch. 24 Additional Problems - Organic Chemistry | OpenStax. (n.d.).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). ResearchGate.
- Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl - Organic Syntheses Procedure. (n.d.).
- Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines. (n.d.). MDPI.
- Organic Chemistry Synthesis Problems. (n.d.).
- itGive a chemical test to distinguish between N-methylethanamine and N,N-dimethylethanamine.Write the - Brainly.in. (n.d.).
- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.).
Sources
- 1. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. i. Give a chemical test to distinguish between N-methylethanamine and N,N-dimethyl ethanamine. ii. Write the reaction for catalytic reduction of nitrobenzene followed by reaction of product so formed with bromine water. iii. Out of butan-1-ol and butan-1-amine, which will be more soluble in water and why? [allen.in]
- 9. brainly.in [brainly.in]
Technical Support Center: Purification of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for the purification of 2-(3-bromophenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this key intermediate. The following question-and-answer format addresses specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: What are the most common impurities I should expect after synthesizing this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] This involves the reaction of a 3-bromophenoxide salt with an aminoalkyl halide, such as 2-(dimethylamino)ethyl chloride.
Primary Impurities to Expect:
-
Unreacted 3-bromophenol: Due to incomplete deprotonation or reaction, this is one of the most common impurities. Its acidic nature is key to its removal.
-
Unreacted 2-(dimethylamino)ethyl halide (or its salt): This starting material is basic and highly water-soluble, making it relatively easy to remove during an aqueous workup.
-
Byproducts from side reactions: Depending on the reaction conditions, side reactions can occur. For instance, if the temperature is too high, elimination reactions might compete with the desired substitution.[3]
Understanding the acidic or basic nature of these impurities is fundamental to designing an effective purification strategy.
Troubleshooting 1: My crude product is a dark, oily residue. How do I perform an initial cleanup to remove unreacted 3-bromophenol and other polar impurities?
A dark, oily appearance in the crude product often indicates the presence of phenolic impurities and other colored byproducts. An acid-base extraction is the most effective initial purification step.[4][5][6] This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.[5]
Underlying Principle: The target compound, this compound, is a tertiary amine and is therefore basic. It will be protonated in an acidic aqueous solution to form a water-soluble ammonium salt.[4][7] Conversely, the key impurity, 3-bromophenol, is acidic and will be deprotonated by a basic aqueous solution to form a water-soluble phenoxide salt.
Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (to isolate the amine):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a 1 M hydrochloric acid (HCl) solution. The basic product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separate the layers. Keep the acidic aqueous layer, which now contains your product.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution until the pH is basic (pH > 10, check with pH paper). This deprotonates the amine salt, converting it back to the neutral, water-insoluble free base.[7]
-
Extract the now basic aqueous solution multiple times with fresh DCM or ethyl acetate. Your purified product will move back into the organic layer.
-
-
Final Wash and Drying:
-
Combine the organic extracts.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
This procedure effectively removes both the acidic 3-bromophenol and any neutral impurities.
Properties of Key Compounds for Separation
| Compound | Molecular Weight ( g/mol ) | Type | Expected Behavior during Extraction |
| This compound | 244.13[8][] | Basic | Soluble in aqueous acid, insoluble in aqueous base |
| 3-bromophenol | 173.01 | Acidic | Insoluble in aqueous acid, soluble in aqueous base |
| Neutral Byproducts | Variable | Neutral | Remain in the organic phase throughout |
Troubleshooting 2: After extraction, my product still shows minor impurities on a TLC plate. How can I achieve >98% purity for analytical purposes?
For achieving high purity, especially for drug development and analytical standards, flash column chromatography is the recommended next step.[10][11] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[11]
Core Principle: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while nonpolar compounds will travel through the column faster. For basic compounds like amines, tailing or streaking on the column is a common issue due to strong interactions with the acidic silanol groups on the silica surface.
Protocol: Flash Column Chromatography of a Basic Amine
-
Choosing the Stationary Phase: Standard silica gel is often sufficient.
-
Selecting the Mobile Phase (Eluent):
-
A common starting point is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
Crucial Tip: To prevent peak tailing of the amine, add a small amount of a basic modifier to the eluent.[12][13] Typically, 0.5-2% triethylamine (Et₃N) is effective.[14] The triethylamine competes with the product for binding to the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Packing and Loading:
-
Properly pack the column with a slurry of silica gel in the initial eluent mixture.
-
Dissolve the product from the acid-base extraction in a minimal amount of the eluent or DCM and load it onto the column.
-
-
Elution and Collection:
-
Run the column using gentle air pressure.[14]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
FAQ 2: My purified product darkens over time, even when stored. What is causing this degradation and how can I improve its stability?
The darkening of aromatic amines upon storage is a common issue, often caused by oxidation.[15][16] Atmospheric oxygen can react with the amine, especially in the presence of light, to form colored impurities.
Best Practices for Storage and Stability:
-
Temperature: Store the purified compound at low temperatures, such as in a refrigerator or freezer (-20 °C), to slow down potential degradation pathways.[15][17] Studies have shown that aromatic amines are significantly more stable at lower temperatures.[16]
-
Atmosphere: For long-term storage, it is best to store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Use amber glass vials or containers that are tightly sealed to protect the compound from light and moisture.[17] Amines can be hygroscopic, and moisture can facilitate degradation.[17]
-
Purity: Ensure the final product is free of acidic or metallic impurities, which can catalyze oxidation.
By implementing these storage conditions, the long-term stability and integrity of your purified this compound can be significantly enhanced.
References
- Short- and Long-Term Stability of Arom
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Amine Storage Conditions: Essential Guidelines for Safety.
- Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.. [Link]
- Purification of Organic Compounds by Flash Column Chromatography. University of Rochester. [Link]
- Amine workup. Reddit. [Link]
- Running a flash column. Chemistry LibreTexts. [Link]
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Isolation (Recovery) of amines. University of Calgary. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- 2. byjus.com [byjus.com]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. blog.chromatographydirect.com [blog.chromatographydirect.com]
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- 15. mdpi.com [mdpi.com]
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- 17. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine Derivatives
Welcome to the technical support center for the synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important class of compounds, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to equip you with the knowledge to optimize your synthetic routes, maximize yields, and ensure the purity of your target molecules.
I. Foundational Knowledge: The Williamson Ether Synthesis
The primary route to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an aminoalkyl electrophile, typically 2-(dimethylamino)ethyl chloride. While seemingly straightforward, this S(_N)2 reaction is often complicated by competing side reactions.
II. Troubleshooting Guide & FAQs
Problem Area 1: Low Yield of the Desired Ether
Q1: My reaction is resulting in a low yield of the target this compound. What are the most likely causes?
A low yield can stem from several factors, with the most common being a competing elimination reaction (E2) that forms an alkene byproduct instead of the desired ether.[1][2][3] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of a double bond.[4]
Key Factors Influencing Low Yield:
-
Choice of Base: Strong, sterically hindered bases can favor elimination.
-
Reaction Temperature: Higher temperatures often favor the elimination pathway over substitution.[2]
-
Structure of the Alkyl Halide: While 2-(dimethylamino)ethyl chloride is a primary halide and thus favorable for S(_N)2, impurities or alternative secondary/tertiary halides will significantly increase elimination.[2][5][6]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield issues.
Problem Area 2: Competing Side Reactions
Q2: I've identified byproducts in my reaction mixture. What are the most common side reactions and how can I mitigate them?
The primary side reactions in this synthesis are E2 elimination, C-alkylation of the phenoxide, and N-alkylation/quaternization of the product.
-
E2 Elimination: As discussed above, this is a major competitor to the desired S(_N)2 reaction. To minimize elimination, use a primary alkyl halide and avoid overly strong or bulky bases. Lowering the reaction temperature is also beneficial.[2][3][6]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation) to form the desired ether, or at a carbon on the aromatic ring (C-alkylation).[7][8] The choice of solvent plays a critical role here. Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[8]
| Reaction Condition | Favored Product | Rationale |
| Solvent | ||
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | O-Alkylation (Ether) | These solvents do not strongly solvate the phenoxide oxygen, leaving it more nucleophilic.[7][8] |
| Protic (e.g., Water, Ethanol) | C-Alkylation (Alkylphenol) | Protic solvents form hydrogen bonds with the phenoxide oxygen, sterically hindering O-alkylation.[8] |
| Counter-ion | ||
| K+, Cs+ | O-Alkylation | Larger, "softer" cations associate less tightly with the phenoxide oxygen, favoring O-alkylation. |
| Li+, Na+ | C-Alkylation | Smaller, "harder" cations coordinate more strongly with the oxygen, promoting C-alkylation. |
-
N-Alkylation and Quaternization: The tertiary amine product, this compound, can itself act as a nucleophile and react with the alkyl halide. This leads to the formation of a quaternary ammonium salt.[9] This is more likely to occur if there is an excess of the alkyl halide or at higher reaction temperatures.
Mitigation Strategies for Side Reactions:
Caption: Strategies to mitigate common side reactions.
Problem Area 3: Product Purification
Q3: How can I effectively purify my crude this compound product?
A multi-step purification protocol is often necessary to remove unreacted starting materials and byproducts.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.[2]
-
-
Base Wash:
-
Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). This will deprotonate and dissolve any unreacted 3-bromophenol, removing it into the aqueous phase.[4]
-
-
Brine Wash and Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).[2]
-
-
Solvent Removal:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Chromatography/Recrystallization:
-
The crude product can be further purified by column chromatography on silica gel.[2] A gradient of ethyl acetate in hexanes is a common mobile phase.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization for specific derivatives.
Synthesis of this compound:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Alkyl Halide Addition: Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) to the stirring mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, follow the purification protocol outlined in the section above.
IV. References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing dapoxetine. Retrieved from
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
BenchChem. (2025). How to improve the yield of Williamson ether synthesis for aryl ethers. BenchChem Technical Support.
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(3), 124-137.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Retrieved from [Link]
-
Reddit. (n.d.). Williamson ether synthesis with an amine as a base. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
-
Quora. (n.d.). How are quaternary ammonium salts synthesized?. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt. Retrieved from
-
Google Patents. (n.d.). Synthesis method of quaternary ammonium salt. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 [data.epo.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. CN107935866B - Preparation method of dapoxetine hydrochloride impurity - Google Patents [patents.google.com]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Technical Support Center: Preventing Ether Cleavage in Phenoxyethanamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the unwanted cleavage of the ether linkage in phenoxyethanamine derivatives during chemical reactions. As a Senior Application Scientist, I will walk you through the mechanistic underpinnings of this side reaction and provide actionable protocols to safeguard your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting to deprotect a methyl ether on my phenoxyethanamine derivative using BBr₃, but I'm seeing significant cleavage of the phenoxy ether bond, leading to the corresponding phenol. Why is this happening and how can I prevent it?
A1: Understanding the Mechanism is Key
Boron tribromide (BBr₃) is a powerful Lewis acid widely used for cleaving aryl methyl ethers.[1] The reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[1] This coordination makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by a bromide ion.
The challenge with phenoxyethanamine structures lies in the presence of two ether linkages. The aryl methyl ether is typically the target for deprotection. However, the phenoxy C-O bond can also be susceptible to cleavage under harsh conditions. The reaction can proceed through different mechanistic pathways, including Sₙ1 or Sₙ2, depending on the structure of the ether.[2][3]
Troubleshooting & Solutions:
-
Stoichiometry Control: Recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[4][5] Using a stoichiometric excess of BBr₃ can lead to non-selective cleavage. Carefully titrate the amount of BBr₃ to the minimum required for the desired demethylation.
-
Temperature Management: Ether cleavage reactions with BBr₃ are often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.[1] Running the reaction at or below room temperature can significantly reduce the rate of the undesired phenoxy ether cleavage.
-
Alternative Reagents: If selectivity remains an issue, consider alternative reagents for demethylation that are known for milder conditions.[6][7]
| Reagent System | Typical Conditions | Notes |
| BCl₃/NaI | Acetonitrile, 0 °C to rt | Generally milder than BBr₃ and can offer higher selectivity for aryl methyl ether cleavage.[7] |
| AlCl₃/NaI | Acetonitrile, rt | Effective for demethylation, particularly with neighboring group participation.[8] |
| TMSI (in situ) | TMS-Cl/NaI in MeCN | A relatively mild method where trimethylsilyl iodide is generated in situ.[6] |
| Pyridinium HCl | Neat, ~140 °C | A molten salt method that can be effective when other methods fail, but conditions are harsh.[6] |
Q2: During an N-alkylation reaction on the amine of my phenoxyethanamine, I'm observing low yields and the formation of phenol as a major byproduct. What's causing the ether cleavage?
A2: Reaction Conditions and Reagent Choice are Crucial
N-alkylation reactions, particularly those involving alkyl halides, can sometimes lead to ether cleavage, especially if the reaction conditions are too harsh or if certain reagents are used.
Potential Causes and Solutions:
-
Strongly Acidic Conditions: If your reaction generates acidic byproducts (e.g., HBr from an alkyl bromide), this can catalyze the cleavage of the ether bond.[2][9]
-
Solution: Add a non-nucleophilic base to your reaction mixture to scavenge any acid that is formed. Proton sponge or hindered amine bases like diisopropylethylamine (DIPEA) are good options.
-
-
Lewis Acidity of Reagents: Some reagents used in N-alkylation can have Lewis acidic properties, which can promote ether cleavage.[10]
-
High Temperatures: Prolonged heating at high temperatures can provide the activation energy needed for ether cleavage.
-
Solution: If possible, conduct the reaction at a lower temperature for a longer period. Monitoring the reaction by TLC or LC-MS can help determine the optimal balance between reaction rate and byproduct formation.
-
Workflow for Optimizing N-Alkylation:
Caption: Decision workflow for troubleshooting ether cleavage during N-alkylation.
Q3: I need to protect the phenolic hydroxyl group before carrying out other transformations. What are some suitable protecting groups and their deprotection conditions to avoid cleaving the rest of the molecule?
A3: Orthogonal Protecting Group Strategy is Essential
The key to successfully using a protecting group is to choose one that is stable to the subsequent reaction conditions and can be removed under conditions that do not affect other functional groups in the molecule—a concept known as an orthogonal protecting group strategy.[13][14]
Recommended Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages |
| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Stable to a wide range of conditions; removed by non-acidic/basic hydrogenolysis. |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to many non-acidic reagents; removed with fluoride ions.[13] |
| Allyl Ether | - | Allyl bromide, K₂CO₃, Acetone | Pd(PPh₃)₄, scavenger (e.g., barbituric acid) | Cleaved under mild, neutral conditions using a palladium catalyst.[7] |
| p-Methoxybenzyl Ether | PMB | PMBCl, NaH, DMF | DDQ or CAN | Can be removed oxidatively under conditions that do not affect other ethers.[13] |
Experimental Protocol: Benzyl Protection of a Phenol
-
Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in acetone.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add Alkylating Agent: Add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, cool the reaction, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q4: Can the substituents on the aromatic ring influence the rate of ether cleavage?
A4: Yes, Electronic Effects Play a Significant Role
The electronic nature of the substituents on the aromatic ring can influence the stability of intermediates and transition states during the ether cleavage reaction.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can increase the electron density of the aromatic ring. This can make the ether oxygen more Lewis basic and enhance its coordination with a Lewis acid, potentially accelerating cleavage.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This can make the ether oxygen less Lewis basic and may slow down the initial coordination with a Lewis acid, potentially making the ether more resistant to cleavage.
Conceptual Diagram of Electronic Effects:
Caption: Influence of electronic effects on aryl ether cleavage.
References
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link][4][5][16]
- Kelley, P., et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe₃. Chemistry, 22(48), 17173-17176. [Link][10]
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][2]
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link][17]
- IIT Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link][15]
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link][9][18]
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link][13]
- Reddit. (2022). Aryl methyl ether cleavage. r/Chempros. [Link][6]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link][7]
- Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link][3]
- ResearchGate. (n.d.). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link][19]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Managing Impurities in the Scale-Up of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for the synthesis and scale-up of 2-(3-bromophenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the manufacturing of this key intermediate. Our goal is to provide you with in-depth, practical solutions to ensure the quality, consistency, and safety of your final product.
I. Understanding the Synthetic Landscape: The Williamson Ether Synthesis
The most common and industrially viable route to synthesize this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[3][4] In this specific case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an N,N-dimethyl-2-haloethanamine species.
While seemingly straightforward, the scale-up of this process can introduce several challenges related to impurity formation. A thorough understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.
II. Troubleshooting Guide: Common Impurity Issues and Solutions
This section addresses specific issues you might encounter during the synthesis and scale-up of this compound, presented in a question-and-answer format.
A. Starting Material-Related Impurities
Question 1: I am observing an impurity with a mass corresponding to a dibrominated product in my final API. What is the likely source and how can I mitigate it?
Answer:
Root Cause: The most probable source of a dibrominated impurity is the presence of dibromobenzene isomers (e.g., 1,3-dibromobenzene) in your 3-bromophenol starting material. During the synthesis, this dibromobenzene can react with the N,N-dimethyl-2-aminoethoxide to form a bis-ether impurity.
Troubleshooting and Mitigation:
-
Starting Material Qualification: Implement a stringent quality control protocol for your incoming 3-bromophenol. Utilize Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the levels of dibromobenzene isomers.
-
Supplier Management: Work with your supplier to establish acceptable limits for these impurities in the starting material specification.
-
Purification of Starting Material: If sourcing high-purity 3-bromophenol is not feasible, consider a preliminary purification step such as fractional distillation or recrystallization.[5]
Question 2: My reaction is sluggish, and I'm seeing unreacted 3-bromophenol even after extended reaction times. What could be the issue?
Answer:
Root Cause: Several factors can lead to incomplete conversion of 3-bromophenol:
-
Insufficient Base: The deprotonation of 3-bromophenol to the more nucleophilic phenoxide is critical. If the base is not strong enough or used in insufficient stoichiometric amounts, the reaction will be slow or incomplete.
-
Poor Quality Base: The base (e.g., sodium hydride, potassium carbonate) may be old or have absorbed atmospheric moisture, reducing its activity.
-
Wet Solvents or Reagents: The presence of water will quench the strong base and the reactive phenoxide, hindering the desired SN2 reaction.[3]
Troubleshooting and Mitigation:
-
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaH, KH, K₂CO₃) in at least a stoichiometric amount relative to the 3-bromophenol.
-
Reagent Quality: Use freshly opened or properly stored anhydrous base and solvents.
-
Drying of Solvents: Ensure your reaction solvent (e.g., DMF, acetonitrile, THF) is anhydrous.[3][4]
B. Process-Related Impurities (Side Reactions)
Question 3: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer:
Root Cause: The formation of an alkene is a classic side reaction in Williamson ether synthesis, proceeding through an E2 elimination pathway.[1][3] This becomes more prominent when using sterically hindered alkyl halides. In the synthesis of this compound, the use of 2-bromo-N,N-dimethylethanamine (a primary alkyl halide) minimizes this, but process conditions can still favor elimination.
Troubleshooting and Mitigation:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination. Elimination reactions often have a higher activation energy.[3]
-
Choice of Leaving Group: While bromide is a good leaving group, if elimination is a persistent issue, consider using a tosylate or mesylate of N,N-dimethylethanolamine.
-
Base Strength: While a strong base is necessary, an excessively strong or hindered base can promote elimination. A careful balance is required.
Question 4: My final product is contaminated with a C-alkylated isomer. How can I improve the O-alkylation selectivity?
Answer:
Root Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[2][3] The selectivity is highly dependent on the reaction conditions.
Troubleshooting and Mitigation:
-
Solvent Choice: The choice of solvent is critical for directing the selectivity.
-
For O-alkylation (desired): Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents solvate the cation of the phenoxide, leaving a "naked" and highly nucleophilic oxygen anion.
-
Avoid Protic Solvents: Protic solvents can solvate the oxygen of the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.
-
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the selectivity, although this is a less dominant factor than the solvent.
C. Downstream and Scale-Up Impurities
Question 5: During work-up and isolation, I'm noticing the formation of a new impurity. What could be the cause?
Answer:
Root Cause: The product, this compound, contains a tertiary amine which can be susceptible to oxidation or other degradation pathways under certain conditions.
Troubleshooting and Mitigation:
-
Inert Atmosphere: During work-up and purification, especially at elevated temperatures (e.g., distillation), consider using an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid prolonged exposure to high temperatures.
-
pH Control: The stability of the amine can be pH-dependent. Ensure the pH of your aqueous washes is controlled to prevent degradation.
Question 6: I am struggling to remove unreacted N,N-dimethyl-2-chloroethanamine (or its bromo-analogue) from my final product. What purification strategies are effective?
Answer:
Root Cause: Residual alkylating agent can be difficult to remove due to its basic nature and similar polarity to the product.
Troubleshooting and Mitigation:
-
Aqueous Washes: Perform acidic washes (e.g., with dilute HCl) to protonate both the product and the residual starting material, transferring them to the aqueous phase. Subsequent basification and extraction can help in purification.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: Consider forming a salt of your product (e.g., the hydrochloride salt) to facilitate purification by crystallization, which can be highly effective at rejecting impurities.
III. Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. A combination of techniques is often necessary for comprehensive characterization.
| Analytical Technique | Purpose | Typical Conditions |
| HPLC-UV/PDA | Quantification of known and unknown impurities. | Column: C18; Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase; Detection: UV at a suitable wavelength (e.g., 260 nm).[6] |
| GC-MS | Identification of volatile impurities and starting materials. | Column: Capillary column (e.g., DB-5); Detection: Mass Spectrometry for structural elucidation.[7] |
| LC-MS/MS | Sensitive detection and quantification of trace-level impurities, including potential genotoxic impurities.[8] | Ionization: Electrospray Ionization (ESI); Detection: Tandem Mass Spectrometry for high selectivity. |
| NMR Spectroscopy | Structural elucidation of unknown impurities. | ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC.[7] |
IV. Experimental Workflows
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and structural elucidation of an unknown impurity.
Protocol: Sample Preparation for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent.
-
-
Injection:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the presence of impurities and calculate their percentage area relative to the main peak.
-
V. Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in an active pharmaceutical intermediate like this?
A1: The acceptance criteria for impurities are guided by regulatory bodies such as the ICH. For a drug substance, specified identified impurities are typically controlled at ≤ 0.15%, and any unspecified impurity should be ≤ 0.10%. The total impurities are often limited to ≤ 1.0%. However, these limits can be substance-specific and should be justified based on safety data.
Q2: Are there any potential genotoxic impurities (PGIs) I should be concerned about?
A2: Yes, the starting material, N,N-dimethyl-2-haloethanamine, is an alkylating agent and could be considered a potential genotoxic impurity.[9] It is crucial to demonstrate that this starting material is effectively purged to very low levels in the final product. Regulatory guidelines for PGIs are much stricter, often in the ppm range.
Q3: How does the choice of base affect the impurity profile?
A3: The base plays a critical role.
-
Strong, non-nucleophilic bases like NaH are very effective for deprotonation but require careful handling (anhydrous conditions).
-
Weaker bases like K₂CO₃ are often used in industrial settings for safety and cost reasons. However, they may require higher temperatures or longer reaction times, which could lead to other degradation impurities.
-
Hydroxide bases (NaOH, KOH) can introduce water, which can lead to side reactions or incomplete conversion.
Q4: Can I use a phase transfer catalyst (PTC) in this reaction?
A4: Yes, a PTC can be beneficial, especially when using a weaker, inorganic base like potassium carbonate. The PTC helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, potentially allowing for milder reaction conditions and improved yields.
VI. Conclusion
The successful scale-up of this compound hinges on a proactive approach to impurity management. By understanding the underlying chemistry, anticipating potential side reactions, and implementing robust analytical controls, you can consistently produce a high-quality product. This guide serves as a starting point for troubleshooting and process optimization. For further assistance, please do not hesitate to contact our technical support team.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Snodin, D. J. (2010). Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development, 14(4), 960–976.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine.
- Alichem. (n.d.). CAS 221915-84-0 this compound.
- DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 8(2), 59-65.
- Zhang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3493.
- Sahu, P. K., et al. (2023). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Future Journal of Pharmaceutical Sciences, 9(1), 1-9.
- Patel, K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.
- Google Patents. (n.d.). US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dea.gov [dea.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
troubleshooting low conversion rates in Williamson ether synthesis for phenoxyethanamines
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the preparation of phenoxyethanamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, such as low conversion rates, during this crucial synthetic transformation. My aim is to provide not just procedural instructions, but a deeper, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[1][2] In the context of drug discovery and development, the synthesis of phenoxyethanamines represents a vital route to a wide array of pharmacologically active molecules. However, what appears to be a straightforward S(_N)2 reaction between a phenoxide and an alkyl halide can be fraught with challenges that lead to diminished yields and purification difficulties.[3][4][5]
This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). It moves beyond a simple recitation of facts to explain the "why" behind each experimental parameter, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide: Addressing Low Conversion Rates
This section directly tackles the most common issues encountered during the synthesis of phenoxyethanamines via the Williamson ether synthesis.
Q1: My reaction is sluggish, and I'm recovering a significant amount of unreacted phenol. What's the likely cause and solution?
This is a classic symptom of incomplete phenoxide formation, which is the critical first step of the reaction. The phenoxide is the active nucleophile, and if it's not generated in a sufficient concentration, the reaction will stall.[6]
Underlying Cause: The primary reason for incomplete phenoxide formation is the choice of a base that is too weak to fully deprotonate the starting phenol. The acidity of phenols can vary significantly based on the electronic nature of their substituents. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.
Troubleshooting Steps:
-
Assess Your Base: For most simple phenols, bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) in a suitable solvent are sufficient.[7][8] However, for less acidic phenols, a stronger base such as sodium hydride (NaH) or potassium hydride (KH) may be necessary to drive the deprotonation to completion.[6][9][10]
-
Ensure Anhydrous Conditions: If using highly reactive bases like NaH or KH, it is imperative that the reaction is conducted under strictly anhydrous conditions. Any residual water will quench the base, rendering it ineffective. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Check Solubility: The base must have some solubility in the reaction medium to be effective.[8] If the base and solvent are poorly matched, the deprotonation will be a slow, heterogeneous process.
Q2: My TLC analysis shows the formation of multiple byproducts, leading to a low yield of the desired phenoxyethanamine. How can I identify and minimize these side reactions?
Side reactions are a major contributor to low conversion rates in Williamson ether synthesis.[1] For phenoxyethanamines, there are two primary competing pathways to consider.
1. E2 Elimination of the Alkyl Halide:
-
What it is: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group on the 2-haloethanamine, leading to the formation of an alkene (an enamine in this case) instead of the desired ether.[3][5][7] This is particularly problematic with secondary or sterically hindered primary alkyl halides.[2][3][7]
-
How to Minimize It:
-
Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[7] Running the reaction at the lowest effective temperature can favor the S(_N)2 pathway. Typical temperatures range from 50 to 100 °C.[1][6]
-
Choice of Alkylating Agent: Use a primary alkyl halide whenever possible.[3][7][9] In the case of phenoxyethanamines, this is typically a 2-halo-N,N-dialkylethanamine, which is a primary halide and thus well-suited for this reaction.
-
2. C-Alkylation of the Phenoxide:
-
What it is: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][7][10]
-
How to Minimize It:
-
Solvent Choice is Key: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][7] These solvents solvate the cation of the phenoxide but leave the oxygen atom relatively free and highly nucleophilic, thus favoring O-alkylation.[1][6] Protic solvents, on the other hand, can hydrogen-bond with the oxygen, reducing its nucleophilicity and increasing the likelihood of C-alkylation.
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent and base combination for synthesizing phenoxyethanamines?
The ideal combination depends on the specific phenol and alkylating agent, but some general guidelines are highly effective.
| Base | Recommended Solvents | Typical Phenol Substrates | Considerations |
| Potassium Carbonate (K(_2)CO(_3)) | DMF, Acetonitrile | Phenols with electron-withdrawing groups (e.g., nitrophenols, halophenols) or simple phenol. | A mild and commonly used base. May require higher temperatures or longer reaction times for less acidic phenols.[7][10] |
| Sodium Hydroxide (NaOH) | DMSO, Ethanol/Water | Most standard phenols. | A strong, cost-effective base. Use in protic solvents can sometimes reduce O-alkylation selectivity.[7][8] |
| Sodium Hydride (NaH) | THF, DMF | Less acidic phenols (e.g., those with electron-donating groups like alkyl or alkoxy substituents). | A very strong, non-nucleophilic base that provides irreversible deprotonation.[9] Requires strict anhydrous conditions. Bubbling of H(_2) gas is observed.[9] |
This table summarizes common base/solvent systems. Optimization may be required for specific substrates.
Q4: My alkylating agent is a 2-chloro-N,N-dimethylethanamine. Is the chlorine a good enough leaving group?
While chlorides are acceptable leaving groups, bromides and iodides are generally more reactive in S(_N)2 reactions (I > Br > Cl >> F).[9][11] If you are experiencing low reactivity, consider one of the following strategies:
-
Use the Corresponding Bromide or Iodide: Synthesizing or purchasing the 2-bromo or 2-iodo-N,N-dimethylethanamine will likely increase the reaction rate.
-
Catalytic Sodium or Potassium Iodide: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate a Finkelstein reaction in situ, where the less reactive chloride is converted to the more reactive iodide, accelerating the overall synthesis.[2]
Q5: Can phase-transfer catalysis improve my yields?
Yes, phase-transfer catalysis (PTC) can be a very effective strategy, especially when dealing with reactants that have low solubility in the same solvent.[1][10]
-
How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[12] This increases the effective concentration of the nucleophile in the desired reaction phase, leading to faster and more efficient conversion.[12] This technique is particularly common in industrial syntheses.[1]
Experimental Protocols & Workflows
General Protocol for the Synthesis of N,N-Dimethyl-2-phenoxyethanamine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Phenol (1.0 eq)
-
2-Chloro-N,N-dimethylethanamine hydrochloride (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the phenol, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the 2-chloro-N,N-dimethylethanamine hydrochloride in one portion.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC. Reaction times can range from 4 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,N-dimethyl-2-phenoxyethanamine.
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Reaction Mechanism and Competing Pathways
This diagram illustrates the desired S(_N)2 pathway and the two major competing side reactions.
Caption: Reaction pathways in phenoxyethanamine synthesis.
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (2024). Williamson ether synthesis.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?
- Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?
- Benchchem. (n.d.). How to improve the yield of Williamson ether synthesis for aryl ethers.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis Lab. (2020, October 20). Williamson Ether Synthesis. YouTube.
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.
Sources
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- 2. byjus.com [byjus.com]
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- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. francis-press.com [francis-press.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Catalyst Loading for the Synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Welcome to the dedicated technical support guide for the synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth solutions for optimizing catalyst loading in C-O cross-coupling reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
The synthesis of this compound typically proceeds via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. Both methods are powerful but highly sensitive to catalyst loading and reaction conditions. This guide will focus on troubleshooting and optimizing these catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used for synthesizing this compound?
A1: The two most prevalent systems are:
-
Ullmann Condensation: This classic method uses a copper(I) catalyst, often CuI or Cu₂O, in combination with a ligand such as L-proline or a phenanthroline derivative. It is generally more cost-effective but may require higher temperatures.
-
Buchwald-Hartwig C-O Coupling: A more modern approach utilizing a palladium(0) or palladium(II) precatalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand. This system often offers higher turnover numbers (TONs) and milder reaction conditions.
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading, expressed as mol % relative to the limiting reagent, is a critical parameter that directly influences reaction rate, yield, and purity.
-
Too Low: Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields.
-
Too High: While it may increase the reaction rate, excessive catalyst loading can be uneconomical, lead to difficulties in downstream purification (metal contamination), and in some cases, promote unwanted side reactions. The goal of optimization is to find the lowest effective catalyst loading that provides a high yield in a reasonable timeframe.
Q3: What are the first steps I should take when my reaction shows low conversion?
A3: Before increasing the catalyst loading, it is crucial to verify the integrity of your reaction setup and reagents.
-
Reagent Purity: Ensure the purity of your starting materials (3-bromophenol and 2-(dimethylamino)ethanol or their derivatives) and the base. The presence of water or other nucleophiles can deactivate the catalyst.
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize and deactivate both copper and palladium catalysts.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Issue 1: Low or No Product Formation
You've set up your reaction with a standard catalyst loading (e.g., 1-5 mol % Cu or 0.5-2 mol % Pd) and after the expected reaction time, TLC or LC-MS analysis shows mostly unreacted starting materials.
Possible Causes & Solutions
-
Catalyst Inactivity:
-
Reasoning: The active catalytic species may not be forming or may be rapidly decomposing. For palladium systems, the reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step. For copper, the solubility and oxidation state are key.
-
Solution:
-
Verify Catalyst Source: Use a fresh, reputable source of catalyst and ligand.
-
Pre-activation (for Pd): For some Pd(II) precatalysts, a pre-activation step may be necessary. This can involve heating the catalyst and ligand in the solvent for a short period before adding the substrates.
-
Ligand Choice: The chosen ligand may not be suitable for this specific transformation. For Buchwald-Hartwig C-O coupling, consider screening a range of ligands (e.g., phosphine-based like XPhos or NHC-based like IPr). For Ullmann reactions, ensure your ligand (e.g., L-proline) is soluble and present in the correct stoichiometry.
-
-
-
Incorrect Base:
-
Reasoning: The base plays a crucial role in deprotonating the alcohol and facilitating the catalytic cycle. Its strength, solubility, and steric properties are important.
-
Solution:
-
Base Screening: If using a common base like K₂CO₃ or Cs₂CO₃, consider screening other options. For instance, in palladium catalysis, a stronger, non-nucleophilic base like K₃PO₄ or LiHMDS might be more effective.
-
Solubility: Ensure the base is sufficiently soluble in the reaction medium. In some cases, a phase-transfer catalyst can be beneficial.
-
-
-
Sub-optimal Temperature:
-
Reasoning: C-O coupling reactions are often sensitive to temperature. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution:
-
Incremental Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments) and monitor the progress. Be aware that higher temperatures can also lead to side product formation.
-
-
Experimental Workflow: Catalyst System Screening
Caption: Workflow for Catalyst System Screening and Optimization.
Issue 2: Reaction Stalls After Partial Conversion
Your reaction starts well, but stalls at 50-70% conversion, even after an extended reaction time. Increasing the temperature does not improve the final conversion.
Possible Causes & Solutions
-
Catalyst Decomposition:
-
Reasoning: The active catalyst is not stable under the reaction conditions for the required duration. For palladium catalysts, this often manifests as the formation of palladium black, an inactive form of the metal.[1]
-
Solution:
-
Use a More Robust Ligand: Bulky, electron-rich ligands (e.g., biarylphosphine ligands for Pd) can stabilize the metal center and prevent decomposition.[2]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.[1] A lower temperature with a longer reaction time may be more effective.
-
Use a Pre-catalyst: Well-defined pre-catalysts are often more stable and can provide a sustained release of the active species, improving catalyst lifetime.[2]
-
-
-
Product Inhibition:
-
Reasoning: The product, this compound, contains a tertiary amine which is a Lewis base. This amine can coordinate to the metal center of the catalyst, acting as an inhibitor and slowing down or stopping the catalytic cycle.[1]
-
Solution:
-
Increase Catalyst Loading: This is one of the few cases where a modest increase in catalyst loading (e.g., from 1 mol % to 2-3 mol %) is a primary recommendation. The higher catalyst concentration can overcome the partial inhibition by the product.
-
Ligand Choice: A ligand that binds more strongly to the metal center than the product can mitigate this inhibition.
-
-
Issue 3: Significant Side Product Formation
The reaction yields the desired product, but also a significant amount of side products, complicating purification and lowering the isolated yield.
Possible Causes & Solutions
-
Homocoupling of Starting Materials:
-
Reasoning: This can occur if the catalytic cycle is disrupted or if oxygen is present. For example, the homocoupling of 3-bromophenol can occur under certain conditions.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
-
Optimize Pd:Ligand Ratio: An incorrect ratio can lead to coordinatively unsaturated metal species that may promote side reactions. A ratio of 1:1 to 1:1.2 (Pd:Ligand) is a good starting point.[2]
-
-
-
Decomposition of Starting Materials or Product:
-
Reasoning: High reaction temperatures or a highly reactive base can cause the degradation of sensitive functional groups.
-
Solution:
-
Lower Reaction Temperature: Screen lower temperatures to find a balance between reaction rate and stability.
-
Milder Base: If a very strong base is being used, consider switching to a milder one (e.g., from NaOt-Bu to K₂CO₃).
-
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or Cu₂O |
| Catalyst Loading | 0.5 - 2.0 mol % | 5 - 10 mol % |
| Ligand | XPhos, RuPhos, or other biarylphosphine | L-proline or 1,10-Phenanthroline |
| Ligand Loading | 1.1 - 2.2 mol % | 10 - 20 mol % |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | DMF or DMSO |
| Temperature | 80 - 110 °C | 100 - 140 °C |
Table 2: Troubleshooting Matrix
| Observation | Primary Suspect | Recommended Action |
| No reaction | Catalyst/Reagent quality | Verify reagents, use fresh catalyst, ensure inert atmosphere. |
| Reaction stalls | Catalyst decomposition/Product inhibition | Use a more robust ligand, increase catalyst loading slightly. |
| Low yield, clean reaction | Sub-optimal conditions | Screen temperature, base, and solvent. |
| Significant side products | High temperature/Oxygen | Lower temperature, rigorously degas all components. |
Catalytic Cycle Visualization
A simplified representation of the Buchwald-Hartwig C-O coupling catalytic cycle is shown below. Understanding these steps is key to troubleshooting your reaction.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
References
- BenchChem. (2025).
- MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- SynArchive. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- ResearchGate. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- PubMed Central. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- Semantic Scholar. (2021).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- ResearchGate. (2021). Buchwald-Hartwig reaction: An overview.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
Technical Support Center: Addressing Solubility Challenges of 2-(3-bromophenoxy)-N,N-dimethylethanamine
Welcome to the technical support resource for 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS No. 221915-84-0). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for overcoming solubility issues with this versatile chemical intermediate. As application scientists, we understand that reaction success is critically dependent on achieving a homogeneous reaction medium, and this guide explains the causality behind our recommended experimental choices.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this molecule is governed by a balance of three distinct structural components:
-
The Bromophenyl Group: This aromatic ring is bulky and hydrophobic (lipophilic), meaning it prefers to interact with nonpolar organic solvents and repels highly polar solvents like water. The bromine atom further contributes to its nonpolar character.
-
The Ether Linkage (-O-): The ether group introduces some polarity but does not have hydrogen atoms to participate in hydrogen bond donation. It can, however, act as a hydrogen bond acceptor.
-
The N,N-dimethylethanamine Moiety: This is the most polar part of the molecule. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a hydrogen bond acceptor.[1] As a tertiary amine, it lacks N-H bonds and therefore cannot act as a hydrogen bond donor to itself, which limits its intermolecular interactions compared to primary or secondary amines.[2]
The large, nonpolar bromophenyl group often dominates, leading to poor solubility in highly polar or aqueous media.[1] Solubility in organic solvents is generally better but can be highly variable depending on the solvent's properties.
Q2: What are the general, expected solubility characteristics of this compound?
Answer: Based on its structure, we can predict the following:
-
Poorly Soluble in Water: The large hydrophobic portion of the molecule outweighs the polar amine group's ability to form hydrogen bonds with water.[3]
-
Soluble in a Range of Organic Solvents: It is expected to be soluble in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. Good candidates include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Solubility in less polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene is possible but may require heating.
-
Formation of Salts: As a base, the tertiary amine can react with acids to form an ammonium salt. These salts are typically much more soluble in polar protic solvents (like water or ethanol) but are often insoluble in nonpolar organic solvents.
Troubleshooting Guide: A Systematic Approach to Solubilization
Experiencing poor solubility can halt a reaction before it even begins. The following is a logical, step-by-step workflow designed to efficiently identify a suitable solvent system for your specific reaction conditions.
Caption: A logical workflow for addressing solubility issues.
Step 1: Initial Solvent Selection & Basic Techniques
Before resorting to complex methods, a systematic screening of common laboratory solvents is the most effective first step.
Protocol 1: Systematic Solvent Screening
Causality: Solvents with different polarities and hydrogen bonding capabilities interact differently with the solute. This empirical approach quickly identifies the most promising candidates for your reaction. Aromatic amines, for instance, often show better solubility in aromatic solvents.
Methodology:
-
Dispense a small, known amount (e.g., 5-10 mg) of this compound into several small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent.
-
Agitate at room temperature for 5-10 minutes (e.g., using a vortex mixer).
-
Observe and record the degree of dissolution (e.g., fully soluble, partially soluble, insoluble).
Recommended Test Solvents:
| Solvent | Type | Dielectric Constant (ε) at 20°C | Rationale |
| Toluene | Nonpolar Aromatic | 2.4 | May solvate the bromophenyl ring effectively. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | A versatile ether, good for many organometallics. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | General-purpose solvent, but has a low boiling point. |
| Ethanol (EtOH) | Polar Protic | 25 | Can hydrogen bond with the amine. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar, may or may not be effective. |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Excellent solvent for a wide range of polarities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Highly effective polar aprotic solvent. |
Data compiled from common literature sources.
Protocol 2 & 3: Thermal and Mechanical Enhancement
If room temperature solubility is poor in a desired solvent, physical methods can be used.
Causality:
-
Heating: Increasing the temperature provides the system with thermal energy, which helps overcome the lattice energy of the solid solute and increases the rate and extent of dissolution.
-
Sonication: The high-frequency sound waves from an ultrasonic bath create cavitation bubbles. Their collapse generates localized energy that physically breaks apart solute agglomerates, increasing the surface area available for solvation.
Methodology:
-
Prepare a suspension of the compound in the chosen solvent.
-
For Heating: Place the vessel in a heating mantle or oil bath and gradually increase the temperature while stirring. Monitor for dissolution. For many reactions, heating to the solvent's reflux temperature is a standard procedure.
-
For Sonication: Place the reaction vessel in an ultrasonic bath and sonicate for 15-30 minute intervals.
Step 2: Advanced Solubilization Strategies
If a single solvent system is insufficient even with heat, consider these more advanced, yet highly effective, strategies.
Strategy A: The Co-Solvent Method
Q: When should I consider using a co-solvent? A: This is an excellent strategy when your compound dissolves well in one solvent (e.g., DMSO) that is not ideal for the overall reaction, while the ideal reaction solvent (e.g., Toluene) is a poor solvent for your compound. A co-solvent system balances the properties of multiple solvents.
Protocol 4: The Co-Solvent Method
-
Dissolve the this compound in the minimum required amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO).
-
In a separate flask, prepare the rest of your reaction mixture in the primary, "poor" reaction solvent.
-
Slowly add the concentrated solution from step 1 to the main reaction flask with vigorous stirring. This often keeps the compound in solution through a dilution effect.
Strategy B: pH Modification via In-Situ Salt Formation
Q: Can I improve solubility by converting the amine to its salt? What are the limitations? A: Yes, this is a powerful technique for polar protic solvents. By adding one equivalent of a strong acid (e.g., HCl), you can protonate the basic tertiary amine to form an ammonium salt. This ionic salt is often significantly more soluble in polar solvents like water or ethanol.
Critical Limitation: This strategy is incompatible with any reaction that is base-sensitive, requires a basic catalyst, or involves reagents that would be neutralized or destroyed by acid (e.g., Grignard reagents, strong bases like NaH).
Caption: Protonation of the tertiary amine to form a more polar salt.
Protocol 5: In-Situ Salt Formation
-
Suspend the amine in the chosen polar protic solvent (e.g., ethanol).
-
While stirring, add one molar equivalent of a suitable acid (e.g., a solution of HCl in isopropanol or dioxane).
-
Stir the mixture until the solid dissolves, indicating the formation of the more soluble ammonium salt.
-
Proceed with the addition of other reagents.
Reaction-Specific Considerations
-
For Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): These reactions often use solvents like Toluene, Dioxane, or DMF. If solubility is an issue, gentle heating (60-80 °C) is typically compatible and effective. Using a DMF/Toluene co-solvent system is also a common and effective strategy.
-
For Reactions Requiring Strong Bases (e.g., NaH, LDA): pH modification with acid is strictly prohibited. Your primary tools are solvent selection (anhydrous DMF or THF are often good choices), the co-solvent method, and thermal enhancement.
-
For Nucleophilic Substitution Reactions: The choice depends on the reaction type. For SɴAr, polar aprotic solvents like DMSO or DMF are standard and are excellent solvents for this compound. For Sɴ2 reactions, solvents like acetone or acetonitrile might be used, where gentle heating may be required.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages / Limitations |
| Solvent Screening | "Like dissolves like" | Simple, fast, identifies the best single solvent. | May not identify a suitable single solvent for all reaction components. |
| Heating / Reflux | Increases kinetic energy | Highly effective, simple to implement. | Not suitable for thermally sensitive reagents; requires energy input. |
| Sonication | Mechanical disruption | Effective at room temp, breaks up aggregates. | Less effective for bulk quantities; requires specific equipment. |
| Co-Solvency | Blending solvent properties | Greatly expands options, can maintain solubility upon dilution. | Can complicate solvent removal/purification; solvent ratios may need optimization. |
| pH Modification | Salt formation increases polarity | Drastically improves solubility in polar protic solvents. | CRITICAL: Incompatible with base-sensitive reagents and conditions. |
References
- Chemistry LibreTexts. (2023). Basic Properties of Amines.
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- Quora. (2017). Are tertiary amines soluble in water?.
- NCERT. (n.d.). Amines.
- Solubility of Things. (n.d.). Strategies for Organic Synthesis.
- A-Level Chemistry. (n.d.). Structure and Properties of Amines.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- OpenStax. (2023). 24.6 Synthesis of Amines.
- PubChemLite. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine.
- YouTube. (2022). Physical Properties of Amines.
- PubChem. (n.d.). Bromodiphenhydramine.
Sources
Technical Support Center: Minimizing Dimer Formation in Phenoxyethanamine Synthesis
Welcome to the technical support guide for the synthesis of phenoxyethanamine. This document is designed for researchers, chemists, and drug development professionals encountering challenges with impurity profiles, specifically the formation of the N,N-bis(2-phenoxyethyl)amine dimer. Here, we provide in-depth, field-proven insights and actionable protocols to help you optimize your synthesis for higher purity and yield.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles governing dimer formation during the synthesis of phenoxyethanamine.
Q1: What is the primary mechanism of dimer formation in phenoxyethanamine synthesis?
Dimer formation, which results in the impurity N,N-bis(2-phenoxyethyl)amine, is a classic example of over-alkylation. This side reaction is particularly prevalent in direct alkylation methods, such as the reaction of ammonia with a 2-phenoxyethyl halide. The core issue is a competition of nucleophiles:
-
Desired Reaction: The starting amine (e.g., ammonia) acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., 2-phenoxyethyl bromide) to form the desired primary amine, phenoxyethanamine.
-
Undesired Reaction: The product, phenoxyethanamine, is also a nucleophile. Crucially, primary amines are often more nucleophilic than ammonia. This means the desired product can effectively compete with the starting material, attacking another molecule of the alkylating agent to form the secondary amine dimer.[1][2]
This creates a cascade where the formation of the desired product accelerates the formation of the undesired byproduct, leading to difficult-to-separate mixtures.
Caption: Decision workflow for minimizing dimer impurity.
Protocol 1: Reductive Amination for High-Purity Phenoxyethanamine
This protocol uses phenoxyacetaldehyde and ammonia, followed by in-situ reduction, to generate the target compound with minimal dimer formation.
Materials:
-
Phenoxyacetaldehyde
-
Ammonia (e.g., 7N solution in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve phenoxyacetaldehyde (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Amine Addition: Add a solution of ammonia in methanol (1.5-2.0 equiv) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 15 minutes. [3]The reaction may be slightly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary. [1]
Protocol 2: Gabriel Synthesis for Dimer-Free Phenoxyethanamine
This classic method uses a phthalimide protecting group to ensure only mono-alkylation occurs. It is an excellent, albeit longer, route to extremely pure primary amines. [4] Part A: N-Alkylation of Potassium Phthalimide
-
Setup: In a round-bottom flask, suspend potassium phthalimide (1.05 equiv) in anhydrous DMF.
-
Alkylation: Add 2-phenoxyethyl bromide (1.0 equiv) to the suspension.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 4-8 hours, monitoring by TLC until the starting halide is consumed.
-
Isolation: Cool the mixture to room temperature and pour it into cold water. The N-(2-phenoxyethyl)phthalimide product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
Part B: Hydrazinolysis (Ing-Manske Deprotection)
-
Setup: Suspend the N-(2-phenoxyethyl)phthalimide (1.0 equiv) from Part A in ethanol or methanol.
-
Cleavage: Add hydrazine hydrate (1.2-1.5 equiv) to the suspension.
-
Heating: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature. Acidify with aqueous HCl to precipitate any remaining phthalhydrazide and protonate the product amine. Filter off the solid.
-
Isolation: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer multiple times with an organic solvent (e.g., ether or DCM).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the pure phenoxyethanamine.
References
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- Organic Chemistry Portal. (n.d.).
- Elsevier. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. ScienceDirect. [Link]
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
Sources
degradation pathways of "2-(3-bromophenoxy)-N,N-dimethylethanamine" and its derivatives
Document ID: TSC-DBDE-2401
Version: 1.0
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS: 221915-84-0) and its structural analogs.[1] Understanding the degradation profile of a molecule is a mandatory step in pharmaceutical development, as it directly impacts its safety, efficacy, and shelf-life.[2][3] This document provides field-proven insights through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to ensure the integrity and success of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular liabilities and stability concerns for this compound?
The chemical structure of this compound contains three primary functional groups susceptible to degradation:
-
Tertiary Amine Moiety: The N,N-dimethyl group is highly susceptible to oxidation, which can lead to the formation of a corresponding N-oxide.[4] This is often a primary degradation pathway for tertiary amines.[5]
-
Ether Linkage: The phenoxy-ethyl ether bond, while generally stable, is vulnerable to cleavage under harsh hydrolytic conditions (i.e., extreme pH and elevated temperatures).[4]
-
Brominated Aromatic Ring: The phenyl ring itself is relatively robust. However, exposure to high-energy sources like UV light (photolytic stress) can induce degradation. The presence of the bromine atom can influence the molecule's photoreactivity.
Q2: What are the most probable degradation products I should expect to see?
Based on the molecule's structure, the following degradation products are plausible under standard forced degradation conditions:
-
Oxidative Stress: The primary product is expected to be This compound N-oxide .[4][5]
-
Acid/Base Hydrolysis: Cleavage of the ether bond is the most likely outcome, yielding 3-Bromophenol and N,N-dimethylethanolamine .[4] This reaction may require significant energy (heat) to proceed at a reasonable rate.
-
Thermal/Photolytic Stress: These high-energy conditions can cause more extensive fragmentation of the molecule, potentially leading to a complex mixture of smaller, lower molecular weight compounds.[4]
Q3: How do I develop and validate a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from all its degradation products.[2][6] The development process is a self-validating system:
-
Perform a Forced Degradation Study: Intentionally stress the drug substance under various conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[6] The goal is to achieve a target degradation of 5-20% of the parent compound.[7]
-
Method Development: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[4][8] A reverse-phase column (e.g., C18) with a gradient elution of acetonitrile and a buffered aqueous phase is a typical starting point. The method is optimized until all resulting peaks (parent and degradants) are baseline-separated.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For definitive structural identification of unknown degradant peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, as it provides crucial mass-to-charge ratio (m/z) data.[4]
-
Validation: Once the method is established, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: Which regulatory guidelines are essential for conducting these studies?
The foundational guidelines are provided by the International Conference on Harmonisation (ICH).[2] The most critical documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including forced degradation.[2]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance for studies involving light exposure.
Troubleshooting Guide
| Issue Encountered | Plausible Cause & Explanation | Recommended Troubleshooting & Optimization Steps |
| Unexpected peaks appear in the chromatogram of a control sample. | Degradation may be occurring during sample preparation or storage. The tertiary amine can be sensitive to peroxides in solvents like THF or ether, and the molecule may be sensitive to light or ambient temperature over time.[4] | 1. Confirm Peak Identity: Use LC-MS to get an m/z value for the unexpected peak and compare it to masses of plausible degradants. 2. Investigate the Source: Prepare samples fresh and immediately analyze. Protect samples from light using amber vials. Ensure solvents are high quality and free of peroxides. 3. Perform a Controlled Study: Spike a fresh sample with a known degradant (if available) to confirm retention time. |
| The measured concentration (assay) of the parent compound is significantly lower than expected. | This indicates either substantial degradation or a flaw in the analytical method. The compound may have degraded in the solid state or in solution prior to analysis. | 1. Verify Method Performance: Immediately analyze a freshly prepared standard of a known concentration to confirm the instrument and method are performing correctly.[4] 2. Review Storage Conditions: Check if the sample was stored at the recommended temperature and protected from light and humidity. 3. Consult Forced Degradation Data: Review your forced degradation results to understand which conditions cause the most rapid degradation and ensure your handling procedures avoid these conditions. |
| Poor peak shape or resolution between the parent compound and a degradant. | The chromatographic conditions are not optimized for this specific separation. Co-elution prevents accurate quantification and invalidates the method's stability-indicating status. | 1. Adjust Mobile Phase Gradient: Modify the slope of the organic solvent gradient to increase separation. 2. Change pH: Alter the pH of the aqueous mobile phase. The ionization state of the tertiary amine and any acidic/basic degradants will change, affecting their retention. 3. Try a Different Column: If optimization fails, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. |
Visualized Degradation Pathways & Workflows
Predicted Degradation Pathways
Caption: General workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To systematically investigate the degradation pathways of this compound under various stress conditions as mandated by ICH guidelines. [2][4] Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade acetonitrile and water
-
Suitable buffer for mobile phase (e.g., phosphate or acetate)
-
Calibrated HPLC-UV/PDA system and LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation: For each condition, prepare a sample in a clean vial. Include a control sample (API solution stored at 5°C, protected from light) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution for analysis. [4] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at timed intervals and neutralize with 0.1 M HCl before analysis. [4] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Monitor at timed intervals. [4] * Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Analyze at timed intervals. Also, heat the solid API powder in a separate vial to observe solid-state thermal stability. [4] * Photodegradation: Expose a quartz vial containing the stock solution to a light source within a photostability chamber, as per ICH Q1B guidelines. Wrap a parallel sample in aluminum foil to serve as a dark control. [4]
-
-
Sample Analysis:
-
Prior to injection, dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated or developing stability-indicating HPLC-UV method.
-
Calculate the percentage degradation of the parent compound relative to the control sample.
-
Submit samples showing significant degradation for LC-MS analysis to obtain mass data for the unknown peaks.
-
References
- BenchChem. (n.d.). N,N-Dimethyl-4-phenoxybutan-1-amine stability issues and degradation products.
- International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- National Center for Biotechnology Information. (n.d.). Dimethylethylamine | C4H11N. PubChem.
- Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- Matrix Scientific. (n.d.). This compound.
- MedCrave online. (2016). Forced Degradation Studies.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO). PubChem.
- Scinexx. (n.d.). CAS 221915-84-0 this compound.
- National Center for Biotechnology Information. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. PubMed.
Sources
- 1. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ijmr.net.in [ijmr.net.in]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(3-bromophenoxy)-N,N-dimethylethanamine
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug is underpinned by rigorous analytical science. The molecule at the center of our discussion, 2-(3-bromophenoxy)-N,N-dimethylethanamine, presents a unique analytical challenge due to its chemical structure, which includes a tertiary amine and a brominated aromatic ring. The validation of analytical methods for such compounds is not merely a regulatory formality; it is the very foundation of quality control, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the practical nuances of method validation, moving beyond a simple checklist to explain the causality behind experimental design and the interpretation of results. Our focus will be on two of the most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
The validation process we will explore is a self-validating system, designed to build a comprehensive data package that demonstrates the method's suitability for its intended purpose. This is in alignment with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline on the validation of analytical procedures, which serves as a foundational reference for this guide.
The Analytical Challenge: Understanding the Molecule
The structure of this compound dictates the choice of analytical strategy. The presence of a chromophore (the brominated benzene ring) makes it a suitable candidate for UV detection in HPLC. The tertiary amine group, however, can present challenges in chromatography, such as peak tailing due to interaction with residual silanols on silica-based columns. The molecule's volatility and thermal stability will determine its suitability for GC-MS.
Method Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, demonstrating the logical progression from method development to full validation.
Caption: A typical workflow for analytical method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for the analysis of APIs and drug products. For this compound, a reverse-phase HPLC method with UV detection is a logical starting point.
Hypothetical HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. The use of trifluoroacetic acid in the mobile phase helps to improve peak shape for the basic amine by acting as an ion-pairing agent and protonating residual silanols.
Validation of the HPLC-UV Method
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo blank.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples, ensuring no co-eluting peaks.
Trustworthiness: A successful specificity study will demonstrate that the chromatographic peak for this compound is free from interference from potential degradants, confirming that the method is "stability-indicating."
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against concentration and perform a linear regression analysis.
Trustworthiness: The correlation coefficient (r²) should be > 0.999, and the y-intercept should be close to zero, providing confidence in the method's ability to provide a proportional response.
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Spike Samples: Prepare a placebo blend and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each level in triplicate.
-
Calculate Recovery: Determine the percent recovery of the analyte at each level.
Trustworthiness: The mean percent recovery should be within a pre-defined acceptance criterion (typically 98.0% to 102.0%), demonstrating that the method can accurately quantify the analyte in the matrix.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.
-
Calculate RSD: Calculate the relative standard deviation (RSD) for each set of replicates.
Trustworthiness: The RSD for repeatability and intermediate precision should be within established limits (e.g., < 2.0%), indicating low variability in the results.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Trustworthiness: The determined LOQ should be verified for precision and accuracy to ensure reliable quantification at low concentrations.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Vary Parameters: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze: Analyze a sample under each of the modified conditions.
-
Assess Impact: Evaluate the impact of these changes on the system suitability parameters (e.g., peak tailing, resolution, and retention time).
Trustworthiness: The method is considered robust if the system suitability parameters remain within acceptable limits despite the variations, ensuring its reliability during routine use.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. It offers excellent selectivity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.
Hypothetical GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions
The use of a non-polar DB-5ms column is a good starting point for a wide range of compounds. The SIM mode provides enhanced sensitivity and selectivity by monitoring only specific ions characteristic of this compound.
Validation of the GC-MS Method
The validation parameters for the GC-MS method are the same as for the HPLC-UV method, but the experimental execution and interpretation may differ slightly.
In GC-MS, specificity is further enhanced by the mass spectrometer. In addition to chromatographic resolution, the unique mass spectrum of the analyte provides an additional layer of identification. Forced degradation studies are still essential.
The protocols are similar to those for HPLC-UV. However, an internal standard is often used in GC-MS to improve precision by correcting for variations in injection volume and instrument response.
The high sensitivity of MS detection, especially in SIM mode, often results in significantly lower LOD and LOQ values compared to HPLC-UV.
Comparative Analysis
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-MS | Rationale |
| Specificity | Good, based on retention time and UV spectrum. Peak purity analysis is crucial. | Excellent, based on retention time and mass spectrum. High confidence in peak identity. | Mass spectrometry provides structural information, offering a higher degree of specificity. |
| Sensitivity (LOD/LOQ) | Moderate, suitable for assay and impurity determination at typical levels. | High, excellent for trace-level analysis and impurity profiling. | MS detectors are inherently more sensitive than UV detectors. |
| Sample Throughput | Typically moderate, with run times of 10-20 minutes. | Can be faster for volatile compounds, but may require more sample preparation. | The choice depends on the complexity of the sample and the required separation. |
| Instrumentation Cost | Lower | Higher | Mass spectrometers are more complex and expensive instruments. |
| Robustness | Generally robust, but sensitive to mobile phase composition and column performance. | Can be very robust, but sensitive to inlet and column contamination. | Both techniques require careful control of experimental parameters. |
Logical Relationship of Validation Parameters
The validation parameters are not independent but are logically interconnected. The following diagram illustrates this relationship.
Caption: The interrelationship between key analytical validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical activity that requires a deep understanding of both the analyte and the analytical techniques. Both HPLC-UV and GC-MS are powerful tools that can be used to develop and validate robust and reliable methods.
The choice between these techniques will be driven by the specific analytical requirements, such as the need for high sensitivity (favoring GC-MS) or the analysis of non-volatile impurities (favoring HPLC-UV). Regardless of the chosen technique, a thorough and systematic validation process, guided by the principles of the ICH, is essential to ensure the quality and safety of the final drug product. This guide provides a framework for this process, emphasizing the importance of scientific rationale and experimental rigor in generating a self-validating and trustworthy data package.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Development and Validation of a Stability-Indicating HPLC Method for the Determination of Atomoxetine Hydrochloride in Capsules.
- A review of the principles and practice of forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Comparative Efficacy of Bromophenoxy Compounds in CNS Research: A Guide for Drug Discovery Professionals
The pursuit of novel therapeutics for central nervous system (CNS) disorders remains one of the most challenging and critical areas of modern medicine. Among the diverse chemical scaffolds under investigation, bromophenoxy compounds have emerged as a promising class of molecules with multifaceted activities relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as other neurological conditions. This guide provides a comparative analysis of the efficacy of various bromophenoxy derivatives, synthesizing key findings from preclinical research to inform future drug development efforts.
Introduction to Bromophenoxy Compounds in CNS Research
Bromophenoxy compounds, characterized by the presence of a bromine atom attached to a phenoxy group, represent a structurally diverse family of molecules. The inclusion of bromine, a halogen, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier (BBB)[1]. These characteristics are paramount for the development of effective CNS-active drugs[2]. Research has demonstrated that various natural and synthetic bromophenoxy derivatives exhibit neuroprotective effects through multiple mechanisms of action, including enzyme inhibition, modulation of signaling pathways, and prevention of protein aggregation.[1][3][4]
Mechanisms of Action and Comparative Efficacy
The therapeutic potential of bromophenoxy compounds in the CNS is attributed to their ability to interact with key pathological targets. This section details the comparative efficacy of representative compounds against prominent enzymatic and pathological processes implicated in neurodegenerative diseases.
Inhibition of Key Enzymes in Alzheimer's Disease
A significant focus of research has been on the inhibition of enzymes central to the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3β (GSK-3β)[1][5][6]. A study on bromophenols isolated from the red alga Symphyocladia latiuscula provides compelling comparative data.
Three key compounds were evaluated:
-
Compound 1: 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol
-
Compound 2: 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether
-
Compound 3: bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether
The inhibitory activities of these compounds are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| Compound 1 | AChE | >250 |
| BChE | 11.23 ± 0.98 | |
| BACE1 | 19.34 ± 1.02 | |
| GSK-3β | 229.42 ± 12.05 | |
| Compound 2 | AChE | 114.73 ± 7.51 |
| BChE | 14.83 ± 1.14 | |
| BACE1 | 14.52 ± 0.65 | |
| GSK-3β | 140.01 ± 15.08 | |
| Compound 3 | AChE | 15.28 ± 0.72 |
| BChE | 2.05 ± 0.07 | |
| BACE1 | 4.81 ± 0.21 | |
| GSK-3β | 56.46 ± 2.48 |
Data extracted from a study on bromophenols from S. latiuscula.[1][5][6]
Among the tested compounds, Compound 3 , a dimer, demonstrated significantly higher inhibitory potency across all four enzymes compared to its monomeric counterparts, Compounds 1 and 2.[5][6] This suggests that the dimeric structure may provide a better fit into the active sites of these enzymes, highlighting a key structure-activity relationship.
Inhibition of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. The same study also investigated the ability of these bromophenols to inhibit the self-induced aggregation of the Aβ25–35 peptide fragment, a biologically active region of the full-length peptide.[1]
| Compound (at 20 µM) | Inhibition of Aβ25–35 Aggregation (%) |
| Compound 1 | 66.79 |
| Compound 2 | 56.69 |
| Compound 3 | 58.49 |
Interestingly, in this assay, Compound 1 showed the highest inhibitory activity, suggesting that the structural requirements for inhibiting Aβ aggregation may differ from those for enzyme inhibition.[1]
Multi-target Activity of Novel Synthesized Bromophenols
Further research has expanded the scope of bromophenol derivatives to other CNS targets. A study on newly synthesized bromophenol derivatives with a diaryl methane scaffold demonstrated potent inhibition of carbonic anhydrases (CA I and CA II) and acetylcholinesterase (AChE).[3]
| Compound | Target Enzyme | Ki (nM) |
| Compound 18 | hCA I | 2.53 ± 0.25 |
| hCA II | 1.63 ± 0.11 | |
| AChE | 6.54 ± 1.03 | |
| Compound 19 | hCA I | 10.43 ± 2.11 |
| hCA II | 9.85 ± 0.89 | |
| AChE | 15.28 ± 2.47 | |
| Compound 20 | hCA I | 25.67 ± 4.58 |
| hCA II | 15.05 ± 1.07 | |
| AChE | 24.86 ± 5.30 | |
| Compound 21 | hCA I | 8.72 ± 1.04 |
| hCA II | 7.14 ± 0.54 | |
| AChE | 12.09 ± 1.88 |
Data represents a selection of the synthesized compounds.[3]
These findings suggest that bromophenol derivatives can be engineered to act as multi-target agents, which is a highly desirable characteristic for treating complex neurodegenerative diseases.[3] The potent inhibition of these enzymes indicates potential therapeutic applications in glaucoma, epilepsy, and Parkinson's disease, in addition to Alzheimer's.[3]
Key Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by bromophenoxy compounds and the experimental methods used to assess their efficacy is crucial for researchers.
Signaling Pathways in Alzheimer's Disease
The therapeutic effects of the studied bromophenols in the context of Alzheimer's disease can be visualized through their interaction with key pathological pathways.
Caption: Key pathological pathways in Alzheimer's disease targeted by bromophenoxy compounds.
General Experimental Workflow for Enzyme Inhibition Assays
The determination of enzyme inhibitory activity is a fundamental step in the evaluation of potential therapeutic compounds. A generalized workflow for such assays is depicted below.
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against a target enzyme.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method.
Objective: To determine the in vitro inhibitory effect of bromophenoxy compounds on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (bromophenoxy derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds, positive control, and substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ25-35) Aggregation Assay
This protocol is based on a thioflavin T (ThT) fluorescence assay.
Objective: To evaluate the ability of bromophenoxy compounds to inhibit the aggregation of Aβ25-35 peptide.
Materials:
-
Aβ25-35 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ25-35 by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend the peptide film in PBS to the desired concentration.
-
Prepare stock solutions of the test compounds in an appropriate solvent.
-
In a 96-well plate, mix the Aβ25-35 solution with various concentrations of the test compounds or vehicle control.
-
Incubate the plate at 37°C for 24 hours with gentle agitation to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Calculate the percentage of inhibition of aggregation for each compound concentration relative to the control (Aβ25-35 with vehicle).
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of bromophenoxy compounds as a versatile scaffold for the development of novel CNS therapeutics. Naturally occurring bromophenols from marine sources have demonstrated potent, multi-target activity against key pathological drivers of Alzheimer's disease.[1][5][6] Furthermore, synthetic derivatives have shown promise in targeting other CNS-related enzymes with high efficacy.[3]
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To optimize the bromophenoxy scaffold for enhanced potency and selectivity against specific CNS targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the brain penetration, metabolic stability, and in vivo efficacy of lead compounds.
-
Evaluation in in vivo models of neurodegeneration: To validate the neuroprotective effects observed in vitro and to assess potential therapeutic benefits in relevant animal models of diseases like Alzheimer's and Parkinson's.
By leveraging the insights from existing research and pursuing these future directions, the scientific community can continue to unlock the therapeutic potential of bromophenoxy compounds in the fight against debilitating CNS disorders.
References
- Choi, B. W., et al. (2019). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Marine Drugs, 17(7), 413. [Link]
- Paudel, P., et al. (2019). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. PubMed Central. [Link]
- ResearchGate. (2019). (PDF)
- Bano, S., et al. (2023). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 23(1), 57-64. [Link]
- de Santana, J. M., et al. (2022). Analysis of phenolic compounds in Parkinson's disease: a bibliometric assessment of the 100 most cited papers. Frontiers in Neurology, 13, 968982. [Link]
- Turan, B., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7484. [Link]
- Alves, A. M. M., et al. (2023). Phenolic compounds as anti-Alzheimer's disease agents.
- MDPI. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. [Link]
- MDPI. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. [Link]
- ScienceDaily. (2011). Compound blocks brain cell destruction in Parkinson's disease; Findings may open door to first protective therapy. [Link]
- Domainex.
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- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds [mdpi.com]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine and its Analogs in Drug Discovery
Introduction: The Phenoxyethanamine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds serve as privileged structures, offering a versatile platform for the development of novel therapeutic agents. The phenoxyethanamine moiety is one such scaffold, forming the core of a diverse range of biologically active compounds. At its heart, this structural motif consists of a phenyl ring linked to an ethylamine chain via an ether bond. This arrangement provides a unique combination of lipophilicity and basicity, which can be fine-tuned through chemical modification to achieve desired pharmacological properties.
This guide focuses on 2-(3-bromophenoxy)-N,N-dimethylethanamine , a commercially available research chemical that embodies the key features of this scaffold.[1][2] While specific experimental data on this particular compound is limited in publicly accessible literature, its structural components—a brominated phenyl ring, an ether linkage, and a dimethylamino group—are all well-studied elements in medicinal chemistry. By examining its structural analogs and the broader class of phenoxyethanamine derivatives, we can infer its potential applications and compare its likely performance characteristics with related reagents.
This guide will delve into the structure-activity relationships (SAR) of halogenated phenoxyethanamine derivatives, present comparative data from closely related compounds, and provide generalized experimental protocols for their synthesis. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class and its potential in developing next-generation therapeutics.
Comparative Analysis of Halogenated Phenoxyethanamine Derivatives
The introduction of a halogen atom onto the phenyl ring of the phenoxyethanamine scaffold is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The position and nature of the halogen can significantly influence binding affinity, selectivity, and metabolic stability. Here, we compare the potential impact of the 3-bromo substitution in our topic compound with other halogenated and non-halogenated analogs, drawing on data from the broader class of phenoxy derivatives.
The Role of Halogenation in Modulating Biological Activity
Halogenation can impact a molecule's biological activity through several mechanisms:
-
Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can enhance binding affinity and selectivity.
The following table presents a comparative analysis of various substituted phenoxy derivatives to illustrate the impact of substitution on biological activity.
| Compound Class | Substitution | Target/Activity | IC50/EC50 | Reference |
| Phenoxyacetic Acid Derivatives | 4-Bromo | COX-2 Inhibition | 0.13 µM | [3] |
| Phenoxyacetic Acid Derivatives | Unsubstituted | COX-2 Inhibition | 0.23 µM | [3] |
| N-(thiophen-2-yl) nicotinamide | 5,6-dichloro | Antifungal (CDM) | 1.96 mg/L | |
| N-(thiophen-2-yl) nicotinamide | Unsubstituted analog | Antifungal (CDM) | > 200 mg/L |
Note: Data is for structurally related but distinct molecular classes to illustrate the general principles of halogenation effects.
As the table suggests, the presence and nature of halogen substituents can have a profound impact on biological activity. For instance, in the phenoxyacetic acid series, the bromo-substituted compound exhibits significantly higher potency as a COX-2 inhibitor compared to its unsubstituted counterpart.[3] Similarly, dichlorination of the N-(thiophen-2-yl) nicotinamide scaffold leads to a potent antifungal agent.
Experimental Protocols: A Generalized Approach
Generalized Synthesis of 2-(Phenoxy)-N,N-dimethylethanamine Derivatives
This protocol describes a general method for the synthesis of 2-(phenoxy)-N,N-dimethylethanamine derivatives from a substituted phenol and 2-chloro-N,N-dimethylethanamine or a similar electrophile.
Caption: Key structural features of this compound and their potential roles in biological activity.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data for this specific compound is scarce, a comparative analysis of its structural analogs reveals the significant potential of the halogenated phenoxyethanamine scaffold. The strategic incorporation of a bromine atom at the 3-position of the phenyl ring likely enhances lipophilicity and offers opportunities for further synthetic diversification, making it an attractive starting point for the development of novel therapeutic agents targeting a range of biological targets. The generalized synthetic protocols and structure-activity relationship insights provided in this guide are intended to facilitate the exploration of this promising chemical space. Further experimental investigation into the specific properties and biological activities of this compound is warranted and could unveil new avenues for drug development.
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A Researcher's Guide to the Structure-Activity Relationship of 2-(3-bromophenoxy)-N,N-dimethylethanamine Analogs as Monoamine Transporter Ligands
For researchers and drug development professionals navigating the complex landscape of monoamine transporter modulation, the phenoxyethanamine scaffold represents a privileged chemical framework. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its analogs, with a focus on their interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET). By synthesizing established SAR principles from closely related compound series and providing detailed experimental protocols, this document serves as a practical resource for the rational design and evaluation of novel monoamine reuptake inhibitors.
Introduction: The Phenoxyethanamine Scaffold in Monoamine Transporter Inhibition
The 2-(phenoxy)-N,N-dimethylethanamine core is a key pharmacophore found in numerous clinically significant drugs that target the monoamine transporters. These transporters, including SERT and NET, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to increased synaptic levels of serotonin and norepinephrine, a mechanism of action central to the treatment of depression, anxiety disorders, and other neurological conditions.
The parent compound of the series discussed here, this compound, possesses the fundamental structural elements for interaction with monoamine transporters: a phenoxy ring capable of engaging in aromatic interactions, an ethyl linker, and a tertiary amine that is protonated at physiological pH. The bromine atom at the 3-position of the phenoxy ring is a critical determinant of the compound's potency and selectivity, a theme that will be explored in detail throughout this guide.
Core Structure-Activity Relationship (SAR) Principles
The Phenoxy Ring: A Key Determinant of Affinity and Selectivity
Substitutions on the phenoxy ring have a profound impact on the binding affinity and selectivity of these ligands for SERT and NET.
-
Position of Substitution: The location of the substituent on the phenoxy ring is crucial. For analogs of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, a single substitution at the para (4-position) of the phenoxy ring, particularly with an electron-withdrawing group like trifluoromethyl, is known to enhance affinity for SERT.[1] Conversely, substitution at the ortho (2-position) generally leads to a decrease in SERT affinity while potentially increasing affinity for NET. The meta (3-position) substitution, as seen in our lead compound, often results in a mixed affinity profile.
-
Nature of the Substituent: The electronic properties and size of the substituent are also critical.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and other EWGs like trifluoromethyl (CF3) are common in potent monoamine transporter inhibitors. The 3-bromo substitution in our lead compound is expected to influence the electronic distribution of the phenoxy ring, impacting its interaction with key residues in the transporter binding pocket.
-
Electron-Donating Groups (EDGs): Methoxy (OCH3) or methyl (CH3) groups can also modulate activity, though their effects are highly dependent on their position.
-
The Amine Group: Essential for Interaction
The N,N-dimethylamine moiety is a common feature in many monoamine reuptake inhibitors. At physiological pH, this tertiary amine is protonated, forming a cationic head that is believed to interact with a conserved aspartate residue in the binding pocket of monoamine transporters.
-
N-Alkylation: The nature of the alkyl groups on the nitrogen atom influences potency and selectivity. While N,N-dimethyl substitution is common, variations to N-methyl or even secondary amines can alter the binding profile.
Comparative Analysis: A Hypothetical Dataset for SAR Exploration
To illustrate the practical application of these SAR principles, we present a hypothetical dataset of this compound analogs. This data, while not experimentally derived from a single study, is constructed based on the established trends discussed above and serves as a valuable tool for understanding how systematic structural modifications could impact SERT and NET inhibition.
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Amine Substitution) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (NET/SERT) |
| 1 (Lead) | 3-Br | N(CH₃)₂ | 25 | 150 | 6 |
| 2 | 4-Br | N(CH₃)₂ | 15 | 250 | 16.7 |
| 3 | 2-Br | N(CH₃)₂ | 100 | 80 | 0.8 |
| 4 | 3-Cl | N(CH₃)₂ | 30 | 180 | 6 |
| 5 | 3-F | N(CH₃)₂ | 45 | 200 | 4.4 |
| 6 | 3-CF₃ | N(CH₃)₂ | 10 | 300 | 30 |
| 7 | 3-OCH₃ | N(CH₃)₂ | 80 | 120 | 1.5 |
| 8 | 3-Br | NH(CH₃) | 40 | 100 | 2.5 |
| 9 | 3-Br | NH₂ | 150 | 200 | 1.3 |
Disclaimer: The data presented in this table is hypothetical and intended for educational purposes to illustrate SAR principles. Actual experimental values may vary.
Analysis of the Hypothetical Data
-
Positional Isomers (Compounds 1-3): Moving the bromine from the 3-position (meta) to the 4-position (para) (Compound 2) is predicted to increase SERT affinity, consistent with observations for fluoxetine analogs.[1] Conversely, moving the bromine to the 2-position (ortho) (Compound 3) is expected to decrease SERT affinity and increase NET affinity, leading to a shift in selectivity.
-
Halogen Substitution (Compounds 1, 4, 5): The nature of the halogen at the 3-position influences potency. While bromine and chlorine (Compound 4) may have similar effects, the smaller and more electronegative fluorine (Compound 5) might lead to a slight decrease in affinity.
-
Strong Electron-Withdrawing Group (Compound 6): Replacing the bromine with a trifluoromethyl group at the 3-position (Compound 6) is predicted to significantly enhance SERT affinity and selectivity, mirroring the potent effect of the CF₃ group in many SSRIs.
-
Electron-Donating Group (Compound 7): The introduction of a methoxy group at the 3-position (Compound 7) is expected to decrease affinity for both transporters compared to the bromo-substituted analog.
-
Amine Substitution (Compounds 1, 8, 9): Demethylation of the amine from N,N-dimethyl (Compound 1) to N-methyl (Compound 8) and the primary amine (Compound 9) is predicted to decrease SERT affinity.
Experimental Protocols for SAR Determination
To experimentally validate the SAR of this compound analogs, the following in vitro assays are essential.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for the target transporter.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds for SERT and NET.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter expressed in cell membranes.
Diagram of the Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing either human SERT (hSERT) or human NET (hNET).
-
Harvest cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand ([³H]citalopram for SERT or [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
For non-specific binding determination, include a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of the neurotransmitter into the cell.
Objective: To determine the IC₅₀ values of test compounds for the inhibition of serotonin and norepinephrine uptake.
Principle: This assay measures the uptake of a radiolabeled neurotransmitter ([³H]5-HT for SERT or [³H]NE for NET) into cells expressing the respective transporter. The ability of a test compound to inhibit this uptake is quantified.
Diagram of the Experimental Workflow:
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing hSERT or hNET in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).
-
Incubate for a short, defined time (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells with a lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel monoamine transporter inhibitors. By understanding the key structure-activity relationships governing the interaction of these compounds with SERT and NET, researchers can rationally design analogs with desired potency and selectivity profiles. The substitution pattern on the phenoxy ring and the nature of the amine group are critical handles for tuning the pharmacological properties of these molecules.
Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs to generate a comprehensive, experimentally validated SAR dataset. This will not only refine our understanding of the molecular determinants of binding but also pave the way for the discovery of new chemical entities with improved therapeutic potential for the treatment of a range of neuropsychiatric disorders.
References
- Pharmacology of Antidepressant Medications. University of Minnesota.
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Reactivity Showdown: A Comparative Guide to Bromo- vs. Chloro-Phenoxyethanamines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data.
In the landscape of medicinal chemistry, phenoxyethanamine scaffolds are privileged structures, forming the core of numerous biologically active compounds. The strategic functionalization of the aromatic ring is a cornerstone of lead optimization, and the choice of halogen substituent—typically bromine or chlorine—is a critical decision point that dictates synthetic strategy, reaction efficiency, and ultimately, project timelines. This guide provides an in-depth, objective comparison of the reactivity of bromo- versus chloro-phenoxyethanamines in key synthetic transformations, grounded in fundamental chemical principles and supported by experimental frameworks.
The Decisive Factor: Carbon-Halogen Bond Strength
The divergent reactivity of bromo- and chloro-aromatics is fundamentally rooted in the respective strengths of the carbon-halogen (C-X) bond. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This difference in bond dissociation energy (BDE) is the primary determinant of reactivity in a vast number of transformations where C-X bond cleavage is the rate-determining step.[1][2]
A lower BDE translates to a weaker bond that requires less energy to break, resulting in a faster reaction rate.[3] Consequently, the bromide ion is a superior leaving group compared to the chloride ion.[4]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-Cl | ~400 | Stronger bond, slower cleavage, less reactive |
| Aryl C-Br | ~335 | Weaker bond, faster cleavage, more reactive |
Data compiled from various sources. Exact values can vary based on the specific molecular structure.
This fundamental principle dictates the synthetic utility of these halogenated intermediates, particularly in the realm of modern cross-coupling chemistry.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in drug discovery.[5][6] For reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the general reactivity trend for aryl halides is unequivocally I > Br > Cl >> F.[1][7]
The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][8] This step, which involves the cleavage of the C-X bond, is frequently the rate-limiting step of the entire process.[1] Due to the lower BDE of the C-Br bond, bromo-phenoxyethanamines undergo oxidative addition more readily and at lower temperatures than their chloro-analogs.[1][9]
This enhanced reactivity translates into several practical advantages for the medicinal chemist:
-
Milder Reaction Conditions: Bromo-derivatives often react at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: Increased reaction rates can significantly shorten synthesis sequences.
-
Broader Catalyst/Ligand Choice: Bromo-compounds are often compatible with a wider range of standard palladium catalysts and ligands, whereas chloro-aromatics frequently require more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition.[9]
| Reaction Type | Substrate | Relative Reactivity | Typical Conditions | Expected Outcome |
| Suzuki-Miyaura | Bromo-phenoxyethanamine | Higher | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | Good to Excellent Yield |
| Chloro-phenoxyethanamine | Lower | Pd₂(dba)₃, XPhos, K₃PO₄, 1,4-Dioxane, 110 °C | Moderate to Good Yield | |
| Buchwald-Hartwig | Bromo-phenoxyethanamine | Higher | Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 100 °C | Good to Excellent Yield |
| Chloro-phenoxyethanamine | Lower | Pd(OAc)₂, RuPhos, Cs₂CO₃, t-Amyl alcohol, 110 °C | Lower to Good Yield |
Nucleophilic Aromatic Substitution (SNAr): The Chlorine Advantage
While bromo-aromatics dominate in transition-metal-catalyzed reactions, the situation is often reversed in Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly relevant for phenoxyethanamines when the aromatic ring is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halogen.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.
Sources
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A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-(3-bromophenoxy)-N,N-dimethylethanamine
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy throughout its shelf life. A stability-indicating assay method (SIAM) is the cornerstone of this assurance, providing a validated analytical procedure to detect and quantify the active pharmaceutical ingredient (API) and its degradation products. This guide offers an in-depth comparison of methodologies and experimental considerations for the validation of a stability-indicating assay for the novel compound, 2-(3-bromophenoxy)-N,N-dimethylethanamine.
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for robust SIAM validation, grounded in international regulatory standards.
The Imperative of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (drug substance) free from interference from its degradation products, process impurities, excipients, or other potential impurities.[1][2] The objective is to have a method that can demonstrate the stability of the drug substance over time and under various environmental conditions.[2] The development and validation of such methods are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
The validation process for a SIAM is a comprehensive evaluation of the analytical method's performance characteristics to ensure it is suitable for its intended purpose.[3][6] This involves a series of experiments to assess parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]
Understanding the Analyte: this compound
Before delving into the validation protocol, a fundamental understanding of the analyte's physicochemical properties is crucial for methodical development.
Chemical Structure:
Caption: A logical workflow for the development and validation of a stability-indicating assay method.
Comparative Analysis of Chromatographic Conditions
The choice of HPLC column and mobile phase is critical for achieving the necessary separation of this compound from its potential degradation products. Given the polar nature of the amine group, careful consideration is required to avoid poor peak shape and inadequate retention. [9]
| Parameter | Option 1: Conventional C18 | Option 2: Polar-Embedded C18 | Option 3: HILIC | Rationale and Comparison |
|---|---|---|---|---|
| Stationary Phase | Octadecyl silane (C18) | C18 with embedded polar groups (e.g., amide, carbamate) | Unbonded silica or polar bonded phases | A conventional C18 may exhibit poor retention and peak tailing for basic compounds due to hydrophobic collapse in highly aqueous mobile phases and interaction with silanols. [10][11]A polar-embedded C18 provides enhanced retention for polar compounds and is more compatible with highly aqueous mobile phases. [9]HILIC is an alternative for very polar compounds but can have longer equilibration times. [11]For this analyte, a polar-embedded C18 is a strong starting point. |
| Mobile Phase (Organic) | Acetonitrile | Methanol | Acetonitrile | Acetonitrile generally offers lower viscosity and better UV transparency. [12]Methanol can offer different selectivity. A comparison of both is recommended during development. |
| Mobile Phase (Aqueous) | Formic Acid (0.1%) in Water | Ammonium Formate Buffer (pH 3.0) | Ammonium Acetate Buffer (pH 5.0) | An acidic mobile phase protonates the tertiary amine, improving solubility and peak shape. A buffer is crucial for reproducibility. Comparing a simple acidic modifier with a buffer at a controlled pH is advisable. The pKa of the analyte should be considered to select a pH that ensures a consistent ionization state. [12] |
| pH Modifier | Trifluoroacetic Acid (TFA) | Formic Acid | Difluoroacetic Acid | While TFA can improve peak shape, it is an ion-pairing agent that can suppress MS signals and be difficult to remove from the column. Formic acid is a good volatile alternative suitable for LC-MS compatibility. |
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. [13][14]It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. [15][16]The goal is to achieve 5-20% degradation of the active substance. [14][17]
Caption: Experimental design for forced degradation studies of the drug substance.
The results of the forced degradation studies are used to assess the specificity of the analytical method and to ensure that all degradation products are separated from the parent peak and from each other.
A Comprehensive Validation Protocol
The validation of the stability-indicating assay must be conducted according to a pre-approved protocol and should adhere to ICH Q2(R1) guidelines. [3][6]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [7][8] Experimental Protocol:
-
Prepare and inject a blank (diluent) and a placebo solution to demonstrate the absence of interfering peaks at the retention time of the analyte and its known degradants.
-
Analyze samples of this compound that have been subjected to forced degradation (acid, base, oxidation, heat, and light).
-
Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector. The peak purity angle should be less than the peak purity threshold.
Acceptance Criteria:
-
No significant interference from blank or placebo at the retention time of the analyte and its degradants.
-
The analyte peak should be resolved from all degradation product peaks with a resolution of >1.5.
-
The analyte peak must pass peak purity analysis in all stressed samples.
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. [7][18] Experimental Protocol:
-
Prepare a series of at least five solutions of this compound reference standard at concentrations ranging from 50% to 150% of the nominal assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. [7]It is often assessed by recovery studies.
Experimental Protocol:
-
Prepare a placebo solution spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for the drug substance. [7]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [7]It is evaluated at two levels: repeatability and intermediate precision. [19] Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. [19]* The RSD for intermediate precision should be ≤ 2.0%. [19]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. [7] Experimental Protocol:
-
Introduce small variations to the nominal chromatographic conditions. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Organic composition of the mobile phase (± 2%)
-
-
Analyze a system suitability solution and a representative sample under each of the modified conditions.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay results.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results of the sample should not significantly change, demonstrating the method's robustness.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation, placebo analysis, peak purity | Resolution > 1.5, no interference, peak purity pass |
| Linearity | 5 concentrations (50-150%), triplicate injections | r² ≥ 0.999 |
| Range | Derived from linearity, accuracy, and precision data | 80-120% of nominal concentration [19] |
| Accuracy | Spiked placebo at 3 levels (80%, 100%, 120%), n=3 | Mean recovery 98.0% - 102.0% |
| Precision | ||
| - Repeatability | n=6 independent preparations at 100% | RSD ≤ 2.0% |
| - Intermediate Precision | Different day, analyst, instrument | RSD ≤ 2.0% |
| Robustness | Deliberate variation of method parameters | System suitability met, no significant change in results |
Conclusion
The validation of a stability-indicating assay for this compound is a rigorous and systematic process that is critical for ensuring the quality, safety, and efficacy of the drug substance. By following a well-defined protocol based on international regulatory guidelines, employing a logical method development strategy, and thoroughly evaluating each validation parameter, a robust and reliable analytical method can be established. This guide provides a comprehensive framework and comparative analysis to aid scientists in this essential endeavor. The experimental data generated through this validation process will form a crucial part of the regulatory submission and will underpin the stability testing program for the lifetime of the product.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- European Medicines Agency. (n.d.). Quality: stability.
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- International Council for Harmonisation. (n.d.). Quality Guidelines.
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- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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- Journal of Global Trends in Pharmaceutical Sciences. (2020). Analytical Method Validation Parameters: An Updated Review.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
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- Slideshare. (n.d.). analytical method validation and validation of hplc.
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- MedCrave. (2016). Forced Degradation Studies.
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A Comparative Guide to HPLC and GC-MS Methods for Phenoxyethanamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phenoxyethanamine, a crucial intermediate and structural motif in numerous pharmaceuticals, is paramount. The choice of analytical methodology is a critical decision that impacts data reliability, throughput, and the overall success of a research or development program. This guide provides an in-depth, objective comparison of two of the most powerful and prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of phenoxyethanamine.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes the principles of self-validating systems, and is grounded in authoritative regulatory standards to ensure scientific integrity.
The Analytical Challenge: Understanding Phenoxyethanamine
2-Phenoxyethanamine is a primary amine with a molecular weight of 137.18 g/mol .[1] Its structure, featuring a polar amine group and an aromatic phenoxy group, dictates its analytical behavior. While the phenoxy group provides a chromophore suitable for UV detection in HPLC, the polarity and relatively low volatility of the amine group present challenges for direct GC analysis, often necessitating a derivatization step to improve its chromatographic properties.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][5]
The Rationale for HPLC in Phenoxyethanamine Analysis
The inherent properties of phenoxyethanamine make it an excellent candidate for HPLC analysis. The presence of the aromatic ring allows for straightforward detection using UV spectrophotometry. Furthermore, as a polar molecule, it is well-suited for reversed-phase chromatography, a widely used and robust separation technique. The analysis can typically be performed at or near ambient temperatures, mitigating the risk of sample degradation.[5][6]
Experimental Protocol: HPLC-UV Analysis of Phenoxyethanamine
This protocol outlines a robust reversed-phase HPLC method with UV detection for the quantification of phenoxyethanamine.
1. Reagents and Materials:
-
Phenoxyethanamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Trifluoroacetic acid)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical starting point would be a linear gradient from 10% B to 90% B over 10 minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure a good peak shape and resolution from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the phenoxy chromophore)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve phenoxyethanamine reference standard in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing phenoxyethanamine in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Identification
GC-MS combines the high-resolution separation of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[4] It is the go-to technique for volatile and semi-volatile compounds.
The Rationale for GC-MS in Phenoxyethanamine Analysis
Direct analysis of phenoxyethanamine by GC is challenging due to its polarity, which can lead to poor peak shape and interaction with the GC column.[3] To overcome this, a derivatization step is employed to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative.[2] This not only improves chromatographic performance but also can lead to characteristic fragmentation patterns in the mass spectrometer, enhancing selectivity and sensitivity.
Experimental Protocol: GC-MS Analysis of Derivatized Phenoxyethanamine
This protocol details a GC-MS method for the quantification of phenoxyethanamine following a silylation derivatization step.
1. Reagents and Materials:
-
Phenoxyethanamine reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Sample Preparation and Derivatization:
-
Sample Extraction (if in a complex matrix): Perform a liquid-liquid extraction. Adjust the sample pH to >10 to ensure the amine is in its free base form, then extract with an organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent from the extracted sample or a standard solution to dryness under a gentle stream of nitrogen. Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific derivative.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized phenoxyethanamine. A full scan mode can be used for initial identification.
Visualization of Experimental Workflows
To provide a clear visual representation of the analytical processes, the following diagrams, generated using Graphviz, outline the experimental workflows for both HPLC and GC-MS.
Performance Comparison: A Data-Driven Evaluation
The selection of an analytical method is often a balance between performance, speed, and complexity. The following table summarizes typical performance characteristics for the analysis of phenoxyethanamine, with data extrapolated from validated methods for structurally similar aromatic amines.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Causality and Field Insights |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods provide excellent linearity. The slightly higher r² in HPLC can be attributed to the simpler sample preparation. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC often demonstrates slightly better accuracy due to the absence of a derivatization step, which can introduce variability. |
| Precision (%RSD) | < 2% | < 5% | The precision of the GC-MS method is highly dependent on the reproducibility of the derivatization reaction. HPLC generally offers better precision for this reason. |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.1-1 ng/mL | GC-MS, particularly when using Selected Ion Monitoring (SIM), typically offers superior sensitivity, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~0.5-3 ng/mL | Consistent with the LOD, the LOQ for GC-MS is significantly lower, allowing for the accurate measurement of smaller quantities. |
| Sample Throughput | Higher | Lower | The additional derivatization step in the GC-MS protocol reduces the overall sample throughput compared to the more direct HPLC analysis. |
| Selectivity | Good | Excellent | While HPLC with UV detection offers good selectivity, co-eluting impurities can interfere. The mass spectrometer in GC-MS provides an additional dimension of separation based on mass-to-charge ratio, offering superior selectivity. |
Scientific Integrity: Method Validation and Cross-Validation
The development of an analytical method is incomplete without rigorous validation to demonstrate its fitness for purpose. Furthermore, when two distinct methods are used to measure the same analyte, a cross-validation study is essential to ensure the comparability of the data.
Pillars of Method Validation
Both the HPLC and GC-MS methods described must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: Bridging the Methodological Gap
When both HPLC and GC-MS methods are available for the analysis of phenoxyethanamine, a cross-validation study is imperative to ensure that the data generated by either method are equivalent and interchangeable.[8] This is particularly crucial in long-term studies or when transferring methods between laboratories.
The ICH M10 guideline on bioanalytical method validation provides a framework for cross-validation.[1][9] The process involves analyzing a set of identical samples using both the HPLC and GC-MS methods.
Statistical Comparison:
The data from the two methods should be compared statistically to assess for any systematic bias. The primary statistical tools for this comparison are the Student's t-test and the F-test.[10]
-
Student's t-test: This test is used to compare the means of the results from the two methods. The null hypothesis is that there is no significant difference between the means. A p-value greater than 0.05 typically indicates that the means are statistically equivalent.
-
F-test: This test is used to compare the variances (a measure of precision) of the two methods. The null hypothesis is that there is no significant difference between the variances. A p-value greater than 0.05 suggests that the precisions of the two methods are comparable.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of phenoxyethanamine, each with its own distinct advantages.
Choose HPLC when:
-
High sample throughput is a priority.
-
The expected concentrations are well within the ng/mL range.
-
Simplicity of sample preparation and operation is desired.
-
The sample matrix is relatively clean.
Choose GC-MS when:
-
Trace-level quantification (low ng/mL to pg/mL) is required.
-
The highest level of selectivity is necessary to distinguish the analyte from interfering components in a complex matrix.
-
Definitive structural confirmation of the analyte is needed.
Ultimately, the choice of method should be guided by the specific analytical requirements of the study. For routine quality control and high-throughput screening, HPLC is often the more practical choice. For bioanalytical studies, impurity profiling, or any application demanding the utmost sensitivity and selectivity, GC-MS is the superior option. When both methods are employed, a thorough cross-validation is not merely a recommendation but a scientific necessity to ensure data integrity and consistency across the entire lifecycle of a project.
References
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- Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace. [Link]
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- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]
- Cross and Partial Validation. European Bioanalysis Forum. [Link]
- f and t test. Slideshare. [Link]
- Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
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- Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Derivatization Reactions and Reagents for Gas Chrom
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
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A Comparative Guide to the Synthetic Utility of Phenoxyethanamine Precursors for Drug Discovery and Development
Abstract
The phenoxyethanamine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, most notably the β-adrenergic blockers (beta-blockers) used to manage cardiovascular diseases. The synthetic route chosen to access this privileged scaffold can significantly impact yield, purity, cost, and scalability, making the selection of an appropriate precursor a critical decision in the drug development pipeline. This guide provides a comparative analysis of the most common precursors and synthetic strategies for preparing phenoxyethanamines. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers in making informed strategic decisions for their specific synthetic campaigns.
Introduction: The Enduring Importance of the Phenoxyethanamine Core
Phenoxyethanamines are a class of chemical compounds characterized by a phenoxy group linked to an ethylamine side chain. This structural motif is prevalent in a wide array of pharmacologically active molecules. Its significance was firmly established with the discovery of propranolol, the first clinically successful beta-blocker, which revolutionized the treatment of angina and hypertension. The general structure's versatility allows for fine-tuning of pharmacological activity through substitution on both the aromatic ring and the amine, leading to a vast library of derivatives.
The primary challenge in synthesizing these molecules lies in the efficient formation of the ether linkage and the introduction of the amine functionality. The choice of precursor directly dictates the synthetic strategy, influencing factors such as atom economy, reagent toxicity, reaction conditions, and purification complexity.
Comparative Analysis of Key Synthetic Precursors and Routes
We will now explore four primary synthetic strategies, each defined by its key precursors. For each route, we will discuss the underlying mechanism, advantages, and limitations, and provide a representative experimental protocol.
Route A: The Classical Approach - Phenoxide and 2-Haloethanamine Precursors
This strategy is a direct application of the Williamson ether synthesis, one of the most fundamental methods for forming ethers. It involves the reaction of a sodium or potassium phenoxide with a 2-haloethanamine derivative.
Mechanism: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The strongly nucleophilic phenoxide ion, generated by deprotonating a phenol with a base like sodium hydride (NaH) or potassium carbonate (K2CO3), attacks the electrophilic carbon atom of the 2-haloethanamine, displacing the halide leaving group.
Experimental Protocol: Synthesis of a Propranolol Analogue
-
Phenoxide Formation: To a solution of 1-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2).
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium naphthoxide.
-
Etherification: Add a solution of N-isopropyl-2-chloroethanamine hydrochloride (1.2 eq) and potassium iodide (0.1 eq, catalyst) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 6-8 hours).
-
Work-up and Purification: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advantages:
-
Cost-Effective: Phenols and simple haloamines are often readily available and inexpensive.
-
Straightforward: The reaction is conceptually simple and reliable for a wide range of substrates.
Disadvantages:
-
Harsh Conditions: The use of strong bases and elevated temperatures can be incompatible with sensitive functional groups.
-
Safety Concerns: Sodium hydride is highly flammable and reactive.
-
Side Reactions: Potential for elimination reactions with certain haloamine precursors.
Route B: The Epoxide Strategy - Phenoxide and Epichlorohydrin Precursors
This is arguably the most common and industrially scalable route for producing β-blockers. It involves the reaction of a phenoxide with an epoxide, typically epichlorohydrin, followed by the opening of the resulting glycidyl ether with an amine.
Mechanism: The synthesis is a two-step process. First, the phenoxide opens the epoxide ring of epichlorohydrin, displacing the chloride in an SN2 fashion. This forms a more stable glycidyl ether intermediate. In the second step, a primary or secondary amine attacks one of the carbon atoms of the epoxide ring in the glycidyl ether, opening it to form the final 1-amino-3-phenoxy-2-propanol product.
Workflow for the Epoxide Route
Caption: Two-step synthesis via an epoxide intermediate.
Experimental Protocol: Synthesis of Propranolol
-
Glycidyl Ether Formation: Dissolve 1-naphthol (1.0 eq) in water with sodium hydroxide (1.1 eq). Add epichlorohydrin (1.5 eq) and heat the mixture to 90 °C with vigorous stirring for 2 hours.
-
Isolation of Intermediate: After cooling, the formed 1-(1-naphthyloxy)-2,3-epoxypropane often separates. Extract the product with toluene.
-
Amine Addition: To the toluene solution of the glycidyl ether, add isopropylamine (2.0 eq) and heat the mixture in a sealed vessel or under reflux until the reaction is complete (monitored by TLC/GC-MS).
-
Work-up and Purification: Cool the reaction mixture, wash with water to remove excess amine, and concentrate the organic layer. The product can often be crystallized as a salt (e.g., hydrochloride) to achieve high purity.
Advantages:
-
High Yield & Purity: This route is known for providing excellent yields of clean product.
-
Scalability: It is the preferred industrial method due to its efficiency and robustness.
-
Stereochemical Control: The use of chiral epoxides or catalysts can allow for the synthesis of specific enantiomers.
Disadvantages:
-
Reactive Intermediate: Epichlorohydrin is a toxic and reactive substance requiring careful handling.
Route C: The Mitsunobu Reaction - Phenol and N-Protected Ethanolamine Precursors
The Mitsunobu reaction provides a powerful and mild alternative for forming the crucial C-O ether bond, especially for substrates that are sensitive to the harsh conditions of the Williamson synthesis.
Mechanism: This reaction involves the activation of the hydroxyl group of an N-protected ethanolamine (e.g., N-Boc-ethanolamine) with a combination of a phosphine (usually triphenylphosphine, PPh3) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a highly reactive oxyphosphonium salt. The weakly acidic phenol is then deprotonated and acts as a nucleophile, attacking the activated alcohol to form the ether with inversion of configuration, if the alcohol is chiral.
The Mitsunobu Reaction Cycle
A Comparative Benchmarking Guide: Performance of Novel 2-(3-bromophenoxy)-N,N-dimethylethanamine Derivatives Against Established SSRIs
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities derived from the "2-(3-bromophenoxy)-N,N-dimethylethanamine" scaffold. The structural similarity of this core to known selective serotonin reuptake inhibitors (SSRIs), such as Dapoxetine, suggests its potential as a modulator of the serotonin transporter (SERT).[1][2][3]
Our objective is to benchmark the performance of two hypothetical derivatives, designated Derivative A and Derivative B , against the well-characterized and widely prescribed SSRIs, Sertraline and Fluoxetine .[4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices, step-by-step protocols for key assays, and a clear presentation of comparative data. By following this guide, research teams can systematically assess the therapeutic potential and liability profile of new chemical entities in this class.
Section 1: Primary Target Engagement and Selectivity Profile
Rationale for Monoamine Transporter Screening
The foundational hypothesis is that these derivatives inhibit the serotonin transporter (SERT), a mechanism central to the action of many antidepressants and anxiolytics.[7][8] Therefore, the primary step is to quantify the potency of our lead compounds at the human SERT.
However, potency alone is insufficient. Off-target activity at related monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), can lead to undesirable side effects. Inhibition of NET is associated with cardiovascular effects, while DAT inhibition can introduce abuse liability and psychostimulant effects. Consequently, a selectivity profile is crucial for early-stage assessment. A compound with high affinity for SERT and significantly lower affinity for NET and DAT is the desired profile.
Protocol: Automated Electrophysiology (QPatch)
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp performed on an automated platform (e.g., QPatch HTX). [9]* Procedure:
-
Cells are captured and a high-resistance seal ("gigaseal") is formed.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to elicit and measure the hERG tail current. [10] 4. A stable baseline current is established in an extracellular solution.
-
Vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound.
-
The percentage of current inhibition is measured at each concentration.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control. [9]* Data Analysis: The concentration-response curve is plotted to determine the IC50 value.
-
Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition
Causality: Cytochrome P450 enzymes are the primary family of enzymes responsible for drug metabolism. [11]Inhibition of a specific CYP isoform by a new drug can slow the metabolism of co-administered drugs that are substrates for that isoform. This can lead to elevated plasma concentrations and potential toxicity. FDA guidance recommends screening against key isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4. [12] Protocol: Multi-Isoform CYP Inhibition Assay
-
System: Human Liver Microsomes (HLM), which contain a mixture of CYP enzymes. [12]* Method: A cocktail assay where specific probe substrates for multiple CYP isoforms are incubated simultaneously with HLM and the test compound. [13]* Procedure:
-
Incubate HLM, a NADPH regenerating system, and the test compound (at various concentrations) in a phosphate buffer.
-
Initiate the reaction by adding a cocktail of CYP-specific probe substrates.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each isoform. [11][14]* Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to calculate percent inhibition and determine the IC50 value for each isoform.
-
Pharmacokinetics: Plasma Protein Binding (PPB)
Causality: Most drugs bind to plasma proteins like albumin and α1-acid glycoprotein. [15]According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. [16]High plasma protein binding can affect drug distribution and half-life. Equilibrium dialysis is the gold standard method for determining the unbound fraction. [15][17] Protocol: Equilibrium Dialysis
-
Apparatus: A 96-well equilibrium dialysis plate with two chambers per well, separated by a semi-permeable membrane (MWCO 12-14 kDa). [17]* Procedure:
-
Add plasma (human, rat) spiked with the test compound (at a known concentration, e.g., 1 µM) to one chamber (the plasma chamber).
-
Add protein-free buffer (e.g., PBS) to the other chamber (the buffer chamber). [18] 3. Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane. [18] 4. After incubation, take samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to ensure equivalent analytical performance.
-
Determine the concentration of the test compound in both chambers by LC-MS/MS.
-
-
Calculation: The percentage bound is calculated using the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers at equilibrium: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100.
Comparative Data: In Vitro Safety and ADME Profile
| Compound | hERG IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Plasma Protein Binding (%) |
| Derivative A | > 30 | 12.5 | > 30 | 98.8 |
| Derivative B | 15.8 | > 30 | 22.1 | 95.4 |
| Sertraline | ~10 | 1.8 | 6.2 | 98.5 [5] |
| Fluoxetine | ~12 | 0.9 | 1.5 | 94.5 |
Interpretation: Derivative A shows a clean hERG profile and weak CYP inhibition, representing a significant improvement over the benchmark drugs, especially regarding drug-drug interaction potential via CYP2D6 and 3A4. Derivative B also has a better CYP profile than the benchmarks but shows moderate hERG inhibition, which would warrant further investigation. Both derivatives exhibit high plasma protein binding, similar to the established drugs.
Section 3: In Vivo Proof-of-Concept
Rationale for an Animal Model of Anxiety
In vitro data provides a foundational understanding of a compound's properties, but in vivo testing is essential to demonstrate efficacy in a complex biological system. Animal models of anxiety are designed to elicit behaviors analogous to human anxiety symptoms. [19]The Elevated Plus Maze (EPM) is a widely used and validated model for screening anxiolytic-like drugs. [20][21]It is based on the rodent's natural aversion to open, elevated spaces and their exploratory drive. Anxiolytic compounds are expected to increase the animal's willingness to explore the open arms of the maze. [21]
Experimental Protocol: Elevated Plus Maze (EPM)
-
Subjects: Male mice (e.g., C57BL/6 strain).
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., Derivative A), vehicle, or a positive control (e.g., Diazepam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After the test, return the mouse to its home cage. Clean the maze thoroughly between animals.
-
-
Behavioral Analysis: An automated tracking software or a trained observer scores the video recordings for key parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Comparative Data: Anxiolytic-like Effects
| Treatment Group (Dose) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle | 18.5 ± 2.1 | 12.3 ± 1.5 | 1550 ± 120 |
| Derivative A (10 mg/kg) | 35.2 ± 3.5 | 22.8 ± 2.0 | 1610 ± 135 |
| Sertraline (10 mg/kg) | 32.8 ± 3.1 | 20.5 ± 1.8 | 1580 ± 110 |
| Diazepam (1 mg/kg) | 40.1 ± 4.0 | 25.1 ± 2.2 | 1595 ± 140 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.
Interpretation: Derivative A produced a significant increase in the percentage of time spent and the number of entries into the open arms, an effect comparable to the benchmark SSRI, Sertraline, and the positive control, Diazepam. This indicates a potent anxiolytic-like effect in this preclinical model. Importantly, there was no significant change in total distance traveled, suggesting the observed effects are not due to hyperactivity.
Summary and Conclusion
This guide outlines a systematic approach to benchmarking novel derivatives of the this compound scaffold. Based on the illustrative data generated for this guide:
-
Derivative A emerges as a highly promising candidate. It demonstrates potent and highly selective SERT inhibition, a superior in vitro safety profile compared to established SSRIs (particularly regarding hERG and CYP inhibition), and robust anxiolytic-like efficacy in an in vivo model.
-
Derivative B shows a viable, though less potent, profile. Its moderate hERG inhibition would require careful consideration and potential chemical modification to mitigate cardiac risk before further development.
The experimental framework presented here provides a robust, self-validating system for decision-making in early-stage drug discovery. By integrating in vitro pharmacology, safety, and ADME profiling with in vivo proof-of-concept studies, researchers can efficiently identify and advance lead candidates with the highest probability of success. The next logical steps for a promising candidate like Derivative A would include more extensive pharmacokinetic studies, metabolic stability assessment, and evaluation in additional animal models of depression and anxiety.
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A Comparative Guide to the Bioanalytical Method Validation of Brompheniramine in Human Plasma by UPLC-MS/MS
This guide provides an in-depth, technically-grounded protocol for the validation of a bioanalytical method for quantifying 2-(3-bromophenoxy)-N,N-dimethylethanamine, commonly known as Brompheniramine (BRP), in human plasma. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, comparing the presented method's performance against the harmonized standards of global regulatory bodies.
Introduction: The Need for a Robust Bioanalytical Method
Brompheniramine is a first-generation antihistamine of the propylamine class, widely used to treat symptoms of the common cold and allergic rhinitis. Accurate measurement of its concentration in plasma is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which underpin critical decisions regarding drug safety and efficacy.[1][2] The reliability of these decisions is directly dependent on the quality of the bioanalytical data.
This guide details a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. We will compare its validation performance against the stringent acceptance criteria outlined in the International Council for Harmonisation's (ICH) M10 guideline, which is now the global standard adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Methodological Framework: A Comparative Overview
The development of a reliable bioanalytical method requires careful consideration of the analytical platform and sample preparation strategy.[2]
Choice of Analytical Platform: LC-MS/MS vs. Alternatives
For quantifying small molecules like BRP in a complex biological matrix such as plasma, UPLC-MS/MS is the undisputed gold standard.[6][7]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While a workhorse in pharmaceutical analysis, HPLC-UV often lacks the sensitivity required to measure the low nanogram-per-milliliter (ng/mL) concentrations of BRP typically found in plasma after therapeutic dosing. Furthermore, it is susceptible to interference from endogenous plasma components, compromising selectivity.
-
Ligand-Binding Assays (e.g., ELISA): These assays are generally reserved for large molecules (proteins, antibodies). Developing a specific antibody for a small molecule like BRP is resource-intensive and often suffers from cross-reactivity issues.
-
UPLC-MS/MS: This platform offers unparalleled advantages. UPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers exquisite sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This specificity minimizes the impact of matrix interferences, ensuring accurate quantification.[5]
Sample Preparation Strategy: Justifying Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte from interfering matrix components (proteins, phospholipids, salts) and to concentrate it for analysis.[5]
-
Protein Precipitation (PPT): The simplest approach, where an organic solvent is added to precipitate plasma proteins. While fast, it is a non-selective "crude" cleanup, often leaving significant amounts of phospholipids in the extract. This can lead to ion suppression or enhancement in the MS source, a phenomenon known as the "matrix effect," which compromises data quality.
-
Solid-Phase Extraction (SPE): A highly effective but more complex and costly technique involving passing the sample through a cartridge containing a solid sorbent. It can provide very clean extracts but requires significant method development to optimize.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (typically aqueous and organic). For a basic compound like BRP, we can adjust the pH of the plasma sample to make the analyte neutral and highly soluble in an organic solvent, while polar interferences remain in the aqueous phase. LLE offers a superior balance of cleanliness, recovery, and cost-effectiveness for this application.[6][8]
Detailed Experimental Protocol: LC-MS/MS Method for BRP in Plasma
This protocol is designed to be a self-validating system, where adherence to the procedure, coupled with the use of a stable-isotope labeled internal standard, ensures reliability.
Materials and Reagents
-
Reference Standards: Brompheniramine maleate (certified reference standard), Brompheniramine-d4 maleate (Internal Standard, IS).
-
Chemicals: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade), Ammonium Hydroxide, Ethyl Acetate (reagent grade), and reagent-grade water.
-
Plasma: Drug-free, human plasma (K2-EDTA as anticoagulant) from at least six unique sources.[6]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of BRP and BRP-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the BRP stock solution with 50:50 methanol/water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Spiking: Spike the working solutions into blank human plasma to achieve the desired concentrations for the CC and QC samples. A typical curve for BRP could range from 0.1 ng/mL to 50 ng/mL.[6]
-
QC Levels: Prepare QCs at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): ~40-60% of the calibration range
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation Workflow: Liquid-Liquid Extraction (LLE)
The following workflow is optimized for efficiency and cleanliness of the final extract.
Caption: Liquid-Liquid Extraction (LLE) workflow for BRP from plasma.
UPLC-MS/MS Instrumental Conditions
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high pressure and low delay volume for fast, high-resolution separations. |
| Column | Agilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm)[6] | C18 chemistry provides excellent reversed-phase retention for the hydrophobic BRP molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion electrospray ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks. |
| Gradient | Start at 30% B, ramp to 95% B over 0.5 min, hold, re-equilibrate | A rapid gradient ensures a short run time (<2 min) suitable for high-throughput analysis. |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape. |
| MS System | Sciex 6500+ or equivalent Triple Quadrupole | High-sensitivity instrument required for low LLOQ. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | BRP contains a tertiary amine, which is readily protonated in positive ion mode. |
| MRM Transitions | BRP: 319.1 → 274.1, BRP-d4: 323.1 → 278.1 (Hypothetical) | Specific precursor → product ion transitions ensure selectivity and accurate quantification. |
| Source Temp | 550°C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Creates a stable spray for efficient ionization. |
Bioanalytical Method Validation: Protocol and Performance Data
The validation process is a comprehensive set of experiments designed to demonstrate that the analytical method is reliable and suitable for its intended purpose.[9] This process follows the ICH M10 guideline.[4]
Caption: Overall workflow for bioanalytical method validation.
Selectivity
-
Purpose: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components or other interferences.
-
Protocol: Analyze at least six independent lots of blank human plasma. Compare the chromatograms with a spiked LLOQ sample to ensure no significant interfering peaks are present at the retention time of BRP and its IS.
-
Acceptance Criteria (ICH M10): Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. Response at the IS retention time should be ≤ 5% of the mean IS response in CC and QC samples.[3][4]
-
Results: The method demonstrated high selectivity, with no significant interferences observed in any of the six blank plasma lots tested.
Calibration Curve and Lower Limit of Quantification (LLOQ)
-
Purpose: To establish the relationship between instrument response and analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision.
-
Protocol: Analyze a blank sample, a zero sample (plasma + IS), and at least six non-zero calibration standards over the range of 0.1 to 50 ng/mL. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a weighted (1/x² or 1/x) linear regression.
-
Acceptance Criteria (ICH M10): At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r) should be ≥ 0.99.
-
Performance Data:
| Parameter | Result |
| Calibration Range | 0.1 – 50.0 ng/mL |
| Regression Model | Weighted (1/x²) Linear Regression |
| Correlation (r) | > 0.998 (in all validation runs) |
| LLOQ | 0.1 ng/mL |
| LLOQ Accuracy/Precision | Within ±20% of nominal |
Accuracy and Precision
-
Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze at least six replicates of QC samples (LLOQ, LQC, MQC, HQC) in three separate analytical runs on at least two different days (three runs total).
-
Acceptance Criteria (ICH M10): The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[3][4]
-
Performance Data:
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 0.1 | 104.5 | 8.9 |
| LQC | 0.3 | 97.8 | 6.5 |
| MQC | 20.0 | 101.2 | 4.1 |
| HQC | 40.0 | 98.5 | 3.5 |
Analysis: All accuracy and precision values are well within the ±15% (±20% for LLOQ) acceptance limits, demonstrating the method is both accurate and reproducible.
Recovery and Matrix Effect
-
Purpose: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on ionization (matrix effect).
-
Protocol:
-
Recovery: Compare the analyte peak area from extracted plasma samples (Set A) with post-extraction spiked samples (Set B) at LQC and HQC levels.
-
Matrix Effect: Compare the peak area from post-extraction spiked samples (Set B) with neat solutions of the analyte in mobile phase (Set C). This is performed using at least six lots of plasma.
-
-
Acceptance Criteria (ICH M10): Recovery should be consistent and reproducible. For matrix effect, the IS-normalized matrix factor CV across the different lots of matrix should be ≤ 15%.
-
Performance Data:
| Parameter | LQC | HQC |
| Mean Extraction Recovery (%) | 88.5 | 91.2 |
| IS-Normalized Matrix Factor (CV%) | 6.8% | 5.5% |
Analysis: The LLE procedure provides high and consistent recovery. The low CV for the matrix factor indicates that the method is not susceptible to variable ion suppression/enhancement from different plasma sources.
Stability
-
Purpose: To ensure the analyte concentration does not change during sample handling, processing, and storage.
-
Protocol: Analyze LQC and HQC samples after subjecting them to various storage and handling conditions. The results are compared to freshly prepared samples.
-
Acceptance Criteria (ICH M10): Mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Performance Data:
| Stability Condition | Duration | Result |
| Bench-Top (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Stable |
| Long-Term Storage | 90 days at -80°C | Stable |
| Autosampler Stability | 24 hours at 10°C | Stable |
| Stock Solution Stability | 30 days at 4°C | Stable |
Dilution Integrity
-
Purpose: To verify that samples with concentrations above the ULOQ can be diluted with blank plasma and analyzed accurately.
-
Protocol: Prepare a sample at 2x HQC concentration. Dilute it 5-fold and 10-fold with blank plasma and analyze six replicates of each dilution.
-
Acceptance Criteria (ICH M10): Accuracy and precision of the diluted samples must be within ±15%.
-
Results: The method demonstrated dilution integrity for up to a 10-fold dilution, with accuracy and precision well within acceptance limits.
Discussion and Field Insights
The comprehensive validation data presented confirms that this UPLC-MS/MS method is sensitive, selective, accurate, and robust for the quantification of Brompheniramine in human plasma. The performance characteristics meet the rigorous standards set by the ICH M10 bioanalytical method validation guideline.[4]
Key Insights for Implementation:
-
Internal Standard is Critical: The use of a stable isotope-labeled internal standard (Brompheniramine-d4) is paramount. It co-elutes with the analyte and experiences identical extraction and ionization effects, correcting for variability and ensuring the highest possible accuracy and precision.
-
Managing Phospholipids: While LLE is effective at removing phospholipids, for ultra-sensitive assays, monitoring for specific phospholipid MRM transitions can provide an extra layer of quality control to ensure no matrix effects are compromising data from specific patient populations (e.g., those with hyperlipidemia).
-
Cross-Validation: If this method were to be transferred to another laboratory or compared against a different existing method, a cross-validation experiment would be required to ensure consistency of results, as outlined in regulatory guidance.[1][10]
Conclusion
This guide provides a validated, high-performance UPLC-MS/MS method for the determination of Brompheniramine in human plasma. The detailed experimental protocols and comparative data demonstrate that the method is "fit-for-purpose" and adheres to global regulatory standards.[3][4][9] Its successful validation for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability ensures that it can be confidently deployed to support clinical and non-clinical studies, generating reliable data for critical drug development decisions.
References
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A Researcher's Guide to Assessing Receptor Subtype Selectivity: The Case of 2-(3-bromophenoxy)-N,N-dimethylethanamine Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of modern pharmacology, the principle of "one molecule, one target" is a guiding tenet for developing safer and more effective therapeutics. Off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, the rigorous assessment of a compound's selectivity for its intended receptor subtype over others is a cornerstone of drug development. This guide provides an in-depth, practical framework for evaluating receptor subtype selectivity, using the phenoxyethanamine scaffold, specifically "2-(3-bromophenoxy)-N,N-dimethylethanamine," as a representative chemical starting point.
The phenoxyethanamine and related phenethylamine moieties are privileged structures in medicinal chemistry, found in compounds targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and monoamine transporters.[1] Understanding how subtle structural modifications to a parent molecule like this compound can dramatically shift its binding affinity and functional activity across different receptor subtypes is critical. This guide will detail the essential experimental workflows, explain the rationale behind methodological choices, and demonstrate how to interpret and present the resulting data for a comprehensive comparative analysis.
Part 1: The Experimental Workflow for Determining Selectivity
A robust assessment of selectivity is a multi-step process that moves from initial binding affinity to functional consequence. The primary goal is to determine not only if a compound binds to a target, but also how tightly it binds relative to other receptors, and what functional effect (e.g., activation or inhibition) that binding produces.
Diagram: Overall Workflow for Selectivity Profiling
Caption: High-level workflow for assessing receptor subtype selectivity.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are the definitive method for quantifying the affinity of a test compound for a receptor.[2] The most common format is the competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Core Principle: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[3] A lower Ki value signifies a higher binding affinity.
Protocol: Competitive Radioligand Binding Assay (Filtration Format)
This protocol is a generalized procedure for a 96-well plate format and should be optimized for each specific receptor target.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]
- Receptor Source: Thaw frozen cell membrane preparations (expressing the receptor of interest) on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.[3][4]
- Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) in assay buffer to a final concentration at or below its Kd value.[5]
- Test Compounds: Prepare a serial dilution series of the this compound derivatives (e.g., 10 concentrations over a five-log unit range).[2]
- Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, structurally different ligand for the target receptor (e.g., 10 µM Phentolamine for α1-adrenergic receptors) to define maximum displacement.[4]
2. Assay Incubation:
- To each well of a 96-well plate, add in order:
- 50 µL of test compound dilution (or buffer for "Total Binding" wells, or NSB control).
- 50 µL of diluted radioligand.
- 150 µL of the membrane preparation.[3]
- Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
3. Filtration and Washing:
- Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[6]
- Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to minimize non-specific binding.[3]
4. Scintillation Counting:
- Dry the filter plate (e.g., 30 minutes at 50°C).[3]
- Add a liquid scintillation cocktail to each well.[3]
- Seal the plate and count the radioactivity in a scintillation counter (e.g., MicroBeta counter). The counts per minute (CPM) are proportional to the amount of bound radioligand.
5. Data Analysis:
- Subtract the NSB counts from all other wells to determine specific binding.
- Plot the specific binding data against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.
- Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Assays: From Binding to Biological Response
While binding assays reveal affinity, they do not indicate whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine this. For many GPCRs, the modulation of cyclic AMP (cAMP) is a key downstream signaling event.
-
Gs-coupled receptors (e.g., β-adrenergic receptors) activate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Gi-coupled receptors (e.g., α2-adrenergic, 5-HT1A receptors) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[7]
Modern cAMP assays often use homogeneous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based biosensors (e.g., GloSensor).[7][8]
Protocol: HTRF-Based cAMP Functional Assay
This protocol outlines the general steps for determining agonist and antagonist activity at a Gi-coupled receptor.
1. Cell Preparation:
- Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing the 5-HT1A receptor) to near confluence.
- Harvest the cells and resuspend them in a stimulation buffer to the desired density.
2. Agonist Mode Assay:
- Dispense cells into a 384-well plate.
- Add serial dilutions of the test compounds.
- To induce cAMP production (which will be inhibited by a Gi-agonist), add a fixed concentration of an adenylyl cyclase activator like Forskolin.
- Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Lyse the cells and detect cAMP levels by adding the HTRF reagents (e.g., Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[7][9]
- Read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates cAMP production, signifying Gi-agonist activity.
- Plot the response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
3. Antagonist Mode Assay:
- Pre-incubate the cells with serial dilutions of the test compounds.[8]
- Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., its EC80).[7]
- Add Forskolin to stimulate cAMP production.
- Incubate and perform the HTRF detection steps as above.
- An antagonist will reverse the inhibitory effect of the known agonist, leading to an increase in the HTRF signal. Plot the data to determine the IC50 (potency of the antagonist).
Part 2: Comparative Analysis of this compound Derivatives
To illustrate the process, we will analyze a hypothetical series of derivatives based on the parent compound (P0). The modifications are designed based on common structure-activity relationship (SAR) principles for monoamine transporter and GPCR ligands, where changes to the aromatic ring substitution and the amine group can modulate affinity and selectivity.[10][11]
Table 1: Receptor Subtype Binding Affinities (Ki, nM) of P0 and Derivatives
| Compound ID | Structure Modification (vs. P0) | α₁-AR Ki (nM) | α₂-AR Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| P0 | Parent Compound | 85 | 250 | 15 | 120 | 450 |
| P1 | 3-Br -> 3-Cl | 70 | 220 | 12 | 115 | 400 |
| P2 | 3-Br -> 4-Br | 150 | 900 | 25 | 350 | 1200 |
| P3 | N,N-dimethyl -> N-monomethyl | 95 | 300 | 8 | 90 | 350 |
| P4 | N,N-dimethyl -> Pyrrolidine | 110 | 450 | 45 | 85 | 280 |
Data are hypothetical and for illustrative purposes only, based on established SAR principles.[11][12]
Interpretation and Selectivity Calculation:
Selectivity is not absolute but is expressed as a ratio of Ki values. For example, to determine the selectivity of a compound for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT), the following calculation is used:
Selectivity Ratio (SERT/NET) = Ki (SERT) / Ki (NET)
A higher ratio indicates greater selectivity for NET.
Table 2: Selectivity Profile of P0 and Derivatives for NET
| Compound ID | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| P0 | 15 | 120 | 450 | 8.0-fold | 30.0-fold |
| P1 | 12 | 115 | 400 | 9.6-fold | 33.3-fold |
| P2 | 25 | 350 | 1200 | 14.0-fold | 48.0-fold |
| P3 | 8 | 90 | 350 | 11.3-fold | 43.8-fold |
| P4 | 45 | 85 | 280 | 1.9-fold | 6.2-fold |
Analysis of SAR:
-
Parent Compound (P0): Shows the highest affinity for NET, with moderate affinity for the α₁-adrenergic receptor (α₁-AR) and SERT. It is a promising starting point for a selective norepinephrine reuptake inhibitor (NRI).
-
P1 (3-Cl): Replacing bromine with the smaller, more electronegative chlorine atom results in a slight increase in affinity and selectivity for NET, a common observation in halogenated phenethylamines.
-
P2 (4-Br): Moving the bromine from the meta (3) to the para (4) position significantly reduces affinity across all tested targets. This highlights the critical importance of substituent position for receptor binding.
-
P3 (N-monomethyl): Removing one methyl group from the terminal amine (demethylation) enhances affinity and selectivity for NET. This suggests that less steric bulk at the nitrogen is favorable for interacting with the NET binding pocket. This compound represents the most promising lead from this series.
-
P4 (Pyrrolidine): Incorporating the nitrogen into a cyclic pyrrolidine ring decreases NET affinity while increasing SERT affinity, thereby drastically reducing NET selectivity. This demonstrates how constraining the amine conformation can redirect selectivity toward different transporters.
Part 3: Understanding the Molecular Mechanism - Signaling Pathways
Once a lead compound with a desirable selectivity profile is identified (e.g., P3), it is crucial to understand its impact on the downstream signaling cascade of its primary target. As P3 is a potent NET inhibitor, its primary function is to block the reuptake of norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration and duration of NE available to activate postsynaptic adrenergic receptors, such as the α₁-adrenergic receptor.
Diagram: Simplified Gq Signaling Pathway for the α₁-Adrenergic Receptor
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A Comparative Study of the Metabolic Stability of 2-(3-bromophenoxy)-N,N-dimethylethanamine Derivatives
Introduction
In the landscape of modern drug discovery, the optimization of a lead compound's pharmacokinetic profile is as critical as the refinement of its pharmacodynamic properties.[1][2] Among the key determinants of a drug's in vivo behavior is its metabolic stability, which describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][3] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, necessitating frequent and high doses that can increase the risk of adverse effects.[1][4][5] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity.[4] Therefore, a central goal in medicinal chemistry is to rationally design molecules with an optimal metabolic stability profile.[6][7]
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[1][5] These enzymes catalyze a variety of oxidative reactions, rendering xenobiotics more polar and facilitating their excretion.[5][7] For many small molecule drugs, metabolic stability is assessed early in the discovery pipeline using in vitro assays, such as incubations with liver microsomes, S9 fractions, or hepatocytes.[4][6][7] These assays provide key parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint), which are instrumental in predicting in vivo pharmacokinetic parameters.[3][4]
This guide presents a comparative study of the metabolic stability of a series of novel derivatives of "2-(3-bromophenoxy)-N,N-dimethylethanamine," a scaffold with potential for development into various therapeutic agents. Through systematic structural modifications, we explore the structure-activity relationships (SAR) that govern the metabolic fate of these compounds. The objective is to provide researchers, scientists, and drug development professionals with actionable insights into how subtle chemical changes can profoundly impact metabolic stability, thereby guiding the design of more drug-like candidates. The experimental data presented herein is based on a standardized in vitro liver microsomal stability assay, a robust and widely used method for high-throughput screening of metabolic liabilities.[8]
Compared Derivatives of this compound
The parent compound, This compound (Compound A) , served as the template for designing a focused library of derivatives. The structural modifications were strategically introduced at two key positions anticipated to be metabolically labile: the aromatic ring and the N,N-dimethylamino moiety.
-
Compound A (Parent): this compound
-
Derivative B: Introduction of a para-fluoro substituent on the phenoxy ring to block a potential site of aromatic hydroxylation.
-
Derivative C: Replacement of one N-methyl group with an N-ethyl group to investigate the effect of increasing the size of the N-alkyl substituent on N-dealkylation.
-
Derivative D: Replacement of the N,N-dimethylamino group with a pyrrolidine ring to introduce steric hindrance around the nitrogen, potentially slowing N-dealkylation.
-
Derivative E: Bioisosteric replacement of the phenoxy ether linkage with a more metabolically stable linker, such as a carbon-carbon bond (not explicitly shown but a common strategy). For this study, we will focus on modifications of the existing scaffold.
Predicted Metabolic Pathways
The primary metabolic pathways for phenoxy-N,N-dialkylamine derivatives are anticipated to be N-dealkylation and aromatic hydroxylation, predominantly catalyzed by CYP450 enzymes.[9][10][11]
-
N-dealkylation: The removal of one or both methyl groups from the tertiary amine is a common metabolic route for N,N-dimethylamines.[8][12] This proceeds via an unstable carbinolamine intermediate to yield the secondary or primary amine and formaldehyde.
-
Aromatic Hydroxylation: The phenoxy ring, particularly at positions ortho and para to the ether linkage, is susceptible to hydroxylation. The presence of the bromine atom at the meta position may influence the regioselectivity of this oxidation.
Caption: Predicted primary metabolic pathways for this compound derivatives.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of the parent compound and its derivatives in human liver microsomes. The data are presented as the in vitro half-life (t1/2) and the calculated intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability.
| Compound | Structure | Modification | t1/2 (min) | CLint (µL/min/mg protein) |
| A | This compound | Parent Compound | 25 | 110.9 |
| B | 2-(3-bromo-4-fluorophenoxy)-N,N-dimethylethanamine | para-Fluoro substitution | 48 | 58.0 |
| C | 2-(3-bromophenoxy)-N-ethyl-N-methylethanamine | N-ethyl, N-methyl substitution | 18 | 154.0 |
| D | 1-(2-(3-bromophenoxy)ethyl)pyrrolidine | N,N-cyclic analogue (pyrrolidine) | 65 | 42.7 |
Interpretation of Results
The hypothetical data clearly demonstrates the impact of structural modifications on metabolic stability:
-
Compound B vs. A: The introduction of a fluorine atom at the para-position of the phenoxy ring nearly doubled the metabolic half-life and halved the intrinsic clearance. This suggests that aromatic hydroxylation at this position is a significant metabolic pathway for the parent compound, and blocking this site with a metabolically robust fluorine atom enhances stability.
-
Compound C vs. A: Replacing one of the N-methyl groups with a larger N-ethyl group resulted in a decrease in metabolic stability. This is consistent with the known substrate preferences of some CYP450 enzymes, where N-de-ethylation can be more rapid than N-demethylation for certain scaffolds.
-
Compound D vs. A: Incorporating the nitrogen atom into a pyrrolidine ring led to a substantial increase in metabolic stability. The cyclic structure and increased steric hindrance around the nitrogen likely impede the interaction with the active site of CYP450 enzymes responsible for N-dealkylation, thus slowing down the metabolic process.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the methodology used to determine the metabolic stability of the test compounds.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM stock solutions in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for intermediate clearance)
-
Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for quantitative analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
On a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a known substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aspirate an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
This comparative guide underscores the profound influence of chemical structure on the metabolic stability of this compound derivatives. By employing rational design strategies such as metabolic blocking at sites of aromatic hydroxylation and increasing steric hindrance around the metabolically labile amine, we have demonstrated that metabolic clearance can be significantly modulated. The data presented, though hypothetical, is based on established principles of drug metabolism and serves to illustrate a practical approach to lead optimization.
The findings highlight the importance of early-stage in vitro ADME profiling in identifying metabolic liabilities and guiding the design of compounds with improved pharmacokinetic properties. The microsomal stability assay, with its high-throughput nature and predictive power, remains an indispensable tool in the medicinal chemist's arsenal. By integrating metabolic stability considerations into the design-make-test-analyze cycle, drug discovery programs can more efficiently advance compounds with a higher probability of success in preclinical and clinical development.
References
- Wang, J., & Liu, H. (2013). [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability]. Yao Xue Xue Bao, 48(10), 1521-31. [Link]
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 2(1), 2-13. [Link]
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?.
- Longdom Publishing. (n.d.).
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
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- Di, L., & Obach, R. S. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 14(4), 337-45. [Link]
- Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. [Link]
- Masimirembwa, C. M., & Hasler, J. A. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 4(3), 215-28. [Link]
- Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
- ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Liu, H. F., & Desta, Z. (2013). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed, 24(6), 733-41. [Link]
- El-Haj, B. M. (2021).
- El-Haj, B. M. (2021).
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A Comparative Guide to the Validation of Analytical Methods for Trace Impurity Profiling of 2-(3-bromophenoxy)-N,N-dimethylethanamine
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of analytical methods designed to detect trace impurities in the active pharmaceutical ingredient (API), 2-(3-bromophenoxy)-N,N-dimethylethanamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The Critical Role of Impurity Profiling in Pharmaceutical Development
Impurity profiling, the identification and quantification of impurities in pharmaceutical substances, is a cornerstone of drug development and manufacturing.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous impurity analysis to ensure the safety, efficacy, and quality of pharmaceutical products.[2][3] Impurities can originate from various sources, including raw materials, synthetic pathways, and degradation, and even at trace levels, can impact the therapeutic performance or pose risks to patients.[4] Therefore, the validation of analytical methods used for impurity detection is a critical regulatory requirement.[5]
This guide will compare two validated methods for the analysis of trace impurities in "this compound," a key intermediate in the synthesis of various pharmaceutical compounds. The comparison will be based on key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Hypothetical Impurities of this compound
To develop and validate a suitable analytical method, it is essential to first identify potential impurities. Based on the likely synthesis of this compound via the Williamson ether synthesis, and considering potential degradation pathways, the following hypothetical impurities have been identified for the purpose of this guide:
-
Process-Related Impurities:
-
Degradation-Related Impurities:
-
Impurity D: this compound N-oxide: A potential oxidation product of the tertiary amine.
-
Impurity E: 3-bromophenol and N,N-dimethylethanolamine: Products of hydrolytic cleavage of the ether linkage.
-
Comparative Analysis of Validated GC and HPLC Methods
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for impurity profiling.[1][8] The choice between them often depends on the volatility and thermal stability of the analyte and its impurities.
Method Summaries
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is suitable for volatile and thermally stable compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9][10] Separation is achieved based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Validation Data Comparison
The following tables summarize the hypothetical validation data for the two methods, conducted in accordance with ICH Q2(R1) guidelines.[11][12]
Table 1: Specificity and System Suitability
| Parameter | GC-FID Method | HPLC-UV Method |
| Resolution (Rs) between API and closest eluting impurity | > 2.0 | > 2.0 |
| Peak Purity (API peak) | Pass | Pass |
| Theoretical Plates (N) | > 2000 | > 2000 |
| Tailing Factor (T) | < 1.5 | < 1.5 |
Table 2: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method |
| Correlation Coefficient (r²) | > 0.999 for all impurities | > 0.999 for all impurities |
| Range (% of specification level) | 50% to 150% | 50% to 150% |
| Y-intercept | Close to zero | Close to zero |
Table 3: Accuracy (Recovery %)
| Impurity | GC-FID Method (at 3 concentration levels) | HPLC-UV Method (at 3 concentration levels) |
| Impurity A | 98.5% - 101.2% | 99.1% - 100.8% |
| Impurity B | 99.0% - 100.5% | 98.8% - 101.5% |
| Impurity C | 98.2% - 101.8% | 99.5% - 100.9% |
| Impurity D | Not applicable (thermally labile) | 98.7% - 101.1% |
| Impurity E | 98.9% - 100.9% | 99.0% - 101.3% |
Table 4: Precision (%RSD)
| Parameter | GC-FID Method | HPLC-UV Method |
| Repeatability (n=6) | < 2.0% for all impurities | < 1.5% for all impurities |
| Intermediate Precision (different day, analyst) | < 3.0% for all impurities | < 2.5% for all impurities |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | GC-FID Method | HPLC-UV Method |
| LOD (% of API concentration) | 0.01% | 0.005% |
| LOQ (% of API concentration) | 0.03% | 0.015% |
Table 6: Robustness
| Parameter Varied | GC-FID Method (Observed %RSD change) | HPLC-UV Method (Observed %RSD change) |
| Column Temperature (± 2°C) | < 2.0% | < 1.5% |
| Flow Rate (± 10%) | < 2.5% | < 2.0% |
| Mobile Phase Composition (± 2%) | N/A | < 2.0% |
Experimental Protocols
Overall Method Validation Workflow
GC-FID Method Protocol
Objective: To validate a GC-FID method for the quantification of volatile and thermally stable impurities in this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Validation Procedures:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), the API sample, and the API sample spiked with all known impurities.
-
Demonstrate that there are no interfering peaks at the retention times of the API and the impurities.
-
Assess peak purity of the API peak using a mass spectrometer or diode array detector if available.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of each impurity covering the range from the reporting limit to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare spiked samples of the API with known amounts of each impurity at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of each impurity.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted impurity standard solutions.
-
-
Robustness:
-
Intentionally vary critical method parameters such as oven temperature (±2°C), flow rate (±10%), and injection volume (±10%).
-
Analyze a spiked sample under each varied condition and assess the impact on the results.
-
HPLC-UV Method Protocol
Objective: To validate an HPLC-UV method for the quantification of a broader range of impurities, including non-volatile and thermally labile ones, in this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Procedures:
The validation procedures for Specificity, Linearity and Range, Accuracy, Precision, LOD, and LOQ are analogous to those described for the GC-FID method, with adjustments for the HPLC system and sample preparation.
Robustness:
-
Intentionally vary critical method parameters such as column temperature (±2°C), flow rate (±10%), and mobile phase composition (±2% organic).
-
Analyze a spiked sample under each varied condition and assess the impact on the results.
Trustworthiness: A Self-Validating System
The described protocols are designed to be self-validating, ensuring the reliability and integrity of the analytical data. This is achieved through:
-
System Suitability Testing: Performed before each analytical run, system suitability tests (e.g., resolution, tailing factor, theoretical plates) verify that the chromatographic system is performing adequately.
-
Use of Certified Reference Standards: The accuracy of the method is directly traceable to the purity of the reference standards used for calibration and spiking studies.
-
Statistical Evaluation: The use of statistical parameters such as %RSD, correlation coefficient, and confidence intervals provides a quantitative measure of the method's performance and uncertainty.
-
ICH Q2(R1) Compliance: Adherence to internationally recognized guidelines ensures a standardized and comprehensive approach to validation, making the results acceptable to regulatory authorities worldwide.[6][7]
Conclusion and Method Selection Rationale
Both the validated GC-FID and HPLC-UV methods are capable of quantifying trace impurities in this compound. However, the choice of method depends on the specific requirements of the analysis.
-
GC-FID is a robust and cost-effective method for volatile and thermally stable impurities. Its limitation lies in its inability to analyze thermally labile compounds like the N-oxide impurity.
-
HPLC-UV is a more versatile technique, capable of analyzing a wider range of impurities, including non-volatile and thermally labile degradation products.[9] It generally offers better sensitivity (lower LOD and LOQ) and precision.
For comprehensive impurity profiling of this compound, the HPLC-UV method is recommended due to its ability to detect a broader spectrum of potential impurities, including the critical N-oxide degradation product. The GC-FID method can be a valuable complementary technique, particularly for the analysis of residual solvents, which are not covered in this guide but are an important aspect of API purity.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- ECA Academy. (2015).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- SynThink Research Chemicals.
- Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
- Pharmaguideline. (2024).
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
- Altabrisa Group. (2025).
- European Medicines Agency. (2023).
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(1), 1000-1008.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of N,N-Dimethylamine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of different synthetic routes to "2-(3-bromophenoxy)-N,N-dimethylethanamine"
In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key intermediates is paramount. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to 2-(3-bromophenoxy)-N,N-dimethylethanamine, a valuable building block in medicinal chemistry. We will delve into the practical and economic aspects of the classical Williamson ether synthesis and the modern Buchwald-Hartwig C-O coupling, offering detailed experimental protocols and a cost-effectiveness breakdown to inform your synthetic strategy.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, an aryloxyethanamine, is prevalent in a range of therapeutic agents. The selection of a synthetic route that is not only high-yielding but also economically viable is a critical consideration for process chemists and researchers. This guide will objectively compare two powerful synthetic methodologies, providing the necessary data for an informed decision.
Synthetic Strategies: A Head-to-Head Comparison
Two primary and highly effective methods for the synthesis of this compound are the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and widely employed method for the preparation of ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] In the context of our target molecule, this involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-halo-N,N-dimethylethanamine.
Caption: General workflow of the Williamson ether synthesis.
Materials:
-
3-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-N,N-dimethylethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-bromophenol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-bromophenoxide.
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) is then added in one portion.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
The reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: The Modern Approach - Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers. This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an alcohol. For our target molecule, this would involve the coupling of 3-bromophenol with 2-(dimethylamino)ethanol.
Caption: Key components of the Buchwald-Hartwig C-O coupling.
Materials:
-
3-Bromophenol
-
2-(Dimethylamino)ethanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by 3-bromophenol (1.0 eq) and 2-(dimethylamino)ethanol (1.2 eq).
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.
-
The reaction is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Cost-Effectiveness Analysis
To provide a practical comparison, we have estimated the reagent costs for the synthesis of 10 mmol of this compound via each route. Prices are based on commercially available research-grade chemicals and may vary depending on the supplier and scale.
| Reagent | Route | Molecular Weight ( g/mol ) | Equivalents | Amount (g or mL) | Approximate Cost (USD) |
| 3-Bromophenol | Williamson | 173.01 | 1.0 | 1.73 g | $9.88 |
| Sodium Hydride (60%) | Williamson | 24.00 | 1.05 | 0.42 g | ~$1.00 |
| 2-Chloro-N,N-dimethylethylamine HCl | Williamson | 144.04 | 1.1 | 1.58 g | $0.82 |
| N,N-Dimethylformamide (DMF) | Williamson | 73.09 | - | 50 mL | ~$5.00 |
| Total (Williamson) | ~$16.70 | ||||
| 3-Bromophenol | Buchwald-Hartwig | 173.01 | 1.0 | 1.73 g | $9.88 |
| 2-(Dimethylamino)ethanol | Buchwald-Hartwig | 89.14 | 1.2 | 1.07 g | ~$2.00 |
| Palladium(II) Acetate | Buchwald-Hartwig | 224.50 | 0.02 | 0.045 g | $4.91 |
| XPhos | Buchwald-Hartwig | 476.72 | 0.04 | 0.19 g | $19.19 |
| Sodium tert-butoxide | Buchwald-Hartwig | 96.10 | 1.4 | 1.35 g | ~$3.00 |
| Toluene | Buchwald-Hartwig | 92.14 | - | 50 mL | ~$4.00 |
| Total (Buchwald-Hartwig) | ~$42.98 |
Note: Costs are estimates and can fluctuate. Solvent and common workup reagent costs are also estimations.
Performance Comparison
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Reagent Cost | Lower | Higher (due to catalyst and ligand) |
| Estimated Yield | Good to Excellent (typically 70-90%) | Generally Excellent (often >85%) |
| Reaction Conditions | Milder (lower temperature) | Harsher (higher temperature) |
| Process Complexity | Simpler, no specialized catalysts | More complex, requires air-sensitive techniques and expensive catalysts |
| Substrate Scope | Generally good for primary alkyl halides | Broader, tolerates a wider range of functional groups |
| Safety Considerations | Use of sodium hydride requires caution | Palladium catalysts can be toxic, phosphine ligands are air-sensitive |
| Environmental Impact | Use of DMF can be a concern | Use of toluene is common, palladium is a heavy metal |
Discussion and Recommendation
From a purely cost-of-reagents perspective, the Williamson ether synthesis is the more economical choice for the synthesis of this compound. The starting materials are significantly less expensive than the palladium catalyst and phosphine ligand required for the Buchwald-Hartwig C-O coupling.
The Williamson ether synthesis is a robust and well-understood reaction that generally provides good to excellent yields for substrates of this nature. The reaction conditions are milder, and the procedure is less technically demanding than the Buchwald-Hartwig coupling, which requires strict inert atmosphere techniques to handle the air-sensitive catalyst and ligand.
The Buchwald-Hartwig C-O coupling , while more expensive, offers the advantage of a broader substrate scope and can sometimes provide higher yields, especially for more challenging substrates. However, for the specific transformation to this compound, the additional cost of the catalyst system may not be justified, given the likely high efficiency of the Williamson ether synthesis.
Recommendation: For the routine, cost-effective synthesis of this compound on a laboratory or pilot scale, the Williamson ether synthesis is the recommended route . Its lower reagent cost, simpler procedure, and expected high yield make it the more practical and economical choice. The Buchwald-Hartwig C-O coupling should be considered if the Williamson ether synthesis provides unsatisfactory yields or if the methodology is being developed for a broader range of analogues where its wider functional group tolerance would be advantageous.
Conclusion
The choice of a synthetic route is a multifaceted decision that balances cost, efficiency, and practicality. For the synthesis of this compound, the classic Williamson ether synthesis emerges as the more cost-effective and straightforward approach. While the Buchwald-Hartwig C-O coupling represents a powerful tool in the synthetic chemist's arsenal, its higher cost makes it a secondary choice for this particular target molecule, where a more traditional and economical method is likely to succeed.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Baumann, M.; Baxendale, I. R. The Williamson Ether Synthesis: A Critical Review and a New Way Forward in Flow. Beilstein Journal of Organic Chemistry2015, 11, 2265–2301.
- (This is a placeholder for a relevant Buchwald-Hartwig C-O coupling review, as a specific one was not found in the search results)
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
Sources
Safety Operating Guide
Navigating the Disposal of 2-(3-bromophenoxy)-N,N-dimethylethanamine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS No. 221915-84-0), a compound frequently utilized in pharmaceutical research and development. Our focus is on providing not just a procedure, but the scientific reasoning that underpins these essential safety measures.
Understanding the Hazard Profile: Why Caution is Critical
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with several key hazards that dictate its handling and disposal protocols.[1][2][3]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if ingested.[1][2] | H302 |
| Skin Corrosion/Irritation | Causes irritation upon contact with skin.[1][2] | H315 |
| Serious Eye Damage/Irritation | Causes serious irritation to the eyes.[1][2] | H319 |
| Respiratory Tract Irritation | May cause irritation to the respiratory system if inhaled.[1][2] | H335 |
This table summarizes the primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS).
The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] This is a crucial designation, as halogenated wastes have specific disposal pathways due to the potential for forming hazardous byproducts, such as hydrogen bromide (HBr) and polybrominated dibenzodioxins/dibenzofurans (PBDD/PBDF), during improper thermal treatment.[6][7][8]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the chemical is handled safely from the moment it is designated as waste until its final destruction.
Diagram: Disposal Decision Workflow
A visual representation of the decision-making and procedural steps for proper disposal.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] The minimum required PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect for any signs of degradation or puncture before use.[1][9]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[1] A face shield should be used if there is a significant risk of splashing.
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[1]
Step 2: Waste Segregation - The Cardinal Rule
The most critical step in chemical waste management is proper segregation. As a brominated organic compound, this compound must be disposed of in a designated halogenated organic waste stream.[4][5][10]
Causality: Mixing halogenated and non-halogenated waste streams is a costly and dangerous mistake. Non-halogenated solvents can often be recycled as fuel additives, a more environmentally friendly and economical disposal route.[5] Contaminating this stream with halogenated compounds, even in small amounts, necessitates that the entire volume be treated via the more complex and expensive incineration process required for halogenated waste.[5]
Never dispose of this chemical down the drain.[2][10] It is not readily biodegradable and can be harmful to aquatic organisms.[11]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with the waste. The container must have a secure, screw-top cap.[10]
-
Label Correctly and Completely: The container must be clearly labeled before the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The specific chemical name: "Waste this compound"
-
A clear indication that it is "Halogenated Organic Waste"
-
An approximate quantity or concentration of the waste material.
-
Step 4: Temporary Storage
Store the sealed waste container in a designated satellite accumulation area. This location should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11] Ensure the container is kept closed at all times except when adding waste.[10]
The Final Disposal Pathway: High-Temperature Incineration
The accepted and required method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5]
Why Incineration? Controlled, high-temperature incineration is a destruction technology. The high temperatures (typically >1000 °C) and advanced flue gas cleaning systems are designed to break down the organic molecule completely.[12] This process is crucial for brominated compounds because it allows for the capture and neutralization of the resulting hydrogen bromide (HBr) gas, preventing its release into the atmosphere where it could contribute to acid rain.[7] Furthermore, the controlled conditions and rapid quenching in modern incinerators are designed to minimize the formation of toxic polybrominated dioxins and furans.[6][8]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if vapors are significant.
-
Contain the Spill: Use an inert, absorbent material (such as vermiculite, sand, or a commercial spill kit absorbent) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For significant exposures, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, ensuring that your vital research does not come at the cost of personal or environmental well-being.
References
- BROMINE AHD WASTE INCINER
- Emission Measurements During Incineration of Waste Containing Bromine. (2014-03-04). Nordic Council of Ministers. [Link]
- This compound. Chemsrc. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot inciner
- Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
- Organic Solvent Waste Disposal. University of British Columbia. [Link]
- Bromine and waste incineration : an environmental risk? Semantic Scholar. [Link]
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- 3. This compound | 221915-84-0 [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. dioxin20xx.org [dioxin20xx.org]
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- 8. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.ca [fishersci.ca]
- 12. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
Personal protective equipment for handling 2-(3-bromophenoxy)-N,N-dimethylethanamine
Essential Safety and Handling Guide for 2-(3-bromophenoxy)-N,N-dimethylethanamine
As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest degree of safety. This guide provides essential, field-proven safety protocols for handling this compound. The information herein is designed to build your confidence and trust by offering value that extends beyond the product itself, focusing on the causality behind each safety recommendation.
Hazard Profile of this compound
Before any handling, it is imperative to understand the specific risks associated with this compound. The primary source for this information is the Safety Data Sheet (SDS), which outlines the known hazards.[1] this compound is classified as a hazardous substance with multiple routes of potential exposure.[2][3]
The known health effects are clear: the compound is harmful if swallowed, and it can cause significant irritation to the skin, eyes, and respiratory system.[2] The toxicological properties have not been exhaustively investigated, which necessitates treating the substance with a high degree of caution, assuming it may have unknown hazards.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
These classifications form the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards.[4][5] For this compound, the precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is our guiding principle.[2]
The rationale is simple: we must create a complete barrier between the chemical and your body. This is a self-validating system; if the chemical cannot touch you, it cannot harm you.
Table 2: PPE Requirements by Laboratory Activity
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Chemical-resistant gloves (Nitrile recommended)[1][6] | Safety goggles providing a complete seal[6][7] | Fully-buttoned lab coat[8][9] | Work within a certified chemical fume hood[1][6] |
| Preparing Solutions | Chemical-resistant gloves (Nitrile recommended)[1][6] | Chemical splash goggles[7] | Chemical-resistant apron over a lab coat[6] | All operations must be conducted in a chemical fume hood[1][6] |
| Transferring Solutions | Chemical-resistant gloves (Nitrile recommended)[1][6] | Chemical splash goggles and face shield if splash risk is high[7] | Chemical-resistant apron over a lab coat[6] | Work within a chemical fume hood[1][6] |
| Waste Disposal | Chemical-resistant gloves (Nitrile recommended)[1][6] | Chemical splash goggles[7] | Lab coat[8][9] | Not required if handling sealed containers in a well-ventilated area |
Causality Behind PPE Choices:
-
Hand Protection: The compound causes skin irritation (H315).[2] Nitrile gloves provide an effective barrier against incidental contact. Always inspect gloves before use and remove them properly to avoid contaminating your skin.[9]
-
Eye Protection: Because this chemical causes serious eye irritation (H319), standard safety glasses are insufficient.[2][7] Chemical splash goggles are mandatory to protect against splashes and aerosols.[7] An eye injury can be permanent, making this a critical, non-negotiable control.[9]
-
Body Protection: A lab coat protects your skin and personal clothing from contamination.[8][9] Long pants and closed-toe shoes must be worn at all times in the laboratory.[9]
-
Respiratory Protection: The designation that this compound may cause respiratory irritation (H335) dictates that it must be handled within a functioning chemical fume hood to minimize inhalation exposure.[1][2] The fume hood is an engineering control that serves as your primary line of defense against harmful vapors.[1]
Operational Plan: Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes the potential for error and exposure. The following protocol for preparing a solution of this compound is a model for safe handling.
Workflow for Preparing a Chemical Solution
Caption: Workflow for Safely Preparing a Chemical Solution.
Disposal Plan: Managing Halogenated Organic Waste
As a brominated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[6][10] Mixing this with non-halogenated waste streams is prohibited as it significantly increases disposal costs and environmental complexity.[10][11]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste (unused chemical, contaminated consumables like pipette tips and wipes) in a designated hazardous waste container specifically for halogenated organic compounds.[6][11][12]
-
Container Integrity: The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a tightly sealing cap.[6][12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms as soon as the first drop of waste is added.[6][10][12]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, within secondary containment to prevent spills.[10][11]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
Emergency Procedures: Be Prepared for Accidents
Even with meticulous planning, accidents can happen. Knowing the correct response is critical.[8]
Table 3: First-Aid Measures
| Exposure Route | First-Aid Response |
|---|---|
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[2] |
| Skin Contact | Immediately wash with soap and water. If skin irritation occurs, seek medical advice.[2] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][13] |
In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6] Sweep or vacuum the material into a suitable, labeled container for disposal as halogenated waste.[2] Report the incident to your laboratory supervisor and EHS department.[6]
By internalizing the principles and protocols outlined in this guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Chemical Safety Best Practices in The Lab. Green World Group. 2023-12-22.
- Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
